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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 10-Nitrooleate-d17: Properties, Applications, and Advanced Methodologies

Introduction: The Significance of Isotopically Labeled Lipids in Modern Research In the landscape of biomedical and pharmaceutical research, the pursuit of precision and accuracy in quantitative analysis is paramount. En...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isotopically Labeled Lipids in Modern Research

In the landscape of biomedical and pharmaceutical research, the pursuit of precision and accuracy in quantitative analysis is paramount. Endogenous signaling molecules, such as the nitro-fatty acid 10-nitrooleate, present unique analytical challenges due to their low physiological concentrations and complex biological matrices. The introduction of stable isotope-labeled internal standards has revolutionized our ability to navigate these challenges, with deuterated compounds emerging as the gold standard for mass spectrometry-based quantification.[1] This guide provides a comprehensive technical overview of 10-Nitrooleate-d17, a deuterated analog of the biologically potent 10-nitrooleate. We will delve into its chemical properties, structure, and its critical role as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications. Furthermore, this document will explore the broader biological context of its non-deuterated counterpart, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to leverage this essential analytical tool.

PART 1: Core Chemical and Physical Properties of 10-Nitrooleate-d17

10-Nitrooleate-d17 is a synthetic, isotopically labeled version of 10-nitrooleate, where 17 hydrogen atoms have been replaced with deuterium. This subtle yet significant alteration in mass allows for its differentiation from the endogenous analyte by a mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation.

Structural Elucidation

The foundational structure is that of oleic acid, an 18-carbon monounsaturated fatty acid, with a nitro group (NO2) attached at the 10th carbon and a double bond between carbons 9 and 10, typically in the trans (E) configuration. The deuteration is strategically placed on the terminal portion of the fatty acid chain, from carbon 11 to 18, a chemically stable location that prevents hydrogen-deuterium exchange during analytical procedures.[2]

PropertyValueSource
Formal Name 10-nitro-9E-octadecenoic-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17 acid[2]
CAS Number 2749984-40-3[2]
Molecular Formula C18H16D17NO4[2]
Formula Weight 344.6[2]
Purity ≥99% deuterated forms (d1-d17)[2]
Physical Form Typically supplied as a solution in ethanol[2]
UV/Vis Absorbance Maximum (λmax) 256 nm[2]

PART 2: The Indispensable Role of 10-Nitrooleate-d17 in Quantitative Bioanalysis

The primary application of 10-Nitrooleate-d17 is as an internal standard for the precise quantification of endogenous 10-nitrooleate using isotope dilution mass spectrometry (IDMS). This technique is considered the gold standard for quantitative analysis in complex biological matrices.[1]

The Principle of Isotope Dilution Mass Spectrometry

IDMS relies on the addition of a known quantity of the isotopically labeled standard (10-Nitrooleate-d17) to a sample at the earliest stage of preparation. The deuterated standard acts as a perfect mimic for the endogenous analyte, experiencing the same losses during extraction, cleanup, and injection, as well as any variations in ionization efficiency within the mass spectrometer. Consequently, the ratio of the signal from the endogenous analyte to the signal from the internal standard remains constant, enabling highly accurate and precise quantification.

Advantages of Using a Deuterated Internal Standard

The use of a deuterated internal standard like 10-Nitrooleate-d17 offers several key advantages over other types of internal standards:

  • Correction for Matrix Effects: Biological samples such as plasma and tissue homogenates contain numerous compounds that can interfere with the ionization of the target analyte, a phenomenon known as matrix effects. Because the deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it effectively normalizes these effects.[1]

  • Compensation for Sample Loss: During multi-step sample preparation procedures, some amount of the analyte is inevitably lost. The deuterated standard experiences the same proportional loss, ensuring the accuracy of the final measurement.

  • Improved Precision and Reproducibility: By accounting for variations in instrument performance and sample handling, deuterated internal standards significantly enhance the precision and reproducibility of analytical methods.[3][4]

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quantification Quantification Sample Sample Spike Spike with 10-Nitrooleate-d17 Sample->Spike Add known amount Extraction Extraction Spike->Extraction Cleanup Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS Detection (Analyte & d17-Standard) LC_Separation->MS_Detection Ratio Calculate Ratio (Analyte / d17-Standard) MS_Detection->Ratio Concentration Determine Analyte Concentration Ratio->Concentration G cluster_Nrf2 Keap1-Nrf2 Pathway cluster_NFkB NF-κB Pathway cluster_PPARg PPARγ Pathway 10_Nitrooleate 10-Nitrooleate Keap1 Keap1 10_Nitrooleate->Keap1 Nitroalkylates & Inhibits p65 p65 (NF-κB) 10_Nitrooleate->p65 Nitroalkylates & Inhibits PPARg PPARγ 10_Nitrooleate->PPARg Activates Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Gene Expression Nrf2->ARE Activates Cytoprotection Cytoprotection ARE->Cytoprotection Inflammatory_Genes Pro-inflammatory Gene Expression p65->Inflammatory_Genes Activates Inflammation Inflammation Inflammatory_Genes->Inflammation Metabolic_Genes Metabolic & Anti-inflammatory Gene Expression PPARg->Metabolic_Genes Activates Metabolic Regulation Metabolic Regulation Metabolic_Genes->Metabolic Regulation

Figure 2: Key signaling pathways modulated by 10-Nitrooleate.

PART 4: Experimental Protocols

The following protocols provide a framework for the synthesis of 10-Nitrooleate and a validated method for its quantification in biological samples using 10-Nitrooleate-d17.

Protocol 1: Synthesis of 10(9)-Nitrooleate (Illustrative)

While the specific, multi-step synthesis of 10-Nitrooleate-d17 is a complex process often proprietary to commercial suppliers, this protocol outlines a general method for the nitration of oleic acid to produce a mixture of 9- and 10-nitrooleate regioisomers, which can then be separated. [5]Deuterated oleic acid can be used as a starting material for the synthesis of the deuterated analog. [6] Materials:

  • Oleic acid

  • Sodium nitrite (NaNO2)

  • Acetic acid

  • Hexanes

  • Ether

  • Silica gel for column chromatography

  • Round bottom flask

  • Stir bar

  • Nitrogen source

Procedure:

  • Reaction Setup: In a round bottom flask under a nitrogen atmosphere, dissolve oleic acid in hexanes.

  • Nitration: Add a solution of sodium nitrite in water to the oleic acid solution. Cool the mixture in an ice bath.

  • Acidification: Slowly add acetic acid to the stirred solution. The reaction mixture will typically turn yellow.

  • Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. Monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, partition the mixture between ether and water. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography using a gradient of ether in hexanes containing a small percentage of acetic acid to elute the nitro-oleic acid isomers. [7]

Protocol 2: Quantification of 10-Nitrooleate in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of nitrated fatty acids in biological fluids. [8][9] 1. Sample Preparation:

  • Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a known concentration of 10-Nitrooleate-d17 in ethanol (e.g., 1 µM).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 acetonitrile:water with 0.1% ammonium hydroxide).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Ammonium hydroxide in water.

    • Mobile Phase B: 0.1% Ammonium hydroxide in acetonitrile.

    • Gradient: A linear gradient from 15% to 100% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 10-Nitrooleate: m/z 326 > 46 (corresponding to the loss of the nitro group). [8] * 10-Nitrooleate-d17: m/z 343 > 46.

    • Collision Energy: Optimize for the specific instrument to achieve maximum signal intensity for the product ions.

3. Data Analysis and Quantification:

  • Peak Integration: Integrate the peak areas for both the endogenous 10-nitrooleate and the 10-Nitrooleate-d17 internal standard.

  • Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Calibration Curve: Generate a calibration curve by analyzing a series of standards with known concentrations of 10-nitrooleate and a fixed concentration of 10-Nitrooleate-d17.

  • Concentration Determination: Determine the concentration of 10-nitrooleate in the unknown samples by interpolating their peak area ratios on the calibration curve.

Conclusion: A Powerful Tool for Advancing Research

10-Nitrooleate-d17 is more than just a chemical reagent; it is an enabling tool for researchers seeking to unravel the complex roles of nitrated fatty acids in health and disease. Its use as an internal standard in isotope dilution mass spectrometry provides the accuracy and precision necessary to confidently measure the low endogenous levels of 10-nitrooleate. As our understanding of the therapeutic potential of nitro-fatty acids continues to grow, the importance of robust and reliable analytical methods, underpinned by high-quality deuterated standards, will only increase. This guide has provided a comprehensive overview of the chemical properties, biological significance, and practical application of 10-Nitrooleate-d17, empowering researchers to integrate this critical tool into their workflows and advance the frontiers of scientific discovery.

References

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025).
  • Introduction to deuterated internal standards in mass spectrometry - Benchchem. (2025).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
  • Deuterated Internal Standards: The Gold Standard in Mass Spectrometry - Benchchem. (2025).
  • Deuterated internal standards and bioanalysis by AptoChem.
  • Fazzari, M., et al. (2017). Nitro-fatty acid pharmacokinetics in the adipose tissue compartment. Journal of Lipid Research, 58(2), 375-385.
  • Fazzari, M., et al. (2017). Nitro-fatty acid pharmacokinetics in the adipose tissue compartment. PMC.
  • Fazzari, M., et al. (2025). Nitro-Fatty Acid Pharmacokinetics in the Adipose Tissue Compartment. ResearchGate.
  • Various Authors. (2023). Nitro-fatty acids: mechanisms of action, roles in metabolic diseases, and therapeutics. ResearchGate.
  • The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer. (2020). Frontiers.
  • 10-Nitrooleate-d17 (CAS 2749984-40-3). Cayman Chemical.
  • Toldo, S., et al. (2018). Inflammatory signaling and metabolic regulation by nitro-fatty acids. PMC.
  • 9(10)-Nitrooleic Acid. Echelon Biosciences.
  • López-Vicario, C., et al. (2023). Nitro-oleic acid regulates T cell activation through post-translational modification of calcineurin. PMC.
  • Reddy, A. T., et al. (2012). The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice. PMC.
  • 9(10)-Nitrooleate. Cayman Chemical.
  • Schopfer, F. J., et al. (2018). The Discovery of Nitro-Fatty Acids as Products of Metabolic and Inflammatory Reactions and Mediators of Adaptive Cell Signaling. PMC.
  • Tsikas, D. (2017). Nitrated fatty acids: Synthesis and measurement. PMC.
  • Tsikas, D., et al. (2023). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. MDPI.
  • Synthesis of novel deuterated lipids and surfactants. (2019).
  • Tsikas, D., et al. (2025). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. ResearchGate.
  • Grippo, V., et al. (2006). Synthesis of nitrolipids. All four possible diastereomers of nitrooleic acids: (E)- and (Z)-, 9- and 10-nitro-octadec-9-enoic acids. Organic Letters, 8(18), 3931-4.

Sources

Exploratory

An In-depth Technical Guide to the Stability and Storage of 10-Nitrooleate-d17

Abstract 10-Nitrooleate-d17 is a deuterated analog of 10-nitrooleic acid, an endogenous signaling molecule involved in various physiological and pathological processes.[1][2] Its primary application in a research setting...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

10-Nitrooleate-d17 is a deuterated analog of 10-nitrooleic acid, an endogenous signaling molecule involved in various physiological and pathological processes.[1][2] Its primary application in a research setting is as an internal standard for the accurate quantification of its non-deuterated counterpart by mass spectrometry.[2][3] The inherent reactivity of the nitroalkene functional group, however, presents significant challenges to its long-term stability and requires stringent storage and handling protocols. This guide provides a comprehensive overview of the physicochemical properties of 10-Nitrooleate-d17, details its degradation pathways, and establishes evidence-based best practices for its storage and handling to ensure its integrity and performance in quantitative analyses.

Introduction to 10-Nitrooleate-d17: A Critical Research Tool

10-Nitrooleate-d17 is a synthetic, isotopically labeled version of 10-nitrooleic acid (10-NO₂-OA), where 17 hydrogen atoms on the terminal end of the fatty acid chain have been replaced with deuterium.[2] This modification renders the molecule chemically identical to the endogenous compound in terms of reactivity but distinguishable by its increased mass. This mass shift is the cornerstone of its use as an internal standard in quantitative mass spectrometry (GC-MS or LC-MS), allowing researchers to correct for sample loss during extraction and ionization variability, thereby ensuring highly accurate measurements of 10-NO₂-OA in biological matrices.[2][3]

Nitro-fatty acids, including 10-NO₂-OA, are electrophilic signaling mediators formed in vivo through the nitration of oleic acid by reactive nitrogen species.[4][5] They are known to modulate inflammatory pathways and activate peroxisome proliferator-activated receptor gamma (PPARγ).[2][4][6] Given their potent biological activities, the ability to accurately measure their concentration is crucial for understanding their role in health and disease. The stability of the internal standard, 10-Nitrooleate-d17, is therefore paramount to the integrity of this research.

Physicochemical Properties and Inherent Instability

The stability of 10-Nitrooleate-d17 is fundamentally dictated by the nitroalkene functional group. This moiety consists of a nitro group (-NO₂) attached to a carbon-carbon double bond, which makes the molecule highly susceptible to chemical degradation.[7][8]

Key Sensitivities of the Nitroalkene Group:

  • Nucleophilic Attack: The electron-withdrawing nature of the nitro group makes the double bond highly electrophilic and prone to Michael addition reactions with nucleophiles (e.g., thiols like glutathione or cysteine residues in proteins).[7]

  • pH Sensitivity: The compound is susceptible to decomposition in both strongly acidic and basic conditions, which can catalyze hydrolysis or other degradation pathways.[7][9]

  • Thermal and Light Sensitivity: Elevated temperatures can promote decomposition or polymerization, while exposure to light can induce photochemical reactions, including cis/trans (E/Z) isomerization of the double bond.[7][10]

  • Polymerization: In a concentrated state, nitroalkenes can polymerize, especially in the absence of inhibitors and when exposed to heat or light.[7]

The deuterium labeling in 10-Nitrooleate-d17 is on the saturated alkyl chain, far from the reactive nitroalkene center.[2] Therefore, it is not expected to significantly alter the chemical reactivity of the nitroalkene group through a kinetic isotope effect. The stability concerns for 10-Nitrooleate-d17 are essentially identical to those for its non-deuterated analog.

Diagram: Primary Degradation Pathways of 10-Nitrooleate

The following diagram illustrates the main chemical threats to the integrity of the 10-Nitrooleate-d17 molecule. Understanding these pathways is the first step in developing effective mitigation strategies through proper handling and storage.

cluster_main 10-Nitrooleate-d17 Core Structure A 10-Nitrooleate-d17 (Stable Form) B Isomerized Product (e.g., 9-Nitrooleate or cis-isomer) A->B Light, Heat, Acid/Base Catalysis C Michael Adduct (e.g., Glutathione Adduct) A->C Nucleophiles (e.g., Thiols) D Polymerized Product A->D High Concentration, Heat E Hydrolysis Product A->E Strong Acid/Base

Caption: Potential degradation pathways for 10-Nitrooleate-d17.

Recommended Storage and Handling Protocols

To preserve the chemical integrity and ensure the accuracy of 10-Nitrooleate-d17 as an internal standard, strict adherence to the following protocols is essential. These recommendations are designed to mitigate the risks outlined in the previous section.

Long-Term Storage

The primary goal of long-term storage is to minimize all forms of energy (thermal, photochemical) that can drive degradation and to exclude reactive species like oxygen and nucleophiles.

  • Temperature: -20°C is the standard recommended temperature for long-term storage. [2][7] Some manufacturers state stability for ≥ 2 years at this temperature.[4] For maximum longevity, storage at -80°C is also a viable option, particularly for archival samples, as it further reduces the rate of all chemical reactions.

  • Formulation: 10-Nitrooleate-d17 is typically supplied as a solution in an organic solvent, such as ethanol.[2] Storing it as a dilute solution in an inert solvent helps to suppress polymerization.[7] It should never be stored as a dried-down film or powder for extended periods, as this increases the risk of oxidation and polymerization. Unsaturated lipids are hygroscopic and can quickly absorb moisture when in powder form, leading to hydrolysis or oxidation.[11]

  • Atmosphere: The vial headspace should be purged with an inert gas (e.g., argon or nitrogen) before sealing. This displaces oxygen, which can contribute to oxidative degradation of the unsaturated fatty acid chain.

  • Container: Use glass vials with Teflon-lined caps.[11] Avoid plastic containers for storage in organic solvents, as plasticizers can leach into the solution and interfere with analysis.[11]

  • Light: Store vials in the dark (e.g., in a freezer box) to prevent light-induced isomerization or other photochemical reactions.[7]

Preparation and Handling for Experimental Use

The principle of "minimal exposure" should guide all handling procedures. Every step, from thawing to final dilution, is a potential point of degradation.

Diagram: Recommended Handling Workflow

This workflow provides a self-validating system for handling 10-Nitrooleate-d17, designed to minimize exposure to detrimental conditions.

start Start: Retrieve from -20°C Storage thaw 1. Equilibrate to Room Temp (Crucial to prevent condensation) start->thaw purge 2. Briefly Open Under Inert Gas (e.g., Argon stream) thaw->purge withdraw 3. Withdraw Aliquot (Use glass or stainless steel syringe/pipette) purge->withdraw seal 4. Purge Headspace & Reseal Parent Vial withdraw->seal dilute 6. Prepare Working Solution (Use pre-chilled, deoxygenated solvent) withdraw->dilute store 5. Immediately Return Parent Vial to -20°C seal->store use 7. Use Immediately in Assay dilute->use end End use->end

Caption: Step-by-step workflow for handling 10-Nitrooleate-d17.

Step-by-Step Handling Protocol
  • Thawing: Remove the stock vial from the -20°C freezer. Allow it to equilibrate completely to room temperature before opening. This is a critical step to prevent atmospheric water from condensing inside the cold vial, which could lead to hydrolysis.[11]

  • Inert Atmosphere: When ready to open, do so in a controlled environment, preferably under a gentle stream of inert gas (argon or nitrogen). This minimizes exposure to oxygen.

  • Aliquoting: Use a gas-tight glass syringe or a positive displacement pipette with glass capillaries to withdraw the required volume. Avoid using plastic pipette tips with organic solvents.[11]

  • Create Aliquots: For frequent use, it is highly advisable to create smaller, single-use aliquots from the main stock solution. This prevents repeated freeze-thaw cycles and contamination of the primary stock.

  • Solvent Choice: When preparing dilutions, use high-purity (e.g., HPLC or MS-grade) solvents. If possible, deoxygenate the solvent by sparging with argon or nitrogen before use.

  • Resealing: Before returning the main stock vial to the freezer, gently flush the headspace with inert gas again, then seal the cap tightly.

  • Immediate Use: Once diluted to the final working concentration, use the solution as quickly as possible. Do not store dilute aqueous solutions for extended periods, as the stability of the compound decreases significantly.

Assessing Stability and Purity

Regularly assessing the purity of the 10-Nitrooleate-d17 stock is a crucial quality control measure. The primary method for this is Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: LC-MS Purity Check

This protocol provides a framework for monitoring the integrity of the standard.

  • Sample Preparation:

    • Prepare a fresh dilution of the 10-Nitrooleate-d17 stock solution in an appropriate solvent (e.g., methanol or acetonitrile) to a concentration suitable for your LC-MS system (e.g., 1-10 µM).

  • LC Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Run a suitable gradient from ~40% B to 100% B over 10-15 minutes. This will separate the main compound from potential, more polar degradation products or less polar isomers.

  • MS Detection:

    • Mode: Use negative ion electrospray ionization (ESI-).

    • Analysis: Perform a full scan analysis to look for unexpected masses. More importantly, use Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) to monitor the parent ion and characteristic fragment ions.

    • Parent Ion [M-H]⁻: For C₁₈H₁₆D₁₇NO₄, the expected mass-to-charge ratio (m/z) for the deprotonated molecule is approximately 343.6.

    • Characteristic Fragment: Collision-induced dissociation (CID) of the parent ion should yield a characteristic nitrite anion ([NO₂]⁻) at m/z 46.[12]

  • Data Analysis:

    • Chromatogram Review: Examine the chromatogram for the expected parent ion mass. A pure sample should show a single, sharp peak.

    • Look for Impurities: Search for the appearance of additional peaks, which may indicate:

      • Isomers: Peaks with the same m/z but different retention times.

      • Degradation Products: Peaks with different m/z values.

Quantitative Data Summary

The following table presents hypothetical data from a stability study to illustrate the impact of storage conditions.

Storage ConditionTimepointPurity (%)Key Degradant Observed
-20°C, Argon, Dark Initial 99.8% None
6 Months99.5%Trace Isomer
12 Months99.1%Trace Isomer
24 Months98.5%Isomer, Trace Hydrolysis
4°C, Air, Light Initial 99.8% None
1 Week92.0%Isomers, Michael Adducts
1 Month75.3%Multiple Degradants
Room Temp, Dried Film Initial 99.8% None
24 Hours88.6%Polymerization, Isomers
1 Week<50%Extensive Degradation

Data are for illustrative purposes only.

Conclusion

10-Nitrooleate-d17 is an indispensable tool for researchers studying the roles of nitro-fatty acids in biology. However, its utility is directly tied to its chemical stability. The inherent reactivity of the nitroalkene functional group makes it vulnerable to degradation from heat, light, pH extremes, and nucleophiles. By implementing the stringent storage and handling protocols detailed in this guide—specifically, long-term storage at -20°C under an inert atmosphere in a sealed glass vial, protected from light, and meticulous handling practices to minimize exposure during use —researchers can ensure the integrity of this critical reagent and the trustworthiness of their experimental results.

References

  • Wikipedia. Nitroalkene. [Link]

  • ResearchGate. Nitro-fatty acids: mechanisms of action, roles in metabolic diseases, and therapeutics. [Link]

  • National Center for Biotechnology Information. Nitro-Fatty Acid Logistics: Formation, Biodistribution, Signaling, and Pharmacology - PMC. [Link]

  • National Center for Biotechnology Information. Nitro-fatty acid Formation and Metabolism - PMC - NIH. [Link]

  • National Center for Biotechnology Information. Nitro-fatty acids in cardiovascular regulation and diseases: characteristics and molecular mechanisms - PMC. [Link]

  • Scientiae Radices. Preparation of conjugated nitroalkenes: short review. [Link]

  • ResearchGate. Analysis of the electrophilic reactivity of nitro fatty acid... [Link]

  • 世联博研. 10-Nitrooleate-d17 from CAYMAN CHEMICAL COMPANY. [Link]

  • LIPID MAPS. Oxidized and nitrated oleic acid in biological systems: Analysis by GC–MS/MS and LC–MS/MS, and biological significance. [Link]

  • MDPI. Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. [Link]

  • ResearchGate. Two main possible approaches of a simple nitroalkene to a simple... | Download Scientific Diagram. [Link]

  • Avanti Polar Lipids. Storage and handling of lipids. [Link]

Sources

Foundational

The Pharmacological &amp; Analytical Imperative of Deuterated Nitro-Fatty Acids (NO₂-FAs)

Topic: Biological Significance & Analytical Application of Deuterated Nitro-Fatty Acids Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Significance & Analytical Application of Deuterated Nitro-Fatty Acids Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

Nitro-fatty acids (NO₂-FAs), specifically nitro-oleic acid (NO₂-OA) and nitro-linoleic acid (NO₂-LA), represent a potent class of endogenous electrophilic signaling mediators.[1][2][3][4][5] Unlike canonical lipid signaling, their biological significance lies in their ability to perform reversible Michael addition with nucleophilic cysteine residues on regulatory proteins (e.g., Keap1, NF-κB, PPARγ).

The deuterated forms of these lipids are not merely labeled reagents; they are the fundamental tools required to validate this biology. Due to the picomolar endogenous concentrations and rapid metabolism of NO₂-FAs, deuterated isotopologues serve two critical functions:

  • Precision Quantitation: Acting as stable isotope internal standards (ISTDs) for LC-MS/MS to correct for ionization suppression and extraction losses.

  • Metabolic Tracing: Enabling the mapping of β-oxidation and electrophilic flux without the interference of endogenous lipid pools.

This guide details the signaling mechanisms of NO₂-FAs and provides a validated, self-correcting workflow for their quantification using deuterated standards.

Part 1: Chemical Biology & Signaling Mechanisms[4][6][7][8][9]

The biological potency of NO₂-FAs stems from the electron-withdrawing nitro group attached to the vinylic carbon of the fatty acid chain. This configuration renders the adjacent carbon highly electrophilic, allowing it to react with "soft" nucleophiles (thiols/thiolates) on proteins.

The Electrophilic Switch (Michael Addition)

The reaction is reversible, allowing NO₂-FAs to act as transient signaling post-translational modifiers rather than permanent toxic adducts.

  • Mechanism:

    
    
    
  • Significance: This "nitroalkylation" alters protein conformation and function.[6]

Key Signaling Pathways

The three pillars of NO₂-FA signaling are Anti-inflammation, Antioxidant Defense, and Metabolic Regulation.

  • Nrf2 Activation (Antioxidant): NO₂-FAs alkylate Cys273 and Cys288 on Keap1 (the repressor of Nrf2). This prevents Keap1 from targeting Nrf2 for ubiquitination, allowing Nrf2 to translocate to the nucleus and transcribe Antioxidant Response Element (ARE) genes (e.g., HO-1, NQO1).

  • NF-κB Inhibition (Anti-inflammatory): NO₂-FAs alkylate the p65 subunit of NF-κB, preventing its DNA binding ability and suppressing pro-inflammatory cytokine expression (TNFα, IL-6).[7]

  • PPARγ Activation (Metabolism): NO₂-FAs act as partial agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), improving insulin sensitivity without the full side-effect profile of thiazolidinediones.

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling cascades initiated by NO₂-FA cysteine adduction.

NO2_FA_Signaling cluster_Nrf2 Antioxidant Defense cluster_NFkB Anti-Inflammatory cluster_PPAR Metabolic Regulation NO2_FA Nitro-Fatty Acid (NO2-OA / NO2-LA) Keap1 Keap1 (Cys273/288) NO2_FA->Keap1 Alkylation NFkB NF-kB (p65) NO2_FA->NFkB Alkylation PPAR PPAR-gamma NO2_FA->PPAR Partial Agonism Nrf2_Cyto Nrf2 (Cytosol) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation ARE_Genes ARE Genes (HO-1, NQO1) Nrf2_Nuc->ARE_Genes Transcription DNA_Binding DNA Binding Blocked NFkB->DNA_Binding Inhibits Cytokines Inflammatory Cytokines (IL-6) DNA_Binding->Cytokines Suppresses Insulin Insulin Sensitivity PPAR->Insulin Promotes

Caption: Divergent signaling of NO₂-FAs via Michael addition to cysteine residues on Keap1, NF-κB, and PPARγ.

Part 2: Analytical Workflow (The Application of Deuterated Standards)

Endogenous NO₂-FAs exist in the nanomolar to picomolar range (~0.5 - 20 nM in plasma). Accurate quantification is impossible without Isotope Dilution Mass Spectrometry . Deuterated standards (e.g.,


-NO₂-OA) are essential to correct for the significant loss of analyte during the extraction of these "sticky" lipids.
The "Self-Validating" Protocol

This protocol ensures data integrity by spiking the deuterated standard before any sample manipulation.

Reagents Required:

  • Analyte: Plasma or Tissue Homogenate.

  • Internal Standard (ISTD): Deuterated Nitro-oleic acid (

    
    -NO₂-OA) or Nitro-linoleic acid (
    
    
    
    -NO₂-LA).
  • Solvents: Acetonitrile (ACN), Water (LC-MS grade), Formic Acid or Acetic Acid.

Step-by-Step Methodology:

  • ISTD Spike (Critical):

    • Add 10 µL of deuterated ISTD (1 µM stock) to 200 µL of plasma immediately upon thawing.

    • Why: The ISTD must equilibrate with the matrix to experience the same protein binding and extraction inefficiencies as the endogenous analyte.

  • Acidification & Protein Precipitation:

    • Add ACN containing 0.1% Formic Acid to the plasma (ratio 4:1 v/v).

    • Adjust pH to ~4.0 - 5.0 using dilute HCl if necessary.

    • Causality: Acidification is non-negotiable. It protonates the thiolate anions (

      
      
      
      
      
      
      
      ), reversing the Michael addition and releasing NO₂-FAs from protein adducts (e.g., albumin) into the free lipid pool for extraction.
  • Solvent Extraction:

    • Vortex vigorously for 1 minute. Centrifuge at 15,000 x g for 10 mins at 4°C.

    • Collect the supernatant.

    • Optional: Perform a liquid-liquid extraction (LLE) using Hexane/Isopropanol if lipids are not sufficiently clean.

  • LC-MS/MS Analysis:

    • Inject into a C18 Reverse Phase column.[2]

    • Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions: Monitor specific transitions for the endogenous form and the deuterated form simultaneously.

Quantitative Data Structure (MRM Settings)

The following table summarizes the Mass Spectrometry parameters required for specific detection.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
NO₂-OA (Endogenous) 326.246.0 (

)
22Target

-NO₂-OA
335.246.0 (

)
22Internal Standard
NO₂-LA (Endogenous) 324.246.0 (

)
20Target

-NO₂-LA
328.246.0 (

)
20Internal Standard

Note: The loss of the nitro group (


, m/z 46) is the most sensitive transition in negative mode.
Workflow Visualization

This diagram outlines the critical path for extraction, emphasizing the point of ISTD addition.

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) Spike SPIKE Deuterated ISTD (d9-NO2-OA) Sample->Spike Step 1 Acidify Acidification (pH 4-5) Reverses Thiol Adducts Spike->Acidify Step 2 Extract Solvent Extraction (ACN/Hexane) Acidify->Extract Step 3 LCMS LC-MS/MS Analysis (ESI Negative Mode) Extract->LCMS Step 4 Data Quantification (Ratio Endogenous/ISTD) LCMS->Data Step 5

Caption: Validated extraction workflow. Spiking deuterated standards prior to acidification is critical for recovery correction.

Part 3: Metabolic Fate & Tracing

Beyond quantification, deuterated NO₂-FAs are utilized to map the metabolic fate of these lipids. Because NO₂-FAs are fatty acids, they undergo mitochondrial β-oxidation .[8]

Metabolic Pathways
  • β-Oxidation: NO₂-OA (18 carbons) is metabolized into shorter chain electrophiles (dinor, tetranor metabolites) which are excreted in urine.

  • Saturation: The double bond can be reduced by Prostaglandin Reductase 1 (PTGR1) to form nitro-alkanes (inactive).[1]

  • Esterification: NO₂-FAs are incorporated into glycerophospholipids, serving as a "reservoir" of signaling molecules that can be released by lipases during inflammatory stress.

Tracing Strategy: By administering deuterated NO₂-OA in vivo, researchers can distinguish between de novo generated NO₂-FAs (from dietary nitrates/nitrites + unsaturated fatty acids) and the administered drug, determining the half-life and tissue distribution.

References

  • Schopfer, F. J., et al. (2011). "Formation and signaling actions of electrophilic lipids." Chemical Reviews. Link

  • Freeman, B. A., et al. (2008). "Nitro-fatty acid formation and signaling."[1][3][4][7][9][10][11] Journal of Biological Chemistry. Link

  • Batthyany, C., et al. (2006). "Reversible post-translational modification of proteins by nitrated fatty acids in vivo." Journal of Biological Chemistry. Link

  • Baker, P. R., et al. (2005). "Fatty acid transduction of nitric oxide signaling: multiple nitrated unsaturated fatty acid derivatives exist in human blood and urine." Journal of Biological Chemistry. Link

  • Khoo, N. K., et al. (2012). "Electrophilic nitro-fatty acids: anti-inflammatory mediators in the vascular compartment." Current Opinion in Pharmacology. Link

Sources

Exploratory

Technical Guide: 10-Nitrooleate in Oxidative Stress and Cell Signaling

Executive Summary 10-Nitrooleate (10-NO₂-OA) represents a paradigm shift in redox biology: it is not merely a marker of oxidative damage, but a potent, adaptive lipid signaling mediator. Formed via the nitration of oleic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

10-Nitrooleate (10-NO₂-OA) represents a paradigm shift in redox biology: it is not merely a marker of oxidative damage, but a potent, adaptive lipid signaling mediator. Formed via the nitration of oleic acid during inflammation, it functions as a "soft" electrophile, executing precise post-translational modifications (PTMs) on cysteine residues of regulatory proteins.

This guide provides a technical deep-dive into the mechanistic actions, detection protocols, and therapeutic logic of 10-NO₂-OA. It is designed for researchers investigating electrophilic signaling, Nrf2 activation, and resolution of inflammation.

Part 1: Chemical Biology & Mechanism of Action

The Electrophilic Switch: Michael Addition

The biological activity of 10-NO₂-OA stems from its chemical structure. The nitro group (


) at the C-10 position is strongly electron-withdrawing, rendering the adjacent alkene carbon electron-deficient. This creates a Michael acceptor moiety capable of reacting with nucleophilic thiolates (

) on cysteine residues.

Key Characteristics:

  • Reversibility: Unlike reactive oxygen species (ROS) that cause irreversible oxidation, nitroalkylation is often reversible (via glutathione exchange), allowing for signal termination.

  • Specificity: It does not react indiscriminately. It targets hyper-reactive cysteines with low pKa values in specific local environments (e.g., Keap1, p65).

Core Signaling Pathways

10-NO₂-OA acts as a multi-target modulator. Its therapeutic efficacy (demonstrated in Phase II trials as CXA-10) relies on the pleiotropic synchronization of three major pathways:

  • Nrf2 Activation (Antioxidant): Alkylates Keap1 (Cys273/Cys288), preventing Nrf2 ubiquitination. Nrf2 translocates to the nucleus to drive Phase II antioxidant gene expression (HO-1, NQO1).

  • NF-κB Inhibition (Anti-inflammatory): Alkylates the p65 subunit (Cys38) and p50, preventing DNA binding and reducing cytokine storms (TNF-α, IL-6).

  • PPARγ Agonism (Metabolic/Resolution): Acts as a partial agonist, promoting insulin sensitivity and macrophage polarization (M1

    
     M2).
    
Signaling Pathway Visualization

The following diagram illustrates the concurrent modulation of these pathways by 10-NO₂-OA.

10_Nitrooleate_Signaling cluster_Cytosol Cytosol cluster_Nucleus Nucleus Nitro 10-Nitrooleate (Electrophile) Keap1 Keap1 (Cys273/288) Nitro->Keap1 Alkylates NFkB NF-κB (p65) (Cys38) Nitro->NFkB Alkylates PPARg PPARγ Nitro->PPARg Ligand Binding Nrf2_Cyto Nrf2 (Stabilized) Keap1->Nrf2_Cyto Releases ARE ARE (Antioxidant Response) Nrf2_Cyto->ARE Translocation Inflam Pro-Inflammatory Genes (TNF-α, IL-6) NFkB->Inflam Inhibited Metab CD36 / FABP4 (Resolution) PPARg->Metab Transactivation

Caption: 10-NO₂-OA acts as a dual-function modulator: activating cytoprotective Nrf2/PPARγ pathways while simultaneously inhibiting the pro-inflammatory NF-κB cascade via direct cysteine adduction.

Part 2: Experimental Protocols (Self-Validating Systems)

Sample Preparation & Lipid Extraction

Challenge: 10-NO₂-OA is lipophilic and exists in both free and esterified forms (bound to phospholipids/triglycerides). Standard extractions often fail due to poor recovery or artificial nitration.

Validated Protocol:

  • Safety & Prep: Use glass vials only (NO₂-FAs stick to plastic). Pre-wash glassware with methanol.

  • Sample: Plasma (200 µL) or Cell Homogenate.

  • Internal Standard (ISTD): Spike with 10 nM

    
    N-labeled 10-NO₂-OA (or 
    
    
    
    C-labeled). Crucial for quantification accuracy.
  • Acidification: Add HCl or Acetic Acid to adjust pH to ~3.0.

    • Reasoning: Protonation of the carboxyl group (

      
      ) is required to drive the fatty acid into the organic phase.
      
  • Extraction: Add solvent mixture: Hexane/Isopropanol (3:2 v/v). Vortex vigorously (1 min). Centrifuge (2000 x g, 5 min).

  • Collection: Transfer the upper organic layer to a new glass vial.

  • Drying: Evaporate solvent under a stream of Nitrogen (

    
    ) gas.[1] Do not use heat >30°C to prevent degradation.
    
  • Reconstitution: Dissolve in Methanol/Water (80:20) for LC-MS injection.

LC-MS/MS Detection Workflow

Mass spectrometry is the only reliable method for detection. ELISA kits are generally non-specific for regioisomers.

Instrument Settings (Triple Quadrupole):

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

  • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Acetic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Acetic Acid.

MRM Transitions (Quantification Table):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Notes
10-NO₂-OA 326.246.0 (

)
22Specific Nitro loss
9-NO₂-OA 326.246.022Co-elutes (requires high-res chromatography to separate)

N-10-NO₂-OA
327.247.022Internal Standard
Oleic Acid 281.2281.2-Monitor for background
Workflow Diagram

The following DOT diagram outlines the critical path for data integrity in NO₂-FA analysis.

Experimental_Workflow cluster_Prep Preparation cluster_Extract Extraction cluster_Analysis LC-MS/MS Sample Biological Sample (Plasma/Tissue) Spike Spike ISTD (15N-10-NO2-OA) Sample->Spike Acid Acidify (pH 3) Protonation Spike->Acid Solvent Hexane/IPA Partitioning Acid->Solvent Dry N2 Dry Down (No Heat) Solvent->Dry LC C18 Separation (Isomer Resolution) Dry->LC MS MRM Detection (326 -> 46) LC->MS

Caption: Critical workflow for 10-NO₂-OA quantification. Acidification and ISTD spiking are mandatory control points to ensure recovery accuracy.

Part 3: Comparative Data & Therapeutic Context

Isomer Specificity: 9- vs. 10-Nitrooleate

While both isomers are formed in vivo, 10-NO₂-OA is often prioritized in drug development (e.g., CXA-10) due to synthesis scalability and distinct steric properties.

Feature10-Nitrooleate (10-NO₂-OA)9-Nitrooleate (9-NO₂-OA)
Origin Nitration of Oleic Acid (C10)Nitration of Oleic Acid (C9)
Keap1 Reactivity High (Cys273/288)High (Cys151/273)
Therapeutic Status Clinical Candidate (CXA-10)Research Tool
Elution Order (RP-LC) Elutes first (more polar)Elutes second
Stability Moderate (Michael reversible)Moderate
Drug Development Status

10-NO₂-OA (CXA-10) demonstrated safety in Phase I and efficacy signals in Phase II trials for Pulmonary Arterial Hypertension (PAH) and Focal Segmental Glomerulosclerosis (FSGS).

  • Mechanism in Disease: In PAH, it reverses vascular remodeling by inhibiting NF-κB in endothelial cells. In Kidney disease (FSGS), it reduces fibrosis via TGF-β suppression.

  • Current Status: While specific corporate programs may pause, the molecule remains the "gold standard" probe for studying electrophilic fatty acid signaling.

References

  • Mechanism of Formation & Signaling: Schopfer FJ, et al. "Formation and signaling actions of electrophilic lipids." Chemical Reviews, 2011.

  • Keap1 Alkylation Specificity: Batthyany C, et al. "Reversible post-translational modification of proteins by nitrated fatty acids in vivo." Journal of Biological Chemistry, 2006.

  • LC-MS/MS Detection Protocol: Tsikas D, et al. "Measurement of nitro-oleic acid and nitro-linoleic acid in plasma by GC-MS/MS and LC-MS/MS."[2] Journal of Chromatography B, 2023.

  • Clinical Development (CXA-10): Improving Renal Function in FSGS (Phase 2 Trial Data).

  • Anti-inflammatory Mechanisms (NF-κB): Cui T, et al. "Nitrated fatty acids: Endogenous anti-inflammatory signaling mediators." Journal of Biological Chemistry, 2006.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Quantification of 10-Nitrooleate via Stable Isotope Dilution LC-MS/MS

Executive Summary & Biological Significance[1][2] Nitro-fatty acids ( -FAs) are potent electrophilic signaling mediators generated endogenously during inflammation and digestion.[1][2] Among these, 10-nitrooleate (10- -O...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Significance[1][2]

Nitro-fatty acids (


-FAs) are potent electrophilic signaling mediators generated endogenously during inflammation and digestion.[1][2] Among these, 10-nitrooleate (10-

-OA)
is a primary regioisomer derived from the nitration of oleic acid. Unlike classical lipids, 10-

-OA acts as a "soft" electrophile, forming reversible covalent adducts with nucleophilic cysteine residues on key regulatory proteins. This mechanism activates the Nrf2-dependent antioxidant response and inhibits NF-

B-mediated inflammation
, making it a high-value target in drug development for fibrosis, cardiovascular disease, and metabolic syndrome.

The Analytical Challenge: Quantifying endogenous 10-


-OA is notoriously difficult due to:
  • Low Abundance: Basal levels are often in the low nanomolar (nM) range.

  • Metabolic Instability: Rapid metabolism via

    
    -oxidation and reduction.
    
  • Artifactual Generation: Improper extraction can generate artificial nitro-lipids from nitrite and free fatty acids.

The Solution: This protocol utilizes 10-Nitrooleate-d17 (10-


-OA-d17)  as a stable isotope internal standard (IS). The heavy deuteration (+17 Da) shifts the mass significantly away from the endogenous analyte, eliminating isotopic overlap (cross-talk) while retaining identical extraction efficiency and ionization properties.

Technical Rationale: Why 10- -OA-d17?

Mass Shift and Isotopic Fidelity

In Isotope Dilution Mass Spectrometry (ID-MS), the IS must behave identically to the analyte during extraction but be distinct during detection.

  • Analyte (10-

    
    -OA):  Precursor 
    
    
    
    326.2
    
    
    Product
    
    
    46.0 (
    
    
    ).
  • Standard (10-

    
    -OA-d17):  Precursor 
    
    
    
    343.3
    
    
    Product
    
    
    46.0 (
    
    
    ).

The +17 Da mass difference prevents the "M+2" or "M+4" natural isotopic abundance of the analyte from interfering with the IS channel, ensuring high-accuracy quantification even at the Lower Limit of Quantification (LLOQ).

Chromatographic Isotope Effect

Expert Insight: Deuterated lipids often elute slightly earlier than their non-deuterated counterparts on Reverse Phase (C18) columns due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.

  • Observation: Expect 10-

    
    -OA-d17 to elute 0.1–0.2 minutes prior to endogenous 10-
    
    
    
    -OA.
  • Validation: This separation is beneficial; it confirms that the signal in the analyte channel is not "cross-talk" from the high-concentration IS.

Experimental Protocol

Reagents and Materials
  • Internal Standard: 10-Nitrooleate-d17 ( >99% deuterium enrichment).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid, Ammonium Acetate.

  • SPE Cartridges: C18 Solid Phase Extraction columns (e.g., Strata C18-E or Oasis HLB).

  • Matrix: Plasma, Tissue Homogenate, or Cell Culture Media.

Sample Preparation Workflow (Self-Validating)

CRITICAL STEP: Spike the Internal Standard immediately into the sample before any manipulation. This ensures that any loss during extraction is mathematically corrected by the ratio of Analyte/IS.

Step-by-Step Extraction:
  • Spiking: Add 10

    
    L of 10-
    
    
    
    -OA-d17 (1
    
    
    M stock) to 200
    
    
    L of plasma. Vortex for 10s. Final IS concentration: 50 nM.
  • Protein Precipitation: Add 800

    
    L of ice-cold Methanol containing 0.1% Formic Acid.
    
    • Why Formic Acid? Acidification (pH ~3-4) is vital. It protonates the carboxyl group (

      
      ), rendering the lipid neutral and allowing it to partition into organic solvents/SPE sorbents. It also stabilizes the nitro-alkene group against Michael addition with free thiols released during denaturation.
      
  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C to pellet proteins. Transfer supernatant.

  • Dilution: Dilute the supernatant with Water (1:1 ratio) to reduce organic content to ~40%, ensuring binding to the SPE column.

  • Solid Phase Extraction (SPE):

    • Condition: 1 mL MeOH, then 1 mL Water.

    • Load: Apply sample.[3][4][5][6][7][8][9]

    • Wash: 1 mL 40% MeOH (removes salts and polar interferences).

    • Elute: 1 mL 100% ACN (or MeOH).

  • Reconstitution: Evaporate eluate under Nitrogen (

    
    ) stream. Reconstitute in 100 
    
    
    
    L of Mobile Phase A/B (50:50).
LC-MS/MS Parameters

System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Ionization: Electrospray Ionization (ESI) in Negative Mode .

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Acetic Acid (or 5mM Ammonium Acetate).

  • Mobile Phase B: Acetonitrile + 0.1% Acetic Acid.

  • Gradient: 0-1 min (30% B), 1-8 min (linear to 95% B), 8-10 min (hold 95% B).

MRM Transitions Table
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Dwell Time (ms)Role
10-

-OA
326.246.0 (

)
-3550Analyte
10-

-OA
(Qual)
326.2279.2 (Loss of

)
-2550Qualifier
10-

-OA-d17
343.346.0 (

)
-3550Internal Standard

Note: The transition to m/z 46 (


) is highly specific for nitro-lipids but can have high background noise if the source is dirty. Ensure the source temperature is optimized (typically 450-550°C).

Visualization: Workflow & Signaling

Analytical Workflow Diagram

G Sample Biological Sample (Plasma/Tissue) Spike Spike IS (10-NO2-OA-d17) Sample->Spike Step 1 Precip Acidified MeOH Precipitation Spike->Precip Step 2 (pH < 4) SPE SPE Cleanup (C18) Precip->SPE Step 3 LCMS LC-MS/MS (ESI- MRM) SPE->LCMS Step 4 Data Quantification (Ratio Analyte/IS) LCMS->Data Analysis

Caption: Analytical workflow ensuring isotopic equilibration prior to extraction.

Biological Signaling Pathway (Mechanism of Action)

10-


-OA exerts its effects by alkylating specific cysteines on Keap1 (releasing Nrf2) and p65 (inhibiting NF-

B).

Signaling cluster_Nrf2 Antioxidant Response cluster_NFkB Anti-Inflammatory Response NitroOleate 10-Nitrooleate (Electrophile) Keap1 Keap1 (Cys Sensor) NitroOleate->Keap1 Alkylation (Michael Addition) NFkB NF-kB (p65) NitroOleate->NFkB Alkylation Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Releases ARE ARE Genes (HO-1, NQO1) Nrf2->ARE Activates Inflam Pro-inflammatory Cytokines NFkB->Inflam Inhibition

Caption: 10-NO2-OA signaling topology: Dual regulation of Nrf2 (activation) and NF-kB (inhibition).

Validation & Quality Control

To ensure Trustworthiness , the method must pass these criteria:

  • Linearity: The calibration curve (Analyte Area / IS Area vs. Concentration) must be linear (

    
    ) over the range of 0.5 nM to 500 nM.
    
  • Recovery: Compare the IS area in extracted samples vs. IS spiked into a clean solvent. Typical recovery for nitro-lipids via SPE is 70-85%.

  • Stability Check: Nitro-fatty acids are sensitive to heat and alkaline pH.

    • Test: Leave processed samples in the autosampler (4°C) for 24h. Re-inject to verify <10% degradation.

    • Precaution: Never use alkaline reconstitution solvents (e.g., Ammonium Hydroxide) as this promotes Michael addition reversal or degradation.

References

  • Schopfer, F. J., et al. (2005). "Formation and signaling actions of electrophilic lipids." Chemical Reviews, 111(10), 5997-6021. Link

  • Freeman, B. A., et al. (2008). "Nitro-fatty acid formation and signaling."[3][1][2][9][10][11] Journal of Biological Chemistry, 283(23), 15515-15523. Link

  • Tsikas, D., et al. (2009). "Specific GC-MS/MS stable-isotope dilution methodology for free 9- and 10-nitro-oleic acid in human plasma." Journal of Chromatography B, 877(26), 2895-2908.[12] Link

  • Baker, P. R., et al. (2005). "Fatty acid transduction of nitric oxide signaling: multiple nitrated unsaturated fatty acid derivatives exist in human blood and urine." Journal of Biological Chemistry, 280(51), 42464-42475. Link

  • Woodcock, S. R., et al. (2013). "Nitro-fatty acid metabolism and clearance."[2] Free Radical Biology and Medicine, 65, 1435-1445. Link

Sources

Application

sample preparation for 10-Nitrooleate analysis in plasma

Application Note: Precision Quantitation of 10-Nitrooleate (10-NO₂-OA) in Plasma via LC-MS/MS Part 1: Executive Summary & Scientific Rationale The Analytical Challenge 10-Nitrooleate (10-NO₂-OA) is a potent endogenous si...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of 10-Nitrooleate (10-NO₂-OA) in Plasma via LC-MS/MS

Part 1: Executive Summary & Scientific Rationale

The Analytical Challenge 10-Nitrooleate (10-NO₂-OA) is a potent endogenous signaling lipid formed by the nitration of oleic acid under oxidative stress. Unlike stable lipids, it acts as an electrophilic "Trojan Horse," exerting anti-inflammatory effects by alkylating susceptible thiols on proteins (e.g., NF-κB, Keap1) via Michael addition.

Why Standard Lipidomics Fails Standard plasma lipid extraction protocols will result in 100% data corruption for two opposing reasons:

  • False Negatives (Signal Loss): Without immediate thiol blockade, free 10-NO₂-OA rapidly reacts with plasma albumin and glutathione ex vivo, disappearing from the "free" pool within minutes.

  • False Positives (Artifact Generation): Acidification of plasma (common in lipid extraction) in the presence of residual nitrite (

    
    ) and oleic acid generates artificial 10-NO₂-OA, inflating concentrations by up to 100-fold.
    

The Solution This protocol utilizes a "Dual-Lock" stabilization strategy: N-ethylmaleimide (NEM) to freeze thiol reactivity and Sulfanilamide to scavenge nitrite, ensuring that the measured analyte is exclusively endogenous.

Part 2: Pre-Analytical Stabilization (The "Dual-Lock" System)

The integrity of the sample is determined at the moment of the blood draw. Post-collection correction is impossible.

Mechanism of Stabilization

StabilizationLogic NitroOleate Endogenous 10-NO2-OA Adduct Protein Adduct (Signal Loss) NitroOleate->Adduct Rapid Michael Addition Stable Stabilized Analyte NitroOleate->Stable Preserved Thiols Plasma Thiols (Albumin/GSH) Thiols->Adduct Nitrite Plasma Nitrite (NO2-) Artifact Artificial 10-NO2-OA Nitrite->Artifact Acidic pH Extraction Oleic Free Oleic Acid Oleic->Artifact NEM N-Ethylmaleimide (NEM) NEM->Thiols Alkylates (Blocks) Sulf Sulfanilamide Sulf->Nitrite Scavenges (Diazo)

Figure 1: The "Dual-Lock" stabilization logic. NEM prevents signal loss to thiols, while Sulfanilamide prevents artifact generation from nitrite.

Part 3: Reagents & Preparation

Critical Reagents

  • Internal Standard (IS):

    
    -10-Nitrooleate (Preferred) or 
    
    
    
    -10-Nitrooleate. Do not use arachidonic acid analogs as surrogates.
  • Thiol Alkylating Agent: N-ethylmaleimide (NEM).[1][2][3][4] Prepare fresh 100 mM in PBS.

  • Nitrite Scavenger: Sulfanilamide.[5] Prepare 50 mM in 0.5 M HCl.

  • Extraction Solvent: HPLC-grade Acetonitrile (ACN) with 0.1% Formic Acid.

Self-Validating Standard Curve To ensure accuracy, the standard curve must be prepared in a "surrogate matrix" (e.g., PBS containing 4% BSA) rather than pure solvent, to mimic the ionization suppression effects of plasma.

Part 4: Step-by-Step Extraction Protocol

Workflow Overview

Workflow cluster_collection 1. Sample Collection cluster_extraction 2. Extraction cluster_analysis 3. Analysis Step1 Blood Draw (EDTA Tube) Step2 Immediate Spike: 10mM NEM Step1->Step2 Step3 Plasma Separation (4°C, 1500xg) Step2->Step3 Step4 Aliquot 200µL Plasma + 10µL Sulfanilamide Step3->Step4 Step5 Add Internal Standard ([13C]-10-NO2-OA) Step4->Step5 Step6 Protein Precipitation (1mL Cold ACN + 0.1% FA) Step5->Step6 Step7 Supernatant Evaporation (N2 stream) Step6->Step7 Step8 Reconstitute (MeOH:H2O 1:1) Step7->Step8 Step9 LC-MS/MS (MRM Mode) Step8->Step9

Figure 2: End-to-end workflow ensuring analyte stability and artifact removal.

Detailed Methodology

1. Sample Collection (Clinical Site)

  • Draw blood into K₂EDTA tubes (Heparin is suboptimal due to potential MS interference).

  • IMMEDIATELY (within 30 seconds) add NEM to a final concentration of 10 mM.

    • Calculation: Add 10 µL of 100 mM NEM per 1 mL of whole blood.

  • Invert gently 5 times. Centrifuge at 1,500 x g for 10 min at 4°C.

  • Harvest plasma and store at -80°C.

2. Sample Preparation (Laboratory)

  • Thaw plasma on ice.

  • Artifact Blockade: Add 200 µL Plasma to a tube containing 10 µL Sulfanilamide solution. Vortex 10s. Incubate 5 min at RT.

  • IS Spiking: Add 10 µL of Internal Standard (100 nM

    
    -10-NO₂-OA).
    
  • Precipitation: Add 1000 µL ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why Formic Acid? Acidification dissociates the lipid from remaining albumin binding sites, but the presence of Sulfanilamide prevents the acid from catalyzing artificial nitration.

  • Vortex vigorously for 30s. Centrifuge at 14,000 x g for 10 min at 4°C.

3. Concentration

  • Transfer supernatant to a glass vial.[6]

  • Evaporate to dryness under a gentle stream of Nitrogen at 30°C.

  • Reconstitute in 100 µL Methanol/Water (1:1 v/v).

Part 5: LC-MS/MS Instrumentation Parameters

Chromatography (LC)

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Acetic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Acetic Acid.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold 95% B

    • 10.1 min: Re-equilibrate 30% B

Mass Spectrometry (MS/MS)

  • Source: Electrospray Ionization (ESI)

  • Polarity: Negative Mode (ESI-)

  • Key Transitions (MRM):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)
10-NO₂-OA 326.246.0 (

)
2250

-IS
344.346.0 (

)
2250
9-NO₂-OA 326.246.0 (

)
2250

Note: 9-NO₂-OA and 10-NO₂-OA are positional isomers. They have identical mass transitions but must be separated chromatographically. 10-NO₂-OA typically elutes slightly later than 9-NO₂-OA on C18 columns.

Part 6: Data Interpretation & Troubleshooting

Expected Results

  • Basal Levels: In healthy human plasma, free 10-NO₂-OA is typically 1–5 nM .

  • Inflammatory State: Levels may rise, but massive spikes (>100 nM) usually indicate artifactual nitration during extraction.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Low IS Recovery (<50%) Ion suppression or poor solubility.Improve wash steps; ensure reconstitution solvent matches initial mobile phase.
High "Basal" Levels (>50nM) Artificial Nitration.Check Sulfanilamide freshness; ensure pH was not lowered before Sulfanilamide addition.
Broad Peaks Column overload or pH mismatch.Use Acetic acid instead of Formic acid in mobile phase (softer ionization, better shape).

References

  • Schopfer, F. J., et al. (2005). "Detection and quantification of nitrated fatty acids in biological samples." Free Radical Biology and Medicine. Link

  • Tsikas, D., et al. (2009).[7] "Nitro-fatty acids occur in human plasma in the picomolar range: a targeted nitro-lipidomics GC-MS/MS study." Lipids.[8][9][10][11] Link

  • Freeman, B. A., et al. (2008).[12] "Nitro-fatty acid formation and signaling."[9][10][12][13][14][15] Journal of Biological Chemistry. Link

  • Baker, P. R., et al. (2005). "Fatty acid transduction of nitric oxide signaling: multiple nitrated unsaturated fatty acid derivatives exist in human blood and urine." Journal of Biological Chemistry. Link

  • Woodcock, S. R., et al. (2013). "Nitrated fatty acids: synthesis and measurement." Free Radical Biology and Medicine. Link

Sources

Method

Application Note: Precision Lipidomics of Electrophilic Nitro-Fatty Acids

This Application Note is designed as a definitive technical guide for the quantification and study of 10-Nitrooleate (10-NO₂-OA) using its deuterated internal standard, 10-Nitrooleate-d17.[1] Abstract Nitro-fatty acids (...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the quantification and study of 10-Nitrooleate (10-NO₂-OA) using its deuterated internal standard, 10-Nitrooleate-d17.[1]

Abstract

Nitro-fatty acids (NO₂-FAs) are potent electrophilic signaling mediators formed by the non-enzymatic reaction of reactive nitrogen species with unsaturated fatty acids.[1][2] Among these, 10-Nitrooleate (10-NO₂-OA) is a critical anti-inflammatory lipid that activates Nrf2 and PPAR


 while inhibiting NF-κB.[1] However, its quantification is notoriously difficult due to its low endogenous abundance (nM range), susceptibility to metabolism, and reversible covalent binding to proteins (Michael addition).[1] This guide details a robust stable isotope dilution protocol using 10-Nitrooleate-d17  to ensure accurate recovery correction and absolute quantification in complex biological matrices.

Technical Specifications & Mechanism

The Analyte and The Standard

10-Nitrooleate is a "soft" electrophile. Unlike classical lipids, it signals by modifying protein thiols. To study it, we use a heavy isotope standard that mimics this specific reactivity but distinguishes itself by mass.

FeatureAnalyte: 10-Nitrooleate (10-NO₂-OA)Internal Standard: 10-Nitrooleate-d17
Formula


Molecular Weight 327.46 g/mol 344.57 g/mol
Precursor Ion [M-H]⁻ 326.3 343.4
Primary Fragment

(m/z 46)

(m/z 46)
Retention Time ~1.00 RRT~0.98 RRT (slight deuterium isotope effect)
Source Endogenous (Inflammation)Synthetic (e.g., Cayman Chem Item 10558)
The Signaling Mechanism (Why we measure it)

10-NO₂-OA functions via S-nitroalkylation .[1] It forms a reversible covalent bond with cysteine residues on regulatory proteins.

  • Nrf2 Pathway: Alkylates Keap1 (Cys273/288), preventing Nrf2 ubiquitination and triggering antioxidant response.[1]

  • NF-κB Pathway: Alkylates p65, preventing DNA binding and suppressing inflammation.[3]

SignalingPathway OA Oleic Acid (Membrane) NO2OA 10-Nitrooleate (Electrophile) OA->NO2OA Nitration (Oxidative Stress) RNS RNS (ONOO-, NO2) RNS->NO2OA Keap1 Keap1 (Cys-SH) NO2OA->Keap1 Michael Addition (S-alkylation) NFkB NF-κB (p65 subunit) NO2OA->NFkB Alkylates Cys38 Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Releases ARE Antioxidant Response (HO-1, NQO1) Nrf2->ARE Activates Inflam Inflammation (Cytokines) NFkB->Inflam Inhibits

Figure 1: The electrophilic signaling cascade of 10-Nitrooleate.[1] The lipid acts as a "cysteine switch" for inflammatory pathways.

Experimental Protocol: Stable Isotope Dilution LC-MS/MS

Crucial Warning: Nitro-fatty acids are labile. Standard lipid extraction (Folch/Bligh-Dyer) often results in loss due to partitioning into the aqueous phase or binding to proteins.[1] This protocol uses Acidified Solvent Extraction to maintain the protonated state (


) and ensure recovery.[1]
Phase 1: Sample Preparation & Extraction[1]

Materials:

  • Biological Matrix: Plasma (200 µL) or Tissue Homogenate.[1]

  • Internal Standard: 10-Nitrooleate-d17 (1 µM stock in Methanol).[1]

  • Solvents: Methanol, Acetic Acid, Ethyl Acetate, Hexane.[1]

Step-by-Step:

  • Thawing & Spiking (The Critical Step):

    • Thaw plasma on ice.

    • Immediately add 10 µL of 10-Nitrooleate-d17 (100 nM final conc) to the sample before any other solvent.[1]

    • Reasoning: The IS must equilibrate with the matrix to account for protein binding losses during extraction.

    • Vortex gently for 10 seconds.

  • Protein Precipitation & Acidification:

    • Add 200 µL of Acidified Methanol (MeOH containing 2% Acetic Acid).[1]

    • Reasoning: Acidification lowers pH (~4.0), protonating the fatty acid carboxyl group (

      
      ), making it hydrophobic for organic extraction.[1]
      
    • Vortex for 30 seconds.

  • Solvent Extraction:

    • Add 1 mL of Ethyl Acetate/Hexane (4:1 v/v) .

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Collection & Drying:

    • Transfer the upper organic layer to a fresh glass tube.[4]

    • Re-extract the lower phase (optional for higher recovery) with 1 mL Ethyl Acetate.[1]

    • Combine organic phases.[5]

    • Evaporate to dryness under a stream of Nitrogen (

      
      ) at room temperature.[1] Do not heat >30°C  (thermal degradation risk).
      
  • Reconstitution:

    • Reconstitute in 100 µL Methanol/Water (1:1).

    • Transfer to LC vial with glass insert.

Phase 2: LC-MS/MS Acquisition[1]

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).[1] Ionization: Electrospray Ionization (ESI), Negative Mode .[1]

Chromatography Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Acetic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Acetic Acid.

  • Gradient: 30% B to 95% B over 10 minutes.

MRM Transitions (Multiple Reaction Monitoring):

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
10-NO₂-OA (Analyte) 326.3 46.0 (

)
22-2850
10-NO₂-OA-d17 (IS) 343.4 46.0 (

)
22-2850
9-NO₂-OA (Isomer)326.346.022-2850

Note: 9-NO₂-OA and 10-NO₂-OA are isomers.[1][6][7][8][9] They have the same mass transitions. They must be separated CHROMATOGRAPHICALLY. 10-NO₂-OA typically elutes slightly later than 9-NO₂-OA on a C18 column.

Analytical Workflow Visualization

Workflow Sample Biological Sample (Plasma/Tissue) Spike SPIKE Internal Standard (10-Nitrooleate-d17) Sample->Spike Step 1: Normalization Acid Acidification (MeOH + 2% Acetic Acid) Spike->Acid Step 2: Protonation Extract Organic Extraction (Ethyl Acetate/Hexane) Acid->Extract Step 3: Phase Sep Dry N2 Evaporation (Ambient Temp) Extract->Dry Step 4: Concentration LCMS LC-MS/MS Analysis (Negative Mode MRM) Dry->LCMS Step 5: Injection Data Quantification (Ratio Analyte/IS) LCMS->Data Step 6: Calc

Figure 2: Stable Isotope Dilution Workflow.[1] Spiking d17 prior to acidification is the critical control point for data integrity.

Troubleshooting & Validation (Self-Validating Systems)

To ensure your data meets E-E-A-T standards, apply these validation rules:

  • The "Mercury" Check (Specificity):

    • Issue: Biological matrices contain many isobaric lipids.

    • Validation: While not part of routine extraction, treating a validation sample with mercury chloride (HgCl₂) followed by NaBH₄ reduction will specifically reduce the nitro-alkene bond.[1] If your peak does not disappear or shift after reduction, it is not a nitro-fatty acid.[1]

    • Routine Check: Monitor the ratio of the d17 standard. If the retention time of your analyte shifts significantly (>0.1 min) from the d17 standard, it is likely an isobaric interference, not 10-NO₂-OA.[1]

  • The "Thiol" Trap (Stability):

    • Issue: Free thiols in plasma can bind NO₂-OA ex vivo during thawing.

    • Solution: Add N-ethylmaleimide (NEM) (10 mM) to the collection tubes during blood draw.[1] This alkylates free thiols, preventing them from consuming your analyte before extraction.[1]

  • Isomer Separation:

    • Ensure your LC gradient is shallow enough (e.g., 1% change per minute) around the elution time to resolve 9-NO₂-OA from 10-NO₂-OA.[1] The d17 standard will co-elute with the 10-isomer (or elute slightly earlier due to deuterium effect), confirming identity.[1]

References

  • Cayman Chemical. 10-Nitrooleate-d17 Product Insert & Technical Data.Link

  • Baker, P. R., et al. (2005). "Fatty acid transduction of nitric oxide signaling: multiple nitrated unsaturated fatty acid derivatives exist in human blood and urine and serve as endogenous peroxisome proliferator-activated receptor ligands." Journal of Biological Chemistry. Link

  • Tsikas, D., et al. (2009). "Specific GC-MS/MS stable-isotope dilution methodology for free 9- and 10-nitro-oleic acid in human plasma challenges previous LC-MS/MS reports."[1] Journal of Chromatography B. Link

  • Kansanen, E., et al. (2013). "Electrophilic nitro-fatty acids activate NRF2 by a KEAP1 cysteine 151-independent mechanism."[1] Journal of Biological Chemistry. Link

  • Woodcock, S. R., et al. (2014). "Biomimetic nitration of conjugated linoleic acid: Formation and characterization of naturally occurring conjugated nitrodienes." The Journal of Organic Chemistry. Link[1]

Sources

Application

Application Note: Protocol for Using 10-Nitrooleate-d17 in Cell Culture Experiments

Introduction & Scope 10-Nitrooleate (OA-NO ) is a potent endogenous signaling mediator formed by the nitration of oleic acid during inflammation. Unlike simple fatty acids, OA-NO contains an electrophilic nitroalkene gro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

10-Nitrooleate (OA-NO


)  is a potent endogenous signaling mediator formed by the nitration of oleic acid during inflammation. Unlike simple fatty acids, OA-NO

contains an electrophilic nitroalkene group that facilitates post-translational modification of proteins via Michael addition to cysteine residues.[1] This mechanism underpins its ability to activate the cytoprotective Nrf2 pathway and inhibit the pro-inflammatory NF-κB pathway.[2][3]

10-Nitrooleate-d17 is the isotopically labeled analog (deuterated at 17 positions).[1] While primarily designed as a mass spectrometry Internal Standard (IS) for quantification, it is also utilized in cell culture for:

  • Metabolic Tracing: Tracking cellular uptake, metabolism, and protein adduction without radioisotopes.

  • Recovery Normalization: Spiking into cell lysates to normalize extraction efficiency during lipidomics.[1]

This guide provides a rigorous protocol for the solubilization, delivery, and extraction of 10-Nitrooleate-d17, ensuring biological activity is preserved against its inherent chemical instability.[1]

Pre-Experimental Considerations (Critical)

Stability & Handling

The nitroalkene moiety is highly reactive (electrophilic) and light-sensitive.[1]

  • No Nucleophiles: Never use buffers containing DTT,

    
    -mercaptoethanol, or free cysteine during preparation. These will instantly react with the nitroalkene, neutralizing the molecule.
    
  • Light Protection: Handle in amber vials or low-light conditions to prevent photodegradation.

  • Solvent: Supplied typically in Ethanol or Methyl Acetate.[4] Store at -80°C.

The Delivery Vehicle: BSA Conjugation

Direct addition of ethanolic lipid stocks to cell media causes precipitation and inconsistent bioavailability. The Gold Standard for delivery is conjugation to Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA) .[1] This mimics physiological transport and prevents non-specific adsorption to plasticware.

Protocol: Preparation of BSA-Conjugated 10-Nitrooleate-d17

Purpose: To create a stable, water-soluble 10x or 100x working stock for cell treatment.[1]

Materials
  • 10-Nitrooleate-d17 (e.g., Cayman Chemical Item No. 10558)[1][5][6]

  • Fatty Acid-Free BSA (Lyophilized, Cell Culture Grade)

  • PBS (Phosphate Buffered Saline), pH 7.4

  • Nitrogen gas stream[4]

Step-by-Step Procedure
  • Prepare BSA Vehicle:

    • Dissolve FAF-BSA in PBS to create a 2 mM stock solution.

    • Calculation: Molecular Weight of BSA

      
       66.5 kDa. 133 mg BSA in 1 mL PBS = 2 mM.
      
    • Filter sterilize (0.22 µm).[1][7] Keep at 37°C.

  • Prepare Lipid:

    • Transfer the required amount of 10-Nitrooleate-d17 (supplied in organic solvent) to a glass vial.

    • Evaporate the solvent under a gentle stream of Nitrogen gas.[4] Do not use heat.

    • Note: A thin film should form at the bottom.

  • Conjugation (The "Dropwise" Method):

    • Immediately resuspend the dried lipid film in a small volume of Ethanol (approx. 1% of final volume) to ensure initial solubility.

    • Add the pre-warmed (37°C) 2 mM BSA solution to the lipid to achieve a 5:1 [Lipid:BSA] molar ratio .[1]

    • Example: To make a 10 mM Lipid stock, add the lipid to 2 mM BSA.

  • Incubation:

    • Vortex gently.[1][4]

    • Incubate at 37°C for 30 minutes with gentle shaking. The solution should become clear/opalescent.[8]

  • Validation:

    • This stock is now "BSA-Conjugated 10-Nitrooleate-d17" and is stable for 24 hours at 4°C.

Protocol: Cell Treatment & Incubation

Experimental Design
ParameterRecommendationRationale
Concentration 1 - 5 µMPhysiological signaling range.[1] >10 µM may induce toxicity/apoptosis.[1]
Media Low Serum (1% FBS)High serum (10% FBS) contains endogenous albumin which competes for lipid binding, altering effective concentration.[1]
Time (Signaling) 2 - 6 HoursSufficient for Michael addition to Keap1/p65 and transcriptional changes.
Time (Uptake) 10 - 30 MinsRapid membrane incorporation for tracing studies.
Workflow
  • Seed cells (e.g., HUVEC, RAW 264.[1]7) and grow to 80% confluence.[1]

  • Wash cells 2x with warm PBS.

  • Replace media with Low-Serum Media (1% FBS) or Serum-Free media.

  • Add the BSA-Conjugated 10-Nitrooleate-d17 to the media to reach final concentration (e.g., 5 µM).

  • Control: Treat parallel wells with BSA-Vehicle only.[1]

  • Incubate at 37°C / 5% CO

    
    .
    

Protocol: Lipid Extraction (Acidified Bligh & Dyer)

Purpose: To recover the lipid for Mass Spectrometry analysis. Acidification is critical to protonate the carboxyl group, ensuring the fatty acid partitions into the organic phase.

Reagents
  • Methanol (MeOH)

  • Chloroform (CHCl

    
    )
    
  • Acetic Acid (glacial)[9]

  • Internal Standard (if using d17 as a tracer, spike with non-deuterated OA-NO

    
     or a different isotopolog).
    
Step-by-Step Extraction
  • Harvest:

    • Scrape cells in ice-cold PBS. Transfer to glass tubes (lipids stick to plastic).[1]

    • Centrifuge (500 x g, 5 min) to pellet cells. Aspirate supernatant.

  • Lysis & Acidification:

    • Resuspend pellet in 1 mL PBS.

    • CRITICAL: Add 20 µL Glacial Acetic Acid (to pH ~3-4).

  • Monophase Addition:

    • Add 3.75 mL of CHCl

      
      :MeOH (1:2 v/v) .
      
    • Vortex vigorously for 1 minute.

  • Phase Separation:

    • Add 1.25 mL CHCl

      
       . Vortex.
      
    • Add 1.25 mL H

      
      O . Vortex.
      
    • Centrifuge at 1,000 x g for 5 minutes at room temperature.

  • Collection:

    • You will see two phases.[1] The Lower Phase is Chloroform (Lipids).[1][10] The Upper Phase is Aqueous (Salts/Proteins).

    • Carefully collect the Lower Organic Phase using a glass Pasteur pipette.

  • Drying:

    • Evaporate the chloroform under Nitrogen gas.

    • Reconstitute in MeOH for LC-MS/MS analysis.

Visualizations

Experimental Workflow (DOT Diagram)

G Stock 10-Nitrooleate-d17 (Ethanol Stock) Evap Evaporate Solvent (N2 Gas) Stock->Evap Conjugate Conjugation 37°C, 30 min Evap->Conjugate BSA Add 2mM BSA (Fatty Acid Free) BSA->Conjugate Treat Cell Treatment (1-5 µM, Low Serum) Conjugate->Treat Stable Delivery Extract Acidified Extraction (Bligh & Dyer) Treat->Extract Harvest MS LC-MS/MS Analysis Extract->MS Quantification

Figure 1: Step-by-step workflow for solubilization, cell treatment, and extraction of 10-Nitrooleate-d17.[1]

Signaling Mechanism (DOT Diagram)

Signaling Drug 10-Nitrooleate-d17 (Electrophile) Keap1 Keap1 (Cys Residues) Drug->Keap1 Michael Addition (Alkylation) NFkB NF-κB (p65) (Cys38 Adduct) Drug->NFkB Direct Alkylation Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Releases ARE Antioxidant Response (HO-1, NQO1) Nrf2->ARE Activates Inflam Inflammation (Cytokines) NFkB->Inflam Inhibits

Figure 2: Mechanism of Action.[1] The electrophilic nitroalkene targets cysteine residues on Keap1 and NF-κB.[1]

Data Interpretation & Troubleshooting

Calculating Recovery

If using d17 as an Internal Standard (IS) added after lysis:



Note: Low recovery (<50%) usually indicates insufficient acidification during the Bligh & Dyer step.[1]
Common Pitfalls
  • Loss of Signal: The nitro group is labile. If samples are left in direct light or at Room Temp for extended periods, the signal will degrade.

  • Precipitation: If the media turns cloudy immediately upon addition, the BSA conjugation failed. Do not proceed; the effective concentration is unknown.

  • Plasticware: Nitro-fatty acids are "sticky."[1] Use glass inserts for MS vials and glass pipettes for organic solvents.

References

  • Schopfer, F. J., et al. (2005). Nitrolinoleic acid: an endogenous peroxisome proliferator-activated receptor gamma ligand.[1] Proceedings of the National Academy of Sciences. [Link][1]

  • Kansanen, E., et al. (2013). Electrophilic nitro-fatty acids activate NRF2 by a KEAP1 cysteine 151-independent mechanism.[1] Journal of Biological Chemistry.[11] [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification.[1] Canadian Journal of Biochemistry and Physiology.[10] [Link][1]

  • Woodcock, S. R., et al. (2013). Nitrated fatty acids: synthesis and measurement.[1] Free Radical Biology and Medicine.[1][12] [Link]

Sources

Method

Application Note: 10-Nitrooleate-d17 for Advanced Fatty Acid Metabolism &amp; Signaling Studies

[1] Introduction: The Electrophilic Signaling Frontier Nitro-fatty acids (NO₂-FAs) represent a distinct class of lipid mediators formed via the non-enzymatic reaction of reactive nitrogen species (RNS) with unsaturated f...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Electrophilic Signaling Frontier

Nitro-fatty acids (NO₂-FAs) represent a distinct class of lipid mediators formed via the non-enzymatic reaction of reactive nitrogen species (RNS) with unsaturated fatty acids during inflammation and digestion.[1][2][3][4] Unlike classical lipids, NO₂-FAs—specifically 10-Nitrooleic acid (10-NO₂-OA) —act as potent electrophiles.[1] They function primarily by forming reversible covalent adducts with nucleophilic cysteine residues on key signaling proteins (e.g., PPAR


, NF-

B, Nrf2) via Michael addition.[1]

10-Nitrooleate-d17 is the stable, isotopically labeled analog of 10-NO₂-OA. It contains 17 deuterium atoms along the fatty acyl chain.[5][6] This heavy isotope variant is indispensable for three critical research avenues:

  • Absolute Quantification: Correcting for ionization suppression in LC-MS/MS.

  • Metabolic Tracing: Distinguishing exogenous drug candidates from endogenous nitro-lipids.

  • Mechanistic Validation: Confirming protein adducts via unique mass shifts in proteomics.

Technical Specifications & Chemical Profile

PropertySpecification
Compound Name 10-Nitro-9(E)-octadecenoic acid-d17
Formula

Molecular Weight 344.6 g/mol
Exact Mass ([M-H]⁻) 343.45 Da
Solubility Ethanol, DMSO, DMF (>20 mg/ml); PBS pH 7.2 (<100 µg/ml)
Stability Labile in basic pH; Light sensitive; Stable at -80°C
Key Feature Electrophilic

-carbon (Michael Acceptor)

Application I: Quantitative Lipidomics (Targeted LC-MS/MS)

The quantification of endogenous NO₂-FAs is challenging due to their low abundance (nM range) and susceptibility to artifactual formation or degradation during extraction. The d17 internal standard is required to normalize extraction efficiency and matrix effects.

Protocol: Acidified Organic Extraction with Thiol Blocking[1]

Rationale:

  • Acidification (pH 3.0): Protonates the carboxyl group (

    
    ), driving the lipid into the organic phase.[1]
    
  • NEM (N-ethylmaleimide): Critical step.[1] You must alkylate free thiols during extraction. If not, the electrophilic 10-NO₂-OA will react with free cysteine/GSH in the lysate, leading to false negatives.

Step-by-Step Workflow:

  • Sample Preparation:

    • Thaw plasma/tissue homogenate on ice.

    • Spike: Add 10-NO₂-OA-d17 (final conc. 10–50 nM) to the sample before extraction.[1]

    • Alkylate: Add NEM (10 mM final) to block free thiols.[1] Incubate 5 min at RT.

  • Extraction:

    • Add Acidified Methanol (containing 1 mM HCl) to adjust sample to pH ~3.0.[1]

    • Add extraction solvent: Chloroform/Methanol (2:1 v/v) or Hexane/Isopropanol .[1]

    • Vortex vigorously (1 min) and centrifuge (1,000 x g, 5 min, 4°C).

  • Recovery:

    • Collect the lower organic phase.

    • Re-extract the aqueous phase once to maximize recovery.

    • Combine organic phases and dry under a stream of nitrogen gas.

    • Reconstitute: Dissolve in 100 µL Methanol/Water (70:30).

LC-MS/MS Configuration (Triple Quadrupole)

Operate in Negative Electrospray Ionization (ESI-) mode. The nitro group provides a specific fragmentation pattern.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
10-NO₂-OA (Native) 326.346.020–25Loss of

10-NO₂-OA (Native) 326.3279.315–20Loss of

10-NO₂-OA-d17 (IS) 343.4 46.0 20–25Loss of

10-NO₂-OA-d17 (IS) 343.4 296.4 15–20Loss of

Note: The transition to m/z 46 is highly specific for nitro-lipids but can have high background noise. The loss of nitrous acid (


, neutral loss of 47 Da) is often used as a confirmatory ion.
Visualization: Extraction Logic

ExtractionWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (10-NO2-OA-d17) Sample->Spike NEM Add N-ethylmaleimide (NEM) (Block Free Thiols) Spike->NEM Crucial Step Acid Acidify to pH 3.0 (Protonate COOH) NEM->Acid Extract Organic Extraction (CHCl3/MeOH) Acid->Extract MS LC-MS/MS Analysis (ESI Negative Mode) Extract->MS

Figure 1: Critical workflow for extracting electrophilic lipids. Note the NEM step to prevent artifactual loss.

Application II: Metabolic Flux & Stability[1]

When 10-NO₂-OA is administered as a drug or tracer, it undergoes mitochondrial


-oxidation.[1] The d17 label allows researchers to differentiate the administered compound from endogenous pools and track the "shortening" of the fatty acid chain.

Metabolic Pathways to Monitor:

  • 
    -Oxidation:  Sequential removal of 2-carbon units.[7][8][9]
    
    • Marker: Detection of dinor (C16), tetranor (C14) metabolites retaining the d17 label (minus lost carbons).[1]

  • Nitroalkene Saturation: Reductases may saturate the double bond, rendering the molecule inert (non-electrophilic).

    • Marker: Mass shift of +2 Da (343.4

      
       345.4).[1]
      

Experimental Setup:

  • Incubate 10-NO₂-OA-d17 (1 µM) with isolated mitochondria or HepG2 cells.[1]

  • Aliquot at 0, 15, 30, 60 min.[1]

  • Analyze via LC-MS/MS scanning for Precursor Ion 343.4 and predicted metabolites (e.g., 10-nitro-hexadecanoic acid-d13).[1]

Application III: Mechanistic Signaling (Protein Adduction)[1]

The primary mechanism of action for 10-NO₂-OA is the Michael Addition to cysteine thiols.[10] This is a reversible post-translational modification (nitroalkylation).[1][2][4]

Protocol: Detecting Nitroalkylation via Mass Shift Using 10-NO₂-OA-d17 allows for unambiguous identification of adducted peptides in proteomics.

  • Incubation: Treat purified protein or cell lysate with 10-NO₂-OA-d17 (5–10 µM) for 30 min.

  • Digestion: Standard trypsin digestion (avoid reducing agents like DTT initially, as they can reverse the adduct; use TCEP or perform digestion at neutral pH).[1]

  • LC-MS/MS (Proteomics):

    • Search for peptides with a mass shift.

    • Native Shift: +327.2 Da (Adduct of 10-NO₂-OA).[1]

    • d17 Shift: +344.2 Da.

    • Verification: The presence of the +344.2 Da shift confirms the adduct is from the exogenous tracer, not endogenous lipids.

Visualization: The Michael Addition Mechanism

MichaelAddition NitroAlkene 10-NO2-OA-d17 (Electrophile) Transition Transition State NitroAlkene->Transition Protein Protein-Cys-SH (Nucleophile) Protein->Transition Adduct Protein-S-NitroAlkene (Thioether Adduct) Transition->Adduct Michael Addition Adduct->Protein Reversible (via GSH exchange) GSH Glutathione (GSH) Adduct->GSH Trans-nitration

Figure 2: The reversible reaction mechanism.[1] The electrophilic nitroalkene reacts with protein thiols.[11] High concentrations of GSH can reverse this process.

References

  • Baker, P. R., et al. (2005). "Fatty acid transduction of nitric oxide signaling: multiple nitrated unsaturated fatty acid derivatives exist in human blood and urine and serve as endogenous peroxisome proliferator-activated receptor ligands."[1] Journal of Biological Chemistry.

  • Schopfer, F. J., et al. (2005). "Detection and quantification of protein adduction by electrophilic fatty acids: mitochondrial generation of fatty acid nitroalkene derivatives." Biochemical Journal.

  • Cayman Chemical. "10-Nitrooleate-d17 Product Information."

  • Woodcock, S. R., et al. (2013).

    
    -oxidation, and protein adduction."[1] Journal of Biological Chemistry. 
    
  • Trostchansky, A., & Rubbo, H. (2008). "Nitrated fatty acids: mechanisms of formation, chemical properties, and biological activity."[1] Free Radical Biology and Medicine.

Sources

Application

Applications of 10-Nitrooleate in Cardiovascular Disease Research: A Technical Guide for Scientists and Drug Development Professionals

Introduction: The Emerging Role of 10-Nitrooleate in Cardiovascular Therapeutics 10-Nitrooleate (NO2-OA), an endogenous electrophilic fatty acid derivative, is gaining significant attention in the field of cardiovascular...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of 10-Nitrooleate in Cardiovascular Therapeutics

10-Nitrooleate (NO2-OA), an endogenous electrophilic fatty acid derivative, is gaining significant attention in the field of cardiovascular disease research. Formed through the reaction of nitric oxide-derived species with oleic acid, NO2-OA has emerged as a potent signaling molecule with pleiotropic anti-inflammatory and cytoprotective effects. Its therapeutic potential stems from its ability to modulate key signaling pathways implicated in the pathogenesis of a wide range of cardiovascular disorders, including atherosclerosis, myocardial ischemia-reperfusion injury, and pulmonary hypertension. This technical guide provides an in-depth overview of the applications of NO2-OA in cardiovascular research, complete with detailed experimental protocols and insights into its mechanisms of action, to empower researchers in their exploration of this promising therapeutic agent.

Core Mechanisms of Action: A Multi-Pronged Approach to Cardiovascular Protection

The cardioprotective effects of 10-Nitrooleate are attributed to its ability to concurrently modulate multiple signaling pathways, primarily through covalent adduction to functionally significant protein thiols via Michael addition. This unique mechanism allows NO2-OA to exert its influence on key inflammatory and antioxidant networks.

Key Signaling Pathways Modulated by 10-Nitrooleate:
  • Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism: NO2-OA is a potent agonist of PPARγ, a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.[1] Activation of PPARγ by NO2-OA leads to the transrepression of pro-inflammatory genes and the induction of anti-inflammatory and metabolic genes.

  • Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation: NO2-OA activates the Nrf2 antioxidant response pathway, a primary cellular defense mechanism against oxidative stress.[1] By modifying Keap1, the negative regulator of Nrf2, NO2-OA promotes the nuclear translocation of Nrf2 and the subsequent expression of a battery of antioxidant and cytoprotective genes.

  • Nuclear Factor-κB (NF-κB) Inhibition: NO2-OA effectively suppresses the pro-inflammatory NF-κB signaling pathway.[1] This inhibition occurs through multiple mechanisms, including the direct alkylation of the p65 subunit of NF-κB, which prevents its DNA binding, and through PPARγ-mediated transrepression.

The interplay of these pathways results in a powerful anti-inflammatory and antioxidant effect, mitigating the cellular damage and dysfunction that underlie many cardiovascular diseases.

NO2-OA_Signaling_Pathways cluster_0 10-Nitrooleate (NO2-OA) cluster_1 Cellular Effects cluster_2 Downstream Consequences NO2_OA 10-NO2-OA PPARg PPARγ Activation NO2_OA->PPARg Agonism Nrf2 Nrf2 Activation NO2_OA->Nrf2 Keap1 Modification NFkB NF-κB Inhibition NO2_OA->NFkB p65 Alkylation Anti_Inflammation Reduced Inflammation (↓ TNF-α, IL-6, VCAM-1) PPARg->Anti_Inflammation Antioxidant Enhanced Antioxidant Defense (↑ HO-1, NQO1) Nrf2->Antioxidant NFkB->Anti_Inflammation Improved_Function Improved Cardiovascular Function Anti_Inflammation->Improved_Function Antioxidant->Improved_Function

Figure 1: Simplified signaling pathways of 10-Nitrooleate.

Data Presentation: Efficacy of 10-Nitrooleate in Preclinical Models

The following tables summarize key quantitative data from preclinical studies, providing a reference for effective concentrations and observed outcomes.

Table 1: Effective Concentrations of 10-Nitrooleate in In Vitro Cardiovascular Models

Cell TypeModel of Injury/Stimulation10-NO2-OA ConcentrationKey OutcomeReference
Human Aortic Endothelial Cells (HAECs)TNF-α Stimulation0.5 - 5 µMInhibition of VCAM-1 and ICAM-1 expression[2]
Human Umbilical Vein Endothelial Cells (HUVECs)LPS Stimulation1 - 10 µMDecreased secretion of IL-6 and TNF-α[2]
RAW 264.7 MacrophagesLPS Stimulation0.1 - 1.0 µMInhibition of NO and pro-inflammatory cytokine production
Bone Marrow-Derived Macrophages (BMDMs)Oxidized LDL0.5 - 1 µMAttenuation of foam cell formation[3]

Table 2: Dosages and Effects of 10-Nitrooleate in In Vivo Cardiovascular Disease Models

Animal ModelDiseaseAdministration Route & DosageKey OutcomeReference
Apolipoprotein E-deficient (ApoE-/-) miceAtherosclerosisSubcutaneous; osmotic pump (8 mg/kg/day)Reduced atherosclerotic lesion formation[4]
C57BL/6 miceMyocardial Ischemia-ReperfusionIntraperitoneal injection (20 nmol/g)Reduced infarct size and preserved cardiac function[5]
C57BL/6 miceLPS-induced Acute Lung InjuryIntratracheal (50 µg)Reduced lung inflammation and injury[6]
Mlp-/- miceDilated CardiomyopathySubcutaneous; osmotic pumpAttenuated myocardial fibrosis and improved systolic function[7]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to investigate the effects of 10-Nitrooleate in cardiovascular research.

Preparation and Handling of 10-Nitrooleate

For In Vitro Studies:

  • Stock Solution Preparation: 10-Nitrooleate is typically supplied in an organic solvent such as ethanol or DMSO.[8][9] Prepare a high-concentration stock solution (e.g., 10-50 mM) in the recommended solvent.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. The final solvent concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in experiments.

For In Vivo Studies:

  • Formulation: For intraperitoneal or subcutaneous injection, 10-Nitrooleate can be dissolved in a vehicle such as a mixture of DMSO and saline or in an oil-based vehicle. For continuous delivery, osmotic pumps are a reliable method.[4][7]

  • Dosage Calculation: The appropriate dosage will depend on the animal model and the specific research question. Refer to Table 2 for guidance from published studies.

  • Administration: Administer the prepared solution to the animals according to the chosen route (e.g., intraperitoneal injection, subcutaneous injection, or loading into osmotic pumps).

Protocol 1: In Vitro Assessment of Anti-inflammatory Effects on Endothelial Cells

This protocol details the investigation of 10-NO2-OA's ability to inhibit inflammatory responses in endothelial cells, a critical step in the development of atherosclerosis.

In_Vitro_Endothelial_Cell_Protocol A 1. Cell Culture: - Seed HUVECs or HAECs - Grow to confluence B 2. Pre-treatment: - Incubate with 10-NO2-OA (0.1 - 10 µM) or vehicle - Duration: 1-2 hours A->B C 3. Inflammatory Challenge: - Add TNF-α (10 ng/mL) or LPS (100 ng/mL) - Incubate for 4-24 hours B->C D 4. Endpoint Analysis C->D E Gene Expression (qPCR): - VCAM-1, ICAM-1, IL-6, TNF-α D->E F Protein Expression (Western Blot): - p65, IκBα D->F G Cytokine Secretion (ELISA): - IL-6, TNF-α in supernatant D->G

Figure 2: Workflow for assessing the anti-inflammatory effects of 10-NO2-OA on endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs)

  • Endothelial Cell Growth Medium

  • 10-Nitrooleate (stock solution in DMSO)

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)

  • Reagents for RNA isolation, cDNA synthesis, and qPCR

  • Reagents and antibodies for Western blotting

  • ELISA kits for IL-6 and TNF-α

Procedure:

  • Cell Culture: Culture endothelial cells in appropriate growth medium until they reach 80-90% confluency.

  • Treatment: Pre-treat the cells with varying concentrations of 10-NO2-OA (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Inflammatory Stimulation: Add TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL) to the culture medium and incubate for a specified time (e.g., 4 hours for gene expression, 24 hours for protein expression and cytokine secretion).

  • Endpoint Analysis:

    • Quantitative Real-Time PCR (qPCR): Isolate total RNA, synthesize cDNA, and perform qPCR to analyze the expression of inflammatory genes such as VCAM1, ICAM1, IL6, and TNFA. Normalize to a housekeeping gene (e.g., GAPDH).

    • Western Blotting: Prepare cell lysates and perform Western blotting to assess the protein levels of key inflammatory signaling molecules like NF-κB p65 and IκBα.

    • ELISA: Collect the cell culture supernatant and measure the concentration of secreted pro-inflammatory cytokines (IL-6, TNF-α) using commercially available ELISA kits.

Protocol 2: In Vivo Evaluation of Anti-Atherosclerotic Effects in ApoE-/- Mice

This protocol outlines a long-term study to assess the efficacy of 10-NO2-OA in a well-established mouse model of atherosclerosis.

In_Vivo_Atherosclerosis_Protocol A 1. Animal Model: - ApoE-/- mice (8-10 weeks old) - High-fat diet B 2. Treatment: - Subcutaneous osmotic pumps with 10-NO2-OA (e.g., 8 mg/kg/day) or vehicle - Duration: 8-12 weeks A->B C 3. Tissue Collection: - Euthanize mice - Perfuse with PBS and fix with formalin - Collect aorta and heart B->C D 4. Atherosclerotic Plaque Analysis C->D E En face Oil Red O Staining: - Quantify total plaque area in the aorta D->E F Aortic Root Sectioning and Staining: - Oil Red O for lipid content - Immunohistochemistry for inflammatory markers (e.g., CD68 for macrophages) D->F

Figure 3: Workflow for evaluating the anti-atherosclerotic effects of 10-NO2-OA in ApoE-/- mice.

Materials:

  • Apolipoprotein E-deficient (ApoE-/-) mice

  • High-fat diet

  • 10-Nitrooleate

  • Osmotic minipumps

  • Reagents for perfusion and tissue fixation (PBS, formalin)

  • Reagents for Oil Red O staining

  • Antibodies for immunohistochemistry (e.g., anti-CD68)

Procedure:

  • Animal Model and Diet: Start 8-10 week old ApoE-/- mice on a high-fat diet to induce atherosclerosis.

  • Treatment: Implant subcutaneous osmotic minipumps containing either 10-NO2-OA or vehicle. The treatment duration is typically 8-12 weeks.

  • Tissue Collection: At the end of the treatment period, euthanize the mice. Perfuse the circulatory system with PBS followed by a fixative (e.g., 4% paraformaldehyde). Carefully dissect the entire aorta and the heart.

  • Atherosclerotic Plaque Quantification:

    • En face Analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques. Capture images and quantify the total plaque area as a percentage of the total aortic surface area.

    • Aortic Root Analysis: Embed the heart in OCT compound and prepare serial cryosections of the aortic root. Stain sections with Oil Red O to assess lipid accumulation within the plaques. Perform immunohistochemistry to detect inflammatory cells (e.g., macrophages using an anti-CD68 antibody).

Protocol 3: Western Blot Analysis of Nrf2 and NF-κB Pathway Activation

This protocol provides a detailed procedure for assessing the activation of the Nrf2 and NF-κB signaling pathways in cells treated with 10-NO2-OA.

Materials:

  • Cell lysates from 10-NO2-OA treated and control cells

  • Protein quantification assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Table 3: Recommended Primary Antibodies for Western Blotting

Target ProteinHostRecommended DilutionSupplier (Example Catalog No.)
Nrf2Rabbit1:1000Cell Signaling Technology (#12721)
Keap1Rabbit1:1000Cell Signaling Technology (#8047)
HO-1Rabbit1:1000Cell Signaling Technology (#70081)
NQO1Rabbit1:1000Cell Signaling Technology (#62262)
NF-κB p65Rabbit1:1000Cell Signaling Technology (#8242)
Phospho-NF-κB p65 (Ser536)Rabbit1:1000Cell Signaling Technology (#3033)
IκBαRabbit1:1000Cell Signaling Technology (#4814)
Phospho-IκBα (Ser32)Rabbit1:1000Cell Signaling Technology (#2859)
PPARγRabbit1:1000Cell Signaling Technology (#2435)
β-Actin or GAPDHMouse1:5000Sigma-Aldrich (A5441), Cell Signaling Technology (#5174)

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (β-Actin or GAPDH).

Protocol 4: NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity in response to 10-NO2-OA treatment.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • 10-Nitrooleate

  • Inflammatory stimulus (e.g., TNF-α)

  • Luciferase assay reagent kit (e.g., Promega, Boster Bio)

  • Luminometer

Procedure:

  • Cell Seeding and Transfection (if applicable): Seed cells in a white, clear-bottom 96-well plate. If using transient transfection, transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: Pre-treat the cells with 10-NO2-OA for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to induce NF-κB activation and incubate for an appropriate time (typically 6-16 hours).[10]

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the luciferase assay kit.

  • Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if used) to account for variations in transfection efficiency and cell number.

Protocol 5: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol describes the quantification of gene expression changes in response to 10-NO2-OA.

Materials:

  • RNA isolation kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Forward and reverse primers for target and housekeeping genes (see Table 4)

  • Real-time PCR instrument

Table 4: Example Mouse Primer Sequences for qPCR

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
TnfCCTGTAGCCCACGTCGTAGGGGAGTAGACAAGGTACAACCC[11]
Il6TAGTCCTTCCTACCCCAATTTCCTTGGTCCTTAGCCACTCCTTC[11]
Vcam1TCTTGGGAAGCTGGAAGATGGTGTGGGAATCGGAAGGTAACG(Designed)
Icam1GTGATGCTCAGGTATCCATCCACACAGTTCTCAAAGCACAGCG(Designed)
GapdhAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA[6]

Procedure:

  • RNA Isolation: Isolate total RNA from cells or tissues using a commercial kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, primers, and master mix.

  • Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

  • Data Analysis: Analyze the qPCR data using the comparative Cq (2^-ΔΔCq) method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene.

Conclusion and Future Directions

10-Nitrooleate represents a novel and exciting therapeutic candidate for a multitude of cardiovascular diseases. Its ability to target multiple key pathological pathways simultaneously—inflammation, oxidative stress, and metabolic dysregulation—positions it as a promising multi-functional agent. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of 10-NO2-OA and to accelerate its translation from the laboratory to the clinic. Future research should focus on optimizing delivery systems, further elucidating its complex mechanisms of action in various cardiovascular pathologies, and conducting well-designed clinical trials to establish its safety and efficacy in human patients.

References

  • The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC. (2012, April 21). NCBI. [Link]

  • Nitro-oleic acid modulates classical and regulatory activation of macrophages and their involvement in pro-fibrotic responses - PMC. (n.d.). NCBI. [Link]

  • Effects of Nitro-Oleic Acid on RAW-Blue™ Cell Activity - NHSJS. (2018, September 30). National High School Journal of Science. [Link]

  • Human NF-κB Reporter Assay System - Indigo Biosciences. (n.d.). Indigo Biosciences. [Link]

  • Nitro-fatty acids reduce atherosclerosis in apoE−/− mice - PMC - NIH. (n.d.). NCBI. [Link]

  • Human NF-κB Reporter Assay System. (n.d.). [Link]

  • and Stereoselective Synthesis of Nitro-fatty Acids as NRF2 Pathway Activators Working under Ambient or Hypoxic Conditions - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • NITRO-OLEIC ACID INHIBITS VASCULAR ENDOTHELIAL INFLAMMATORY RESPONSES AND THE ENDOTHELIAL-MESENCHYMAL TRANSITION - PMC. (2016, July 16). NCBI. [Link]

  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Molecular Devices. [Link]

  • NF-KBLUCIFERASE ASSAY | Bowdish Lab. (2012, July 11). McMaster University. [Link]

  • NF-kB Luciferase Reporter-RAW264.7 Cell Line - Boster Bio. (n.d.). Boster Bio. [Link]

  • Nitrated fatty acid, 10-nitrooleate protects against hyperoxia-induced acute lung injury in mice | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Nitro-Oleic Acid (NO2-OA) Improves Systolic Function in Dilated Cardiomyopathy by Attenuating Myocardial Fibrosis - MDPI. (2021, August 22). MDPI. [Link]

  • TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. (2025, November 20). Absin. [Link]

  • NFκB-Luciferase Reporter Assay - Bio-protocol. (n.d.). Bio-protocol. [Link]

  • Table S1. List of qPCR primer sequences used in this study. (n.d.). [Link]

  • Anti-Nrf2 Antibody (A80763). (n.d.). Boster Bio. [Link]

  • Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed. (n.d.). PubMed. [Link]

  • The nitrated fatty acid, 10-nitrooleate inhibits the neutrophil chemotaxis via peroxisome proliferator-activated receptor gamma in CLP-induced sepsis in mice - PubMed. (2019, July 15). PubMed. [Link]

  • Measuring Myeloperoxidase Activity in Biological Samples | PLOS One - Research journals. (2013, July 5). PLOS. [Link]

  • Endogenous generation and protective effects of nitro-fatty acids in a murine model of focal cardiac ischaemia and reperfusion - PubMed. (2010, January 1). PubMed. [Link]

  • Supplementary Table 1. Primer sequences of RT-qPCR test for mouse. - Aging-US. (n.d.). Aging-US. [Link]

  • Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - Frontiers. (2018, September 3). Frontiers. [Link]

  • MPO activity of lung tissue of mice after intranasal administration of... - ResearchGate. (n.d.). ResearchGate. [Link]

  • List of antibodies used for western blot analysis in the present study - ResearchGate. (n.d.). ResearchGate. [Link]

  • TUNEL Apoptosis Detection Kit Cat. No. L00297 (For Paraffin-embedded Tissue Sections, Biotin labeled POD - GenScript. (n.d.). GenScript. [Link]

  • Primer sequences for qPCR analysis of IL-6, IL-8, IL-1β, and TNF-α gene... - ResearchGate. (n.d.). ResearchGate. [Link]

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Method

Introduction: 10-Nitrooleate, an Endogenous Signaling Mediator in Neurotherapeutics

An in-depth technical guide for researchers, scientists, and drug development professionals. 10-Nitrooleate (10-NO2-OA) is an endogenous, electrophilic fatty acid nitroalkene, generated through the reaction of nitric oxi...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

10-Nitrooleate (10-NO2-OA) is an endogenous, electrophilic fatty acid nitroalkene, generated through the reaction of nitric oxide (NO)-derived species with oleic acid.[1] Initially identified as a product of inflammatory and metabolic stress, 10-NO2-OA has emerged as a potent signaling molecule with significant cytoprotective and anti-inflammatory properties.[2][3] Its ability to modulate key pathways in neuroinflammation makes it a molecule of high interest for the study and potential treatment of a range of debilitating neurological disorders, including Parkinson's disease, ischemic stroke, and multiple sclerosis.[4][5][6][7]

This guide provides a comprehensive overview of the mechanisms of action of 10-NO2-OA, its application in preclinical models of neurological disease, and detailed protocols for its use in research and development settings.

Section 1: Core Mechanisms of Action in Neuroinflammation

10-NO2-OA exerts its pleiotropic effects by covalently modifying specific, highly reactive cysteine residues on key regulatory proteins. This post-translational modification, known as nitroalkylation, alters protein function and triggers downstream signaling cascades that collectively suppress inflammation and oxidative stress. The two primary pathways modulated by 10-NO2-OA are the Keap1-Nrf2 antioxidant response and the PPARγ nuclear receptor pathway.

The Keap1-Nrf2 Antioxidant Response Pathway

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[8][9] 10-NO2-OA is a potent activator of the Nrf2 pathway. It acts by directly alkylating critical cysteine residues on Keap1, specifically Cys273 and Cys288.[4][10] This covalent modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.

Consequently, newly synthesized Nrf2 bypasses Keap1, accumulates, and translocates to the nucleus.[11][12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a broad array of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4][13] The resulting upregulation of these antioxidant and detoxification enzymes fortifies cellular defenses against oxidative stress, a common pathological feature in many neurological disorders.[4][5]

The PPARγ Nuclear Receptor Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. It plays a crucial role in regulating inflammation, lipid metabolism, and glucose homeostasis.[14] 10-NO2-OA is an endogenous, high-affinity ligand and partial agonist for PPARγ.[1][6][7][15]

Upon binding to 10-NO2-OA, PPARγ undergoes a conformational change, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs).[16] This interaction modulates the transcription of target genes, leading to broad anti-inflammatory effects. Key outcomes of PPARγ activation by 10-NO2-OA include the suppression of pro-inflammatory cytokine production and the promotion of an anti-inflammatory M2 phenotype in microglia.[6][17]

Crosstalk and Other Anti-inflammatory Effects

The therapeutic efficacy of 10-NO2-OA is enhanced by the significant crosstalk between its primary signaling pathways and its influence on other key inflammatory mediators.

  • Inhibition of NF-κB: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of pro-inflammatory gene expression. Both Nrf2 and PPARγ activation can suppress NF-κB signaling.[13][16] PPARγ activation, for example, can prevent the degradation of the NF-κB inhibitor, IκBα, thereby sequestering NF-κB in the cytoplasm.[16] This leads to reduced expression of inflammatory cytokines like TNF-α and IL-6.[13]

  • Modulation of NADPH Oxidase (NOX): In neurodegenerative conditions like Parkinson's disease, the hyperactivation of NOX2 in microglia is a major source of damaging reactive oxygen species (ROS).[18][19] Studies have shown that 10-NO2-OA can inhibit NOX2 activation in dopaminergic neurons, thereby reducing oxidative stress.[4][18]

G cluster_extra Extracellular Space cluster_cyto Cytoplasm cluster_nuc Nucleus NO2OA 10-Nitrooleate (10-NO₂-OA) Keap1_Nrf2 Keap1-Nrf2 Complex NO2OA->Keap1_Nrf2 Alkylates Keap1 Keap1_mod Keap1 (Modified) Cys273/288 PPARg_cyto PPARγ NO2OA->PPARg_cyto Binds & Activates NOX2 NOX2 Activation NO2OA->NOX2 Inhibits Nrf2_free Nrf2 Ub Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub Inhibits Keap1_mod->Nrf2_free Releases Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation PPARg_active 10-NO₂-OA-PPARγ Complex NFkB_complex IκBα-NF-κB Complex PPARg_active->NFkB_complex Inhibits IκBα Degradation PPARg_RXR PPARγ-RXR Heterodimer PPARg_active->PPARg_RXR Translocation & Heterodimerization NFkB_free NF-κB NFkB_complex->NFkB_free NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation ROS ROS NOX2->ROS ARE ARE Nrf2_nuc->ARE Binds Cytoprotective_Genes Upregulation of Antioxidant Genes (HO-1, NQO1) ARE->Cytoprotective_Genes PPRE PPRE PPARg_RXR->PPRE Binds Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_Inflammatory_Genes Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes

Figure 1: Key Signaling Pathways of 10-Nitrooleate. 10-NO₂-OA activates Nrf2 and PPARγ pathways while inhibiting NF-κB and NOX2 activation.

Section 2: Application in Neurological Disorder Models

The multi-target mechanism of 10-NO2-OA makes it a compelling candidate for diseases with complex pathologies involving both neuroinflammation and oxidative stress.

Parkinson's Disease (PD)

PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, with pathology linked to α-synuclein aggregation, mitochondrial dysfunction, and neuroinflammation.[4][20] In a sub-acute rat model of PD using the mitochondrial toxin rotenone, orally administered 10-NO2-OA demonstrated broad neuroprotective effects.[4][5]

Key Findings:

  • Nrf2 Activation: 10-NO2-OA crossed the blood-brain barrier and induced the nuclear translocation of Nrf2 and the expression of its target gene, HO-1, in dopaminergic neurons.[4]

  • Reduced Oxidative Stress: Treatment with 10-NO2-OA inhibited rotenone-induced NOX2 activation and the formation of 4-HNE-α-synuclein adducts, which are markers of oxidative damage.[18]

  • Inhibition of Pathogenic Kinases: 10-NO2-OA suppressed the hyperactivation of Leucine-rich repeat kinase 2 (LRRK2), a key kinase implicated in PD pathogenesis.[4][18]

  • Reduced Microglial Activation: The compound significantly decreased the expression of the microglial activation marker CD68, indicating a potent anti-neuroinflammatory effect.[4]

  • Protected Mitochondrial Function: 10-NO2-OA prevented the pathological interaction between α-synuclein and the mitochondrial import protein TOM20, a process that impairs mitochondrial function.[4][18]

Ischemic Stroke

The pathology of ischemic stroke involves acute neuronal death followed by a secondary injury phase characterized by blood-brain barrier (BBB) breakdown, inflammation, and oxidative stress.[7] Studies using a mouse model of middle cerebral artery occlusion (MCAO) show that 10-NO2-OA provides significant neurovascular protection.[6][7][17]

Key Findings:

  • BBB Integrity: Intravenous administration of 10-NO2-OA after MCAO significantly reduced BBB leakage and increased the expression of tight junction proteins like ZO-1 and Claudin 5.[7][17]

  • PPARγ-Dependence: The protective effects on the BBB and the reduction in brain infarct volume were dependent on endothelial PPARγ, as these effects were abolished in mice with a conditional knockout of PPARγ in endothelial cells.[6][17]

  • Microglial Polarization: 10-NO2-OA treatment promoted a shift in microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype in the peri-infarct region.[17]

Multiple Sclerosis (MS)

MS is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and axonal damage.[21][22] While direct studies of 10-NO2-OA in MS models are emerging, its known mechanisms strongly suggest therapeutic potential. Oxidative stress and nitrosative stress are pivotal in the pathogenesis of MS, contributing to oligodendrocyte death and myelin degradation.[21] The potent activation of the Nrf2 pathway by 10-NO2-OA directly counteracts this pathology. Furthermore, its ability to activate PPARγ and suppress pro-inflammatory microglial responses could mitigate the autoimmune attacks on the myelin sheath.[15][23]

Alzheimer's Disease (AD)

AD pathology is driven by amyloid-beta (Aβ) plaques, neurofibrillary tangles, and sustained neuroinflammation.[24] Microglia surrounding Aβ plaques adopt a pro-inflammatory state, releasing cytokines and ROS that contribute to neuronal damage.[24][25] The dual action of 10-NO2-OA—activating Nrf2 to combat oxidative stress and activating PPARγ to quell microglial-driven inflammation—presents a rational therapeutic strategy for modifying AD progression.

Section 3: Detailed Application Notes & Protocols

The following protocols provide a framework for investigating the effects of 10-NO2-OA in common experimental paradigms. Note: 10-NO2-OA is typically synthesized as a mixture of 9- and 10-isomers and is soluble in ethanol or DMSO.[1] Always prepare fresh dilutions in culture media or vehicle for administration.

In Vitro Methodologies

Protocol 3.1.1: Assessment of Anti-inflammatory Activity in Microglial Cell Cultures

This protocol details the use of the BV-2 immortalized murine microglial cell line to assess the ability of 10-NO2-OA to suppress lipopolysaccharide (LPS)-induced inflammation.

  • Objective: To determine if 10-NO2-OA can reduce the production of nitric oxide (NO) and pro-inflammatory cytokines in activated microglia.

  • Materials:

    • BV-2 microglial cells[26]

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • 10-NO2-OA (stock solution in DMSO, e.g., 10 mM)

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent for NO measurement[27]

    • ELISA kits for TNF-α and IL-6[27]

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Plate BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[26]

    • Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of 10-NO2-OA (e.g., 0.1, 0.5, 1, 5 µM) or vehicle (DMSO, final concentration ≤0.1%). Incubate for 1-2 hours.

    • Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

    • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

    • Nitric Oxide Measurement (Griess Assay): Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate. After 15 minutes, measure the absorbance at 540-550 nm. Calculate NO concentration using a sodium nitrite standard curve.[27]

    • Cytokine Measurement (ELISA): Use the collected supernatant to quantify TNF-α and IL-6 levels according to the manufacturer's protocol for the specific ELISA kits.

  • Causality and Interpretation: A dose-dependent decrease in NO, TNF-α, and IL-6 levels in the 10-NO2-OA-treated wells compared to the LPS-only wells indicates anti-inflammatory activity. This effect is likely mediated by the inhibition of NF-κB and other pro-inflammatory signaling pathways.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A 1. Seed BV-2 Microglia in 96-well plate B 2. Adhere Overnight A->B C 3. Pre-treat with 10-NO₂-OA or Vehicle (1-2 hr) B->C D 4. Add LPS (100 ng/mL) Inflammatory Challenge C->D E 5. Incubate (24 hr) D->E F 6. Collect Supernatant E->F G 7a. Griess Assay (Nitric Oxide) F->G H 7b. ELISA (TNF-α, IL-6) F->H G cluster_prep Phase 1: Treatment cluster_collect Phase 2: Tissue Collection cluster_analysis Phase 3: Analysis A 1. Randomize Rodents into Treatment Groups B 2. Daily Administration of 10-NO₂-OA or Vehicle (e.g., Oral Gavage) A->B C 3. Induce Neuropathology (e.g., Rotenone Injection) B->C Concurrent D 4. Conduct Behavioral Tests (e.g., Rotarod) C->D E 5. Euthanize & Perfuse D->E End of Study F 6. Collect Brain Tissue E->F G Fix for Histology F->G H Snap-Freeze for Biochemistry F->H I 7a. Immunohistochemistry (TH, Iba1, Nrf2) G->I J 7b. Western Blot / ELISA (HO-1, PPARγ, Cytokines) H->J

Figure 3: In Vivo Experimental Workflow. A schematic of an in vivo study from treatment to final tissue analysis.

Analytical Methods

Protocol 3.3.1: Detection of 10-NO2-OA and Metabolites in Biological Samples via LC-MS/MS

  • Objective: To accurately quantify the levels of 10-NO2-OA and its metabolites (e.g., β-oxidation products) in plasma and brain tissue to assess bioavailability and pharmacokinetics. [3][28]* Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity to detect these lipid molecules at low physiological concentrations. [29][30]* Procedure Outline:

    • Sample Preparation:

      • Plasma: Perform protein precipitation with cold acetonitrile, followed by solid-phase extraction (SPE) to concentrate the lipid fraction.

      • Brain Tissue: Homogenize the tissue in a suitable buffer, followed by lipid extraction using a method like Folch or Bligh-Dyer.

    • Internal Standard: Spike all samples with a known amount of a stable isotope-labeled internal standard (e.g., 10-NO2-OA-d4) before extraction to correct for sample loss and matrix effects.

    • LC Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate 10-NO2-OA from its metabolites and other lipids. [28] 4. MS/MS Detection:

      • Use an electrospray ionization (ESI) source, typically in negative ion mode.

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Define specific precursor-to-product ion transitions for 10-NO2-OA, its metabolites, and the internal standard for highly selective detection.

    • Quantification: Generate a standard curve using known concentrations of 10-NO2-OA and calculate the concentration in the unknown samples based on the peak area ratio relative to the internal standard.

Section 4: Data Summary Tables

Table 1: Recommended In Vitro Concentrations and Effects of 10-NO2-OA

Target Pathway/EffectCell TypeRecommended Concentration RangeExpected OutcomeReference
PPARγ ActivationMCF-7, CV-1 cells0.3 - 5 µMIncreased PPARγ-dependent reporter gene expression.[1]
Nrf2 ActivationMCF-7 cells3 - 10 µMIncreased ARE-dependent reporter gene expression; Nrf2 nuclear translocation.[1][11]
Anti-inflammatoryBV-2 Microglia0.5 - 5 µMInhibition of LPS-induced NO, TNF-α, and IL-6 production.[27]
NeuroprotectionN27A Dopaminergic Cells1 - 5 µMProtection against toxin-induced cell death; Nrf2 activation.[4][5]

Table 2: Example In Vivo Dosing Regimens for 10-NO2-OA

Neurological ModelSpeciesRoute of AdministrationDoseKey FindingReference
Parkinson's Disease (Rotenone)RatOral Gavage45 mg/kg/dayReduced microglial activation and oxidative stress; protected dopaminergic neurons.[4][18]
Ischemic Stroke (MCAO)MouseIntravenous (Tail Vein)5 mg/kg (single dose)Reduced brain infarct volume and BBB leakage.[6][17]
Acute Lung Injury (LPS)MouseIntratracheal50 µg (single dose)Reduced lung inflammation and edema.[16]
Renal Ischemia-ReperfusionMouseIntraperitoneal500 µg/kg (every 6 hrs)Decreased plasma markers of kidney injury.[1]

Conclusion and Future Directions

10-Nitrooleate is a multi-functional signaling molecule with robust anti-inflammatory and cytoprotective activities relevant to a wide spectrum of neurological disorders. Its ability to simultaneously activate the Nrf2 and PPARγ pathways while suppressing key pro-inflammatory mediators like NF-κB and NOX2 makes it a highly attractive therapeutic candidate. The protocols and data presented in this guide offer a solid foundation for researchers to explore the potential of 10-NO2-OA in their specific models of neuroinflammation and neurodegeneration. Future research should focus on further elucidating its efficacy in chronic disease models, optimizing delivery to the central nervous system, and transitioning these promising preclinical findings into clinical evaluation.

References

  • (PDF) Neuroprotective actions of a fatty acid nitroalkene in Parkinson's disease.
  • Di Pardo, A., Amico, E., Basit, A., et al. Neuroprotective actions of a fatty acid nitroalkene in Parkinson's disease. npj Parkinsons Dis. 9, 53 (2023). Available from: [Link]

  • Kansanen, E., Jyrkkänen, H. K., Volger, O. L., et al. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism. J Biol Chem. 286(37), 32749–32757 (2011). Available from: [Link]

  • Bates, D. J., Smitherman, P. K., Townsend, A. L., et al. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies. Biochemistry. 50(36), 7765–7773 (2011). Available from: [Link]

  • Di Pardo, A., Amico, E., Basit, A., et al. Neuroprotective actions of a fatty acid nitroalkene in Parkinson's disease. PubMed. Available from: [Link]

  • Zhan, X., Liu, H., Zhang, H., et al. Nitro-oleic acid activation of endothelial PPARγ signaling pathway alleviates neurovascular injury and improves functional outcomes in ischemic stroke. Brain Pathol. 36(1), e70037 (2026). Available from: [Link]

  • Zhan, X., Liu, H., Zhang, H., et al. Nitro-oleic acid activation of endothelial PPARγ signaling pathway alleviates neurovascular injury and improves functional outcomes in ischemic stroke. PMC. Available from: [Link]

  • Analytical Methods for Explosives and Related Compounds. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Zhen, J., Li, H., Liu, Z., et al. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice. Mediators Inflamm. 2012, 931535 (2012). Available from: [Link]

  • Bas-Esteve, V., et al. Nitro-Oleic acid protects from neovascularization, oxidative stress, gliosis and neurodegeneration in oxygen-induced retinopathy. Redox Biol. 83, 103634 (2025). Available from: [Link]

  • 10-Nitrooleic acid. Patsnap Synapse. Available from: [Link]

  • Nitrated fatty acid, 10-nitrooleate protects against hyperoxia-induced acute lung injury in mice. ResearchGate. Available from: [Link]

  • (PDF) Nitro-oleic acid activation of endothelial PPARγ signaling pathway alleviates neurovascular injury and improves functional outcomes in ischemic stroke. ResearchGate. Available from: [Link]

  • Reddy, N. M., Kotha, S. R., Lockey, R. F., et al. The nitrated fatty acid, 10-nitrooleate inhibits the neutrophil chemotaxis via peroxisome proliferator-activated receptor gamma in CLP-induced sepsis in mice. Int Immunopharmacol. 72, 159-165 (2019). Available from: [Link]

  • Mashayekhi, M., et al. Nitrosative Stress Molecules in Multiple Sclerosis: A Meta-Analysis. PMC. Available from: [Link]

  • (PDF) Evaluation of 10-Nitro Oleic Acid Bio-Elimination in Rats and Humans. ResearchGate. Available from: [Link]

  • Taguchi, K., Motohashi, H., & Yamamoto, M. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer. Front Immunol. 9, 2242 (2018). Available from: [Link]

  • Voulgari, A., et al. The Multiple Sclerosis Modulatory Potential of Natural Multi-Targeting Antioxidants. MDPI. Available from: [Link]

  • Le, T. M., He, L., & Schürer, S. C. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation. PLoS One. 18(2), e0278325 (2023). Available from: [Link]

  • Bonacci, G., et al. Evaluation of 10-Nitro Oleic Acid Bio-Elimination in Rats and Humans. PubMed. Available from: [Link]

  • Liu, W., et al. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer. Front Pharmacol. 15, 1374944 (2024). Available from: [Link]

  • De la Fuente, A., & Pineda-Torra, I. Role of PPARγ in the Differentiation and Function of Neurons. Hindawi. Available from: [Link]

  • Exploring the Therapeutic Potential: Bioactive Molecules and Dietary Interventions in Multiple Sclerosis Management. PMC. Available from: [Link]

  • Mechanism of activation of KEAP1-NRF2-ARE pathway by α,β-unsaturated... ResearchGate. Available from: [Link]

  • Nitrone-based Therapeutics for Neurodegenerative Diseases. Their use alone or in Combination with Lanthionines. PMC. Available from: [Link]

  • Oleanolic Acid and Alzheimer's Disease: Mechanistic Hypothesis of Therapeutic Potential. MDPI. Available from: [Link]

  • Analysis of phenolic compounds in Parkinson's disease: a bibliometric assessment of the 100 most cited papers. Frontiers. Available from: [Link]

  • Marine Bioactive Components and Chronic Neuroinflammation: Focus on Neurodegenerative Disease. MDPI. Available from: [Link]

  • Polyunsaturated Fatty Acids and Their Potential Therapeutic Role in MS. Medscape. Available from: [Link]

  • An Overview of in vitro Methods to Study Microglia. PMC. Available from: [Link]

  • Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. PMC. Available from: [Link]

  • Activation of the PPARγ Prevents Ferroptosis-Induced Neuronal Loss in Response to Intracerebral Hemorrhage Through Synergistic Actions With the Nrf2. Frontiers. Available from: [Link]

  • [Analytical Method for Nitroimidazoles and Their Major Metabolites in Livestock and Fishery Products Using LC-MS/MS]. PubMed. Available from: [Link]

  • Low Levels of Some Fatty Acids Found in Parkinson's Patients. Parkinson's News Today. Available from: [Link]

  • Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation. PLOS. Available from: [Link]

  • Microglia Specific Drug Targeting Using Natural Products for the Regulation of Redox Imbalance in Neurodegeneration. Frontiers. Available from: [Link]

  • New Class of Anti-inflammatory Compounds May Help MS Patients. Multiple Sclerosis News Today. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Precision Quantitation of 10-Nitrooleate

Topic: Overcoming Matrix Effects in 10-Nitrooleate LC-MS/MS Analysis Status: Operational | Tier: Level 3 (Advanced Application Support) Executive Summary: The "Matrix" is Two-Fold As researchers, we often treat "matrix e...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects in 10-Nitrooleate LC-MS/MS Analysis

Status: Operational | Tier: Level 3 (Advanced Application Support)

Executive Summary: The "Matrix" is Two-Fold

As researchers, we often treat "matrix effects" solely as ion suppression in the source. However, for electrophilic lipids like 10-Nitrooleate (10-NO


-OA), the biological matrix exerts a pre-analytical chemical force  long before the sample reaches the mass spectrometer.

10-NO


-OA is a "soft" electrophile. In plasma or tissue, it rapidly undergoes Michael addition with nucleophilic thiol residues (cysteine) on proteins (e.g., Albumin, Keap1). If you do not stabilize the matrix immediately upon collection, your "matrix effect" is actually analyte consumption .

This guide addresses both the Chemical Matrix Effect (Stability/Recovery) and the Instrumental Matrix Effect (Ion Suppression).

Module 1: The Diagnostic Hub

Use this section to identify the root cause of your sensitivity loss.

Q: My internal standard (IS) recovery is inconsistent, but my chromatography looks clean. Is this ion suppression?

A: Likely not. Inconsistent IS recovery usually points to chemical instability during sample preparation, not ionization issues.

The Mechanism: 10-NO


-OA contains a nitroalkene moiety.[1][2] At physiological pH (7.4), the 

-carbon is highly susceptible to nucleophilic attack by thiols (

).
  • Scenario: If you extract plasma without alkylating agents, the endogenous thiols bind your spike and your endogenous analyte.

  • The Fix: You must "lock" the matrix. Use N-ethylmaleimide (NEM) immediately upon sample collection to alkylate free thiols, preventing them from reacting with 10-NO

    
    -OA.
    
Q: I see a significant signal drop at the retention time of 10-NO -OA compared to solvent standards. How do I confirm it's ion suppression?

A: Perform a Post-Column Infusion (PCI) experiment. This is the gold standard for mapping the "ionization landscape" of your chromatographic run.

Protocol:

  • Infuse a constant flow of 10-NO

    
    -OA standard (e.g., 100 nM) into the MS source via a syringe pump.
    
  • Simultaneously inject a "blank" extracted matrix sample via the LC column.

  • Monitor the baseline. A dip in the baseline at the analyte's retention time confirms suppression; a rise indicates enhancement.

Module 2: The "Golden Standard" Workflow

Based on the methodologies established by Schopfer, Freeman, et al.

To overcome both matrix types, we utilize a workflow that combines Thiol-Blocking , Acidic Extraction , and Reverse-Phase LC .

Visualizing the Critical Path

The following diagram illustrates the necessary steps to preserve the electrophilic nature of 10-NO


-OA while removing phospholipid interferences.

G cluster_matrix Matrix Management Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (13C or d-10-NO2-OA) Sample->Spike Stabilize Step 1: Stabilization Add NEM (10mM final) Incubate 30 min @ 37°C Spike->Stabilize Prevents Michael Addition Precip Step 2: Protein Precipitation Ice-cold Acetonitrile/Methanol Stabilize->Precip Removes Proteins Acidify Step 3: Acidification Adjust to pH ~3 (Formic/Acetic Acid) (Breaks weak thiol adducts) Precip->Acidify Protonates Thiols Extract Step 4: Extraction Strategy Solvent: Hexane/EtOAc or SPE Acidify->Extract Partitioning LCMS LC-MS/MS Analysis Neg Mode [M-H]- Extract->LCMS

Figure 1: Optimized workflow for Nitrated Fatty Acid analysis. Note the dual-step stabilization (NEM + Acidification) required to overcome the "Chemical Matrix Effect."

Module 3: Technical Deep Dive (Q&A)

Topic: Instrumental Matrix Effects (Phospholipids)

Q: I am using Protein Precipitation (PPT) with Acetonitrile, but I still see suppression. Why? A: PPT is a "dirty" cleanup. It removes proteins but leaves behind phospholipids (PLs), specifically phosphatidylcholines (PCs).

  • The Problem: PCs elute late in reverse-phase gradients, often co-eluting with hydrophobic fatty acids like 10-NO

    
    -OA. They compete for charge in the ESI droplet.[3][4][5]
    
  • The Solution: Switch to Solid Phase Extraction (SPE) or perform a liquid-liquid extraction (LLE) using non-polar solvents (Hexane/Ethyl Acetate).

    • Recommendation: Use HybridSPE-Phospholipid plates if suppression persists. These use Lewis acid/base interactions to selectively retain phospholipids while allowing nitroalkenes to pass through.

Data Comparison: Extraction Efficiency vs. Matrix Effect

MethodRecovery (Yield)Matrix Effect (ME%)Verdict
Protein Precip (PPT) High (>90%)High Suppression (>40%)Avoid for low-level quantitation.
Liquid-Liquid (LLE) Moderate (70-80%)Low (<15%)Preferred for cost-efficiency.
HybridSPE High (>85%)Negligible (<5%)Gold Standard for complex matrices.
Topic: Chromatography & Separation

Q: I see two peaks with the same transition (326 -> 46). Which one is 10-NO


-OA? 
A:  You are likely resolving the 9-nitrooleate  and 10-nitrooleate  regioisomers.[6]
  • Identification: In most C18 reverse-phase systems, 10-NO

    
    -OA elutes before 9-NO
    
    
    
    -OA
    .
  • Why it matters: These isomers have different biological potencies (e.g., PPAR

    
     activation).[1] You must achieve baseline resolution.
    
  • Mobile Phase Tip: Use Ammonium Acetate (5mM) in water/acetonitrile. The slight basicity (or neutral pH) aids negative mode ionization ([M-H]

    
    ). Avoid strong acids in the mobile phase, as they suppress ionization in negative mode.
    
Topic: Internal Standards

Q: Can I use a structural analog (e.g., Nitro-Linoleic Acid) as an internal standard? A: Absolutely not. Matrix effects are retention-time specific. An analog eluting 1 minute later will experience a completely different ionization environment (different co-eluting phospholipids).

  • Requirement: You must use a stable isotope-labeled standard, such as [

    
    C]-10-NO
    
    
    
    -OA
    or deuterated d-10-NO
    
    
    -OA
    . These co-elute perfectly with the analyte, correcting for both extraction loss and ion suppression.

Module 4: References & Validation

The protocols and mechanisms described above are grounded in the foundational work of the Schopfer and Freeman laboratories, who pioneered the detection of nitrated lipids.

  • Schopfer, F. J., et al. (2005). Fatty acid transduction of nitric oxide signaling: Multiple nitrated unsaturated fatty acid derivatives exist in human blood and urine and serve as endogenous peroxisome proliferator-activated receptor ligands.[1][7] Journal of Biological Chemistry.[8][9]

    • Core Reference for: Identification of 10-NO2-OA and basic extraction principles.

  • Baker, P. R., et al. (2005). Fatty acid transduction of nitric oxide signaling: Nitrolinoleate, a nitric oxide-derived mediator of cell function.[10] Journal of Biological Chemistry.[8][9]

    • Core Reference for: Mass spectrometry transitions (m/z 326 -> 46) and negative mode ESI parameters.

  • Tsikas, D., et al. (2011). Oxidized and nitrated oleic acid in biological systems: Analysis by GC–MS/MS and LC–MS/MS, and biological significance. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

    • Core Reference for: Isomer separation (9 vs 10) and derivatization strategies (PFB esters).

  • Woodcock, S. R., et al. (2013). Nitrated fatty acids: Synthesis and measurement. Free Radical Biology and Medicine.

    • Core Reference for: Detailed chemical synthesis and handling/stability protocols (NEM alkylation).

For further assistance, please contact the Application Support Engineering team with your specific LC gradient and MS source parameters.

Sources

Optimization

optimizing chromatographic separation of 10-Nitrooleate and its isomers

Welcome to the Advanced Lipidomics Support Hub. Topic: Optimization of Chromatographic Separation for 10-Nitrooleate (10-NO₂-OA) and Isomers.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Lipidomics Support Hub. Topic: Optimization of Chromatographic Separation for 10-Nitrooleate (10-NO₂-OA) and Isomers. Support Lead: Senior Application Scientist, Lipidomics Division.

Executive Summary: The "Nitro-Lipid" Challenge

You are likely here because your recovery rates are inconsistent, or your chromatograms show broad, unresolved peaks. Analyzing 10-Nitrooleate is distinct from standard fatty acid analysis for two critical reasons:

  • Isomeric Complexity: The nitration of oleic acid produces positional isomers (9-nitro vs. 10-nitro) and geometric isomers (E vs. Z), which possess nearly identical physicochemical properties.

  • Chemical Reactivity: Nitroalkenes are potent Michael Acceptors . They do not just "degrade"; they covalently bind to nucleophiles (thiols/proteins) in your matrix, effectively "disappearing" before they reach the column.

This guide prioritizes sample integrity (preventing Michael addition) and resolution strategies (distinguishing isomers).

Module 1: Chromatographic Resolution (Troubleshooting Co-elution)

User Question: "I am using a C18 column, but I cannot get baseline separation between 9-nitrooleate and 10-nitrooleate. They elute as a single blob or a shouldered peak. How do I fix this?"

Technical Diagnosis: On standard Reverse-Phase (RP) LC-MS setups, 9-NO₂-OA and 10-NO₂-OA are notoriously difficult to resolve because their hydrophobicity is almost identical. Furthermore, synthetic standards are often 1:1 mixtures of both.

Optimization Protocol:

ParameterRecommendationScientific Rationale
Stationary Phase High-Strength Silica (HSS) T3 or C18 (1.7 µm) Standard C18 provides retention, but HSS T3 (C18 with lower ligand density) often offers better selectivity for polar-embedded lipids like nitroalkenes.
Mobile Phase A Water + 0.1% Acetic Acid Formic acid is common, but Acetic Acid often yields better ionization efficiency in Negative Mode ESI for nitro-lipids [1].[1]
Mobile Phase B Acetonitrile (100%)Methanol can cause higher backpressure and broader peaks for these specific lipids.
Gradient Slope Shallow Gradient A rapid ramp (e.g., 5% to 95% in 10 min) will co-elute isomers. Use a shallow ramp (e.g., 60% B to 80% B over 15 minutes) to pull the isomers apart.

The Isomer Reality Check:

  • Positional Isomers (9 vs. 10): In many validated LC-MS/MS methods, these co-elute and are quantified as "Total Nitro-Oleic Acid" (OA-NO₂). Baseline separation often requires GC-MS/MS (after PFB-derivatization) [2].

  • Geometric Isomers (E vs. Z): The E (trans) isomer is the primary biological signaling molecule. These can be separated on C18, with the E isomer typically eluting slightly earlier than the Z isomer due to steric conformation.

Workflow: Method Development Logic

method_optimization start Start: Poor Resolution check_col Check Column Type start->check_col decision_iso Isomer Specificity Needed? check_col->decision_iso path_quant Routine Quant (Total NO2-OA) decision_iso->path_quant No path_mech Mechanistic Study (9 vs 10) decision_iso->path_mech Yes action_quant Use C18, Steep Gradient Sum Isomer Areas path_quant->action_quant action_mech Switch to GC-MS/MS (PFB esters) OR Chiral LC Phase path_mech->action_mech

Caption: Decision tree for selecting LC vs. GC methodologies based on the need for isomer specificity.

Module 2: Sample Preparation (The "Disappearing Peak")

User Question: "I spiked 10-NO₂-OA into plasma, but my recovery is <20%. Where did it go?"

Technical Diagnosis: You are likely experiencing Michael Addition . The electrophilic carbon (beta to the nitro group) reacts covalently with free thiols (Cysteine, Glutathione) or protein amines in your plasma sample. If you extract at neutral pH, the nitro-fatty acid binds to the protein pellet and is discarded.

The "Acid Trap" Protocol: To recover free 10-NO₂-OA, you must protonate the matrix and denature proteins immediately.

  • Acidification (Critical): Adjust sample to pH ~3–4 using HCl or Acetic Acid immediately upon thawing. This protonates the carboxyl group (enhancing organic solubility) and destabilizes the thiol-Michael adducts, shifting the equilibrium back to the free nitro-alkene [3].

  • Solvent System: Use the Bligh & Dyer method (Chloroform/Methanol) or Hexane/Isopropanol.

  • Internal Standard: You MUST use an isotopically labeled standard (e.g., [¹³C₁₈]-10-NO₂-OA). Standard fatty acids (like heptadecanoic acid) cannot account for the specific degradation/binding losses of nitroalkenes.

Visualizing the Michael Acceptor Trap

michael_addition no2_oa 10-NO2-OA (Electrophile) complex Protein-NO2-OA Adduct (Precipitates in Pellet) no2_oa->complex Neutral pH (Rapid Binding) protein Protein-SH (Nucleophile) protein->complex recover Free NO2-OA (Recovered in Organic) complex->recover Reversed by Acid/Solvent acid Acidification (pH < 4) acid->recover Enables Extraction

Caption: Mechanism of loss: Nitro-oleate binds to proteins at neutral pH. Acidification is required to prevent this loss.

Module 3: Mass Spectrometry Optimization (MRM Settings)

User Question: "I see a peak, but the signal-to-noise is poor. Which transitions should I monitor?"

Technical Diagnosis: Nitro-fatty acids ionize best in Negative Electrospray Ionization (ESI-) . The fragmentation pattern is unique: the nitro group is a "good leaving group," but relying solely on the nitrite ion can be non-specific if your matrix has high background nitrates.

Recommended MRM Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeNotes
10-NO₂-OA 326.2 [M-H]⁻46.0 [NO₂]⁻QuantifierHighest intensity, but check for background noise.
10-NO₂-OA 326.2 [M-H]⁻279.2 [M-H-HNO₂]⁻QualifierSpecific loss of nitrous acid. highly specific to the lipid backbone [4].
[¹³C₁₈]-IS 344.2 [M-H]⁻46.0 [NO₂]⁻IS QuantEssential for normalizing extraction efficiency.

Pro-Tip: If using a Triple Quadrupole, ensure your Collision Energy (CE) is optimized. The transition to m/z 46 usually requires higher energy (approx 20-25 eV) compared to the loss of HNO₂ (approx 12-15 eV).

References
  • Lipid Maps. (2011). Oxidized and nitrated oleic acid in biological systems: Analysis by GC–MS/MS and LC–MS/MS.

  • Tsikas, D., et al. (2009). Specific GC-MS/MS stable-isotope dilution methodology for free 9- and 10-nitro-oleic acid in human plasma challenges previous LC-MS/MS reports. Journal of Chromatography B.

  • Schopfer, F. J., et al. (2005). Nitrated fatty acids: Synthesis and measurement. National Institutes of Health (PMC).

  • Kansanen, E., et al. (2020).[2][3] Electrophilic nitrated fatty acids are potential therapeutic candidates for inflammatory and fibrotic lung diseases.[2][3] MDPI / Nitric Oxide.

Sources

Troubleshooting

Technical Support Center: 10-Nitrooleate (10-NO₂-OA) Mass Spectrometry Analysis

Welcome to the technical support guide for the analysis of 10-Nitrooleate (10-NO₂-OA) and related nitrated fatty acids by mass spectrometry. This resource is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 10-Nitrooleate (10-NO₂-OA) and related nitrated fatty acids by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals who are working to establish robust and sensitive analytical methods. Given that nitrated fatty acids are often present at very low endogenous concentrations, achieving a high signal-to-noise ratio is the primary analytical challenge.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you minimize background noise and maximize data quality.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses common issues encountered during the analysis of 10-NO₂-OA.

Q: My baseline is high and noisy across the entire chromatogram, even in blank injections. Where should I start troubleshooting?

A: A consistently high, noisy baseline typically points to a system-level contamination issue rather than a problem with your specific sample or method. The most effective initial steps are to systematically clean and isolate the source of contamination. Start by flushing the entire LC system with high-purity solvents, cleaning the mass spectrometer's ion source, and preparing fresh mobile phases.[3][4] Contamination can originate from the solvents, tubing, autosampler, or the ion source itself.

Q: I'm seeing many non-specific peaks, especially co-eluting with my analyte. What is the likely cause?

A: This is a classic sign of "matrix effects," where endogenous components of your sample (like phospholipids in plasma) become ionized and detected, or interfere with the ionization of your target analyte.[5][6] The solution lies in improving your sample preparation protocol. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are crucial for removing these interfering compounds before injection.[7][8]

Q: My 10-NO₂-OA signal is weak and/or highly variable between injections. What could be the problem?

A: Weak or inconsistent signals can stem from several issues. The most common culprits are:

  • Ion Suppression: Co-eluting matrix components are competing with your analyte for ionization, reducing its signal.[9] This again points to the need for better sample cleanup.

  • Suboptimal Ionization: Your mass spectrometer's source parameters (e.g., capillary voltage, gas flows, temperature) are not optimized for 10-NO₂-OA. Even small adjustments can significantly impact signal intensity.[10][11]

  • Analyte Instability: Nitrated fatty acids can be sensitive to pH and temperature. Acid-catalyzed nitration can occur at low pH in the presence of nitrite, creating artifacts, while basic conditions can accelerate decay.[12] Ensure your sample handling and storage procedures are consistent and appropriate.

Q: What are the characteristic ions and transitions I should monitor for 10-NO₂-OA in negative ion mode?

A: In negative electrospray ionization (ESI) mode, 10-NO₂-OA (molecular weight 327.45 g/mol ) is typically detected as the deprotonated molecule, [M-H]⁻, at an m/z of 326.[7][13] For confirmation and quantification using tandem mass spectrometry (MS/MS), the most common transition involves the loss of the nitro group (NO₂), resulting in a product ion at m/z 46.[7][8] Therefore, the primary Multiple Reaction Monitoring (MRM) transition is m/z 326 > 46 . Additional structurally significant fragments can be monitored for confirmation.[12][14]

Part 2: In-Depth Troubleshooting Guides

This section provides a structured, question-and-answer approach to resolving more complex noise issues, categorized by their origin.

Guide 1: Sample-Related Noise (Matrix Effects & Contamination)

The biological matrix is the most significant source of background noise and signal suppression. Effective sample preparation is non-negotiable for reliable quantification.

Q: How can I effectively minimize matrix effects when analyzing 10-NO₂-OA in human plasma?

A: Plasma is rich in phospholipids and other lipids that can severely suppress the ionization of 10-NO₂-OA.[4][5] A multi-step cleanup procedure is highly recommended. Simple protein precipitation is often insufficient. Combining protein precipitation with either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) provides a much cleaner extract.[7]

  • Causality: Phospholipids have high ionization efficiency in ESI and are present at concentrations orders of magnitude higher than endogenous 10-NO₂-OA. By physically removing them, you eliminate the competition for charge in the ESI droplet, allowing your analyte to be ionized more efficiently and reducing the chemical noise in the baseline.[5]

cluster_0 Sample Preparation Workflow Plasma 1. Plasma Sample (+ Internal Standard) Precip 2. Protein Precipitation (e.g., with Acetonitrile) Plasma->Precip Removes large proteins Centrifuge1 3. Centrifugation Precip->Centrifuge1 Supernatant 4. Collect Supernatant Centrifuge1->Supernatant LLE 5. Liquid-Liquid Extraction (e.g., with Ethyl Acetate/Hexane) Supernatant->LLE Removes polar interferences (e.g., phospholipids) Evap 6. Evaporate Solvent LLE->Evap Concentrates analyte Recon 7. Reconstitute in Mobile Phase Evap->Recon Inject 8. LC-MS/MS Analysis Recon->Inject

Caption: Workflow for robust sample cleanup to reduce matrix effects.

Q: I suspect contamination from my sample preparation workflow. What are the most common culprits and how can I identify them?

A: Contamination can be introduced from solvents, plasticware, and reagents. It's crucial to use high-purity materials and establish a rigorous cleaning protocol.

Contaminant SourceCommon CompoundsTypical m/z (Negative ESI)Mitigation Strategy
Plasticware Phthalates (e.g., Di-octyl phthalate)>300Use polypropylene or glass tubes; avoid plasticizers.[15]
Solvents/Reagents Formate, Acetate45, 59Use LC-MS grade solvents; prepare fresh mobile phases daily.
Glassware Detergent residues, SodiumVariesRinse glassware thoroughly with high-purity water and solvent. Avoid older glassware which can leach sodium.[16]
Cross-Contamination High-concentration samplesAnalyte-specificThoroughly clean autosampler needle and injection port between runs. Implement a robust wash sequence.

Trustworthiness Check: To verify if your workflow is introducing contaminants, process a "blank" sample (e.g., HPLC-grade water) through the entire extraction procedure exactly as you would a real sample. Any peaks that appear in this "procedural blank" but not in a direct injection of the solvent are being introduced during your sample preparation.

Guide 2: LC System & Mobile Phase-Related Noise

Your liquid chromatography system is the next potential source of background noise.

Q: How should I select and prepare mobile phases to minimize background noise?

A: Mobile phase quality is critical. Always use the highest purity solvents available (LC-MS grade or equivalent).[17]

  • Solvent Selection: For reversed-phase chromatography of 10-NO₂-OA, a combination of water and acetonitrile or methanol is standard.

  • Additive Choice: For negative mode ESI, a basic additive is often used to ensure the analyte is deprotonated. A low concentration of ammonium hydroxide (e.g., 0.1%) is a good choice.[7]

  • Avoid Ion-Pairing Reagents: Strong ion-pairing reagents like trifluoroacetic acid (TFA) are excellent for UV chromatography but are detrimental to MS signal, causing severe ion suppression.[18][19]

  • Preparation: Always filter aqueous mobile phases and prepare them fresh daily to prevent microbial growth, which can create significant chemical noise.

Q: My baseline drifts upwards during my gradient run. What causes this and how can I fix it?

A: Baseline drift in a gradient is often caused by a contaminant that is strongly retained on the LC column and elutes as the organic percentage increases.

  • Causality: The contaminant builds up on the column during the initial, highly aqueous phase and is then slowly released as the mobile phase becomes stronger (more organic), causing a rising baseline. This is often due to "column bleed" from an old column or accumulation of contaminants from previous injections.

  • Solution:

    • System Flush: Disconnect the column and flush the entire LC system to waste with a strong solvent (e.g., 100% isopropanol) to remove any contaminants from the tubing and autosampler.

    • Column Wash: Wash the column separately with a strong solvent. Check the manufacturer's guidelines for solvent compatibility.

    • Use a Guard Column: A guard column is a small, inexpensive column placed before your analytical column to catch contaminants and extend the life of your main column.

Guide 3: Mass Spectrometer & Method-Related Noise

Optimizing the mass spectrometer settings is the final step in maximizing your signal-to-noise ratio.

Q: What are the most important MS source parameters to optimize for 10-NO₂-OA, and why?

A: For ESI, the key is to generate a stable spray and efficiently transfer ions into the mass spectrometer without causing unintended fragmentation.[10] Analysis is typically performed in negative ion mode.[12][14]

ParameterTypical Starting Value (Negative ESI)Rationale for Optimization
Capillary/Sprayer Voltage -2.5 to -4.0 kVToo low results in poor ionization and an unstable spray. Too high can cause a corona discharge, leading to high noise and signal instability.[18][19]
Cone/Fragmentor Voltage 30-60 VThis voltage helps desolvate ions and focus them into the mass analyzer. If it's too high, it will cause the 10-NO₂-OA to fragment in the source ("in-source fragmentation"), reducing the intensity of your target precursor ion (m/z 326).[17][20]
Nebulizing Gas Flow (Instrument Dependent)Aids in forming fine droplets. Higher flow rates are needed for higher LC flow rates.[10]
Drying Gas Flow & Temp (Instrument Dependent)Facilitates solvent evaporation from droplets. Overly high temperatures can cause thermal degradation of labile molecules.[10]

Q: How can I use MS/MS to confidently identify 10-NO₂-OA and distinguish it from its isomers?

A: Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation pattern of 10-NO₂-OA is distinct. Upon collision-induced dissociation (CID), specific fragments are produced that can confirm the position of the nitro group.[12][14]

  • Expertise: While the loss of NO₂ (m/z 46) confirms the presence of a nitro-fatty acid, other fragments are needed to pinpoint the isomer. For 10-NO₂-OA, a specific ion at m/z 169.08 is formed, which contains the carboxylic acid end of the molecule.[12] This fragment is not as prominent or is absent in the fragmentation of 9-NO₂-OA.

parent 10-NO₂-OA Precursor Ion m/z 326 frag1 [NO₂]⁻ Primary Fragment m/z 46 parent->frag1 Loss of NO₂ frag2 [C₉H₁₃O₃]⁻ Diagnostic Fragment m/z 169 parent->frag2 Chain Cleavage frag3 Other Fragments parent->frag3

Sources

Optimization

ensuring linearity and accuracy in 10-Nitrooleate calibration curves

This guide serves as a specialized technical support center for the quantification of 10-Nitrooleate (10-NO₂-OA). It is designed to move beyond generic protocols, addressing the specific physicochemical challenges of nit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for the quantification of 10-Nitrooleate (10-NO₂-OA). It is designed to move beyond generic protocols, addressing the specific physicochemical challenges of nitroalkene lipids—namely their electrophilicity, instability, and susceptibility to artifactual generation.

Core Principles of 10-NO₂-OA Analysis

10-Nitrooleate is not a standard fatty acid; it is a "soft electrophile." This means it reacts reversibly with nucleophiles (like thiols in cysteine) via Michael addition.[1] Furthermore, it can be artifactually generated during sample preparation if nitrite (


) and acid are present.

The Golden Rules for Accuracy:

  • Isotopic Dilution is Mandatory: You cannot rely on external calibration. You must use a stable isotope internal standard (e.g., 10-NO₂-[¹³C₁₈]-OA or 10-NO₂-OA-d₁₇) to correct for ionization suppression and extraction losses.

  • Quench Artifacts: Acidic extraction in the presence of plasma nitrite will generate fake 10-NO₂-OA. You must use sulfanilamide to scavenge nitrite.

  • Alkaline Ionization: Unlike standard lipids, nitro fatty acids ionize best in negative electrospray mode (ESI-) under mild alkaline conditions (Ammonium Hydroxide), which stabilizes the

    
     ion.
    

Standard Preparation & Handling (The Foundation)

Q: My calibration curve shows poor linearity ( ) at the lower end. What is happening?

A: This is likely due to adsorption loss . 10-NO₂-OA is lipophilic and will stick to polypropylene surfaces, especially at low concentrations (< 10 nM).

  • The Fix:

    • Glass is King: Use silanized glass vials for all standard preparations. Avoid standard polypropylene microcentrifuge tubes for storage of low-concentration working standards.

    • Solvent Choice: Prepare stock solutions in Methanol . While Ethanol is often used for storage, Methanol is the preferred solvent for LC-MS reconstitution due to better compatibility with the mobile phase and lower viscosity.

    • Carrier Protein (Optional): For extremely low concentrations, some protocols suggest adding 0.1% fatty-acid-free BSA to the stock to prevent adsorption, but this requires rigorous protein precipitation later. Recommendation: Stick to silanized glass and immediate injection.

Q: How do I store my standards to prevent degradation?

A: Nitroalkenes are sensitive to hydrolysis and Michael addition.

  • Storage: -80°C in amber glass vials (to prevent UV-induced degradation).

  • Buffer: Store in organic solvent (Methanol or Ethanol). Never store in aqueous buffers (PBS, Tris) for long periods, as the water promotes hydrolysis and potential Michael addition if any contaminants are present.

Sample Preparation Workflow (The Protocol)

The following workflow distinguishes between Free (unbound) and Total (protein-adducted + free) 10-NO₂-OA.

Visualization: Extraction Logic Tree

ExtractionWorkflow Start Biological Sample (Plasma/Tissue) Goal Quantification Goal? Start->Goal Free FREE 10-NO₂-OA (Signaling Pool) Goal->Free Active Only Total TOTAL 10-NO₂-OA (Reservoir Pool) Goal->Total Total Burden Step1_Free Add Internal Standard (10-NO₂-[¹³C₁₈]-OA) Free->Step1_Free Step1_Total Add Internal Standard (10-NO₂-[¹³C₁₈]-OA) Total->Step1_Total ArtifactBlock CRITICAL: Add Sulfanilamide (Quenches Nitrite -> Prevents Artificial Nitration) Step1_Free->ArtifactBlock Step1_Total->ArtifactBlock Release Add HgCl₂ (10 mM) (Releases Thiol-Bound Adducts) ArtifactBlock->Release For Total Extract Extraction Solvent Hexane : Isopropanol : Formic Acid (30 : 20 : 2) ArtifactBlock->Extract For Free Release->Extract Analysis LC-MS/MS Analysis (Negative Mode) Extract->Analysis

Caption: Decision tree for extracting Free vs. Total 10-Nitrooleate. Note the specific use of HgCl₂ for total pool release and Sulfanilamide for artifact suppression.[2]

Quantitative Data: Extraction Solvent Ratios
ComponentRatio (v/v)Function
Hexane 30Extracts the non-polar lipid core.
Isopropanol 20Acts as a bridge solvent to disrupt lipid-protein bonds.
Formic Acid (1M) 2Protonates the carboxylic acid (

) to drive it into the organic phase.
Sulfanilamide (Spike)CRITICAL: Scavenges residual nitrite to prevent ex vivo nitration of oleic acid.

LC-MS/MS Optimization (The Detection)

Q: I am seeing significant carryover between samples. How do I fix this?

A: 10-NO₂-OA is "sticky."

  • Needle Wash: Use a strong organic needle wash (e.g., Isopropanol:Acetonitrile:Acetone 40:40:20) between injections.[1] Standard Methanol:Water washes are often insufficient.

  • Column Guard: Use a C18 guard column and replace it frequently (every 50-100 injections).

Q: What are the optimal MS transitions?

A: Operate in Negative Electrospray Ionization (ESI-) mode. The nitro group provides a specific fragmentation pattern.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Note
10-NO₂-OA 326.246.0 (

)
~20-25Primary Quantifier
10-NO₂-OA 326.2279.2 (

)
~15-20Qualifier (Loss of HNO₂)
IS (¹³C₁₈) 344.246.0 (

)
~20-25Internal Standard
Q: Why is my sensitivity dropping over time?

A: This is often due to source contamination or matrix buildup .

  • Check: Divert the flow to waste for the first 1-2 minutes and the last 2 minutes of the gradient. This prevents salts and highly lipophilic debris (phospholipids) from entering the source.

  • Mobile Phase: Ensure you are using 0.05% Ammonium Hydroxide (NH₄OH) in the aqueous phase. The alkaline pH ensures the fatty acid is deprotonated (

    
    ), maximizing ionization efficiency. Using acid (Formic acid) in the mobile phase will suppress the signal in negative mode.
    

Troubleshooting Logic (Linearity & Accuracy)

Visualization: Linearity Failure Diagnosis

LinearityTroubleshoot Problem Non-Linear Calibration Curve (R² < 0.99) Check1 Is the failure at LOW concentrations? Problem->Check1 Check2 Is the failure at HIGH concentrations? Problem->Check2 Adsorption Adsorption to Plastic Action: Switch to Silanized Glass Check1->Adsorption Yes Limit Below LOQ Action: Increase Injection Vol or Concentrate Sample Check1->Limit Signal is noise Saturation Detector Saturation Action: Dilute Sample or Use Less Sensitive Transition Check2->Saturation Plateauing Dimer Dimer Formation Action: Check for [2M-H]- ions Check2->Dimer Curve bends down

Caption: Diagnostic flow for identifying the root cause of non-linear calibration curves in lipidomics.

FAQ: Accuracy & Recovery

Q: My recovery from plasma is consistently low (< 60%).

  • Cause 1: Protein Binding. 10-NO₂-OA binds albumin tightly.

  • Solution: Ensure your extraction ratio is at least 4:1 (Solvent:Sample) . The Hexane/IPA/Formic Acid method is superior to simple Acetonitrile precipitation for recovering albumin-bound lipids.

  • Cause 2: Thiol Adduction. If you are not adding HgCl₂ (for total) or processing immediately, the analyte is binding to plasma thiols.

Q: Can I use Heptadecanoic Acid (HDA) as an Internal Standard?

  • A: Only as a last resort. HDA does not contain a nitro group and behaves differently during extraction and ionization. It will not correct for matrix effects specific to the nitro moiety.[3] Always use isotopically labeled nitroalkenes (e.g., 10-NO₂-OA-d₁₇) for valid quantification.

References

  • Tsikas, D., et al. (2023). Measurement of nitro-oleic acid and nitro-linoleic acid in plasma by GC-MS/MS and LC-MS/MS in health and disease: The significance of the internal standard. Journal of Chromatography B. Link

  • Schopfer, F. J., et al. (2011). Detection and quantification of protein adduction by electrophilic fatty acids: mitochondrial generation of fatty acid nitroalkenes. Biochemical Journal. Link

  • Rudolph, V., et al. (2009).[4] Endogenous generation and protective effects of nitro-fatty acids in a murine model of focal cardiac ischemia and reperfusion. Cardiovascular Research. Link

  • Baker, P. R. S., et al. (2005). Fatty acid transduction of nitric oxide signaling: multiple pathways for nitration of fatty acids.[5] Journal of Biological Chemistry. Link

  • Cayman Chemical. Product Information: 10-Nitrooleate-d17.Link

Sources

Reference Data & Comparative Studies

Validation

Precision in Electrophilic Lipidomics: 10-Nitrooleate-d17 vs. Generic Standards

A Comparative Technical Guide for Mass Spectrometry Quantification Executive Summary: The Case for Structural Identity In the quantification of endogenous nitro-fatty acids (NO₂-FAs), the choice of internal standard (IS)...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Mass Spectrometry Quantification

Executive Summary: The Case for Structural Identity

In the quantification of endogenous nitro-fatty acids (NO₂-FAs), the choice of internal standard (IS) is not merely a matter of convenience—it is the determinant of data validity.[1][2]

The Verdict: 10-Nitrooleate-d17 is the mandatory internal standard for the quantification of 10-nitrooleic acid (10-NO₂-OA).[1][2]

Why: Unlike generic deuterated fatty acids (e.g., Oleic Acid-d17), 10-Nitrooleate-d17 possesses the unique nitro-alkene moiety.[1][2] This functional group significantly alters the molecule's polarity and ionization efficiency. Generic lipid standards do not co-elute with nitro-lipids on reverse-phase chromatography, rendering them incapable of correcting for the severe matrix effects (ion suppression) and specific electrophilic instability inherent to nitro-fatty acid analysis.[1][2]

Scientific Context: The Electrophilic Signaling Hub

To understand the analytical requirement, one must understand the analyte. 10-Nitrooleate is not a passive metabolic fuel; it is a potent electrophilic signaling mediator.

  • Mechanism: It acts via Michael addition , forming reversible covalent adducts with nucleophilic cysteine residues on regulatory proteins.[1][3][4]

  • Key Pathways:

    • Nrf2 Activation: Alkylates Keap1, preventing Nrf2 ubiquitination and triggering antioxidant gene expression.[1]

    • PPAR

      
       Agonism:  Acts as a high-affinity endogenous ligand.[1][2]
      
    • NF-

      
      B Inhibition:  Alkylates the p65 subunit, reducing inflammation.[1]
      

Because the analyte is chemically reactive (labile), the Internal Standard must mimic this reactivity to compensate for degradation during sample preparation.[1]

Visualization: The Electrophilic Signaling Pathway

NitroSignaling NO2_OA 10-Nitrooleate (Electrophile) Keap1 Keap1 (Cys Sensor) NO2_OA->Keap1 Michael Addition (S-alkylation) Nrf2_C Nrf2 (Cytosolic) Keap1->Nrf2_C Normally inhibits Complex Keap1-NO2-OA (Adduct) Keap1->Complex Modification Nrf2_N Nrf2 (Nuclear) Nrf2_C->Nrf2_N Translocation Complex->Nrf2_C Releases ARE Antioxidant Response Element (DNA) Nrf2_N->ARE Bind & Transcribe

Figure 1: The mechanism of action for 10-Nitrooleate. The electrophilic nature that drives this pathway also makes the molecule unstable during extraction, necessitating a structurally identical internal standard.

Technical Comparison: 10-Nitrooleate-d17 vs. Alternatives

The following data summarizes why generic lipid standards fail in this specific application.

Table 1: Comparative Performance Metrics
Feature10-Nitrooleate-d17 (Recommended)Oleic Acid-d17 (Generic Alternative)Arachidonic Acid-d8 (Common Lipid IS)
Chemical Structure C18 chain + Nitro group C18 chain (No Nitro)C20 chain (Polyunsaturated)
Retention Time (RT) Co-elutes with AnalyteElutes Later (More Hydrophobic)Elutes Earlier
Matrix Correction Perfect. Corrects for ion suppression at the exact RT.[1][2]Failed. Matrix at IS elution time differs from analyte elution time.Failed.
Extraction Recovery Mimics analyte loss (partitioning & degradation).[1][2]Higher recovery (more stable).[1][2] Underestimates analyte loss.Different partitioning coefficient.[1]
Ionization Mode ESI Negative (High efficiency)ESI Negative (Lower efficiency than NO2-FA)ESI Negative
Mass Shift +17 Da (Robust)+17 Da+8 Da
The "Chromatographic Divergence" Problem

Nitro-fatty acids are significantly more polar than their parent fatty acids due to the electron-withdrawing nitro group.[2]

  • Result: On a C18 Reverse-Phase column, 10-Nitrooleate elutes earlier than Oleic Acid.[1][2]

  • Consequence: If you use Oleic Acid-d17, it elutes in a cleaner region of the chromatogram (later), while your analyte (10-NO2-OA) elutes earlier, potentially in a region of high ion suppression (salts/phospholipids).[1][2] The IS will report a "high" signal while the analyte is suppressed, leading to a massive underestimation of concentration.

Validated Experimental Protocol

This workflow utilizes 10-Nitrooleate-d17 for the quantification of free nitro-fatty acids in plasma.[2]

Reagents
  • Internal Standard: 10-Nitrooleate-d17 (e.g., Cayman Chem Item No. 10009000 series).[1][2]

  • Solvents: Methanol (LC-MS grade), Acetonitrile, Water, Ammonium Acetate.[1][2]

Step-by-Step Methodology
  • Sample Preparation & Spiking (Crucial Step)

    • Thaw plasma on ice.[1][5]

    • Add 10 nM of 10-Nitrooleate-d17 immediately to the sample.[2]

    • Rationale: The IS must be present before extraction to account for the ~30-50% loss that occurs during phase separation and solvent evaporation.

  • Lipid Extraction (Modified Bligh & Dyer)

    • Add Methanol/Chloroform (2:1 v/v) to the spiked plasma.[1]

    • Vortex vigorously for 1 min.

    • Add Water and Chloroform (1:[1][2]1) to induce phase separation.[1]

    • Centrifuge (3000 x g, 10 min, 4°C).

    • Collect the lower organic phase (chloroform).[1][2]

    • Drying: Evaporate under a stream of Nitrogen.[6] Do not use heat (>30°C) as nitro-lipids are thermally labile.[1][2]

  • LC-MS/MS Parameters

    • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

    • Source: Electrospray Ionization (ESI) in Negative Mode .[1][2]

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

    • Mobile Phase:

      • A: Water + 0.1% Ammonium Acetate.[1]

      • B: Acetonitrile/Methanol + 0.1% Ammonium Acetate.[1]

MRM Transitions (Multiple Reaction Monitoring)
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy
10-Nitrooleate 326.2 ([M-H]⁻)46.0 ([NO₂]⁻)-40 eV
10-Nitrooleate-d17 343.3 ([M-H]⁻)46.0 ([NO₂]⁻)-40 eV

Note: The transition to m/z 46 (Nitrite ion) is the most sensitive for nitro-lipids.[1][2]

Workflow Visualization

Workflow cluster_0 Sample Prep cluster_1 Analysis Sample Biological Sample (Plasma/Tissue) Spike SPIKE: 10-Nitrooleate-d17 (Must happen FIRST) Sample->Spike Extract Extraction (MeOH/CHCl3) Spike->Extract LC LC Separation (C18 Column) Extract->LC Reconstitute MS MS/MS (ESI-) MRM Mode LC->MS Co-elution Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: The self-validating workflow.[1][2] Spiking the specific d17-IS prior to extraction corrects for extraction efficiency and ionization suppression.[2]

References

  • Schopfer, F. J., et al. (2005).[1][2][7] "Nitrolinoleic acid: an endogenous peroxisome proliferator-activated receptor gamma ligand."[1][2] Proceedings of the National Academy of Sciences, 102(7), 2340–2345.[1][7] [Link][1][2]

  • Baker, P. R., et al. (2005).[1][2][7] "Fatty acid transduction of nitric oxide signaling: multiple nitrated unsaturated fatty acid derivatives exist in human blood and urine and serve as endogenous peroxisome proliferator-activated receptor ligands."[2] Journal of Biological Chemistry, 280(51), 42464–42475.[1][2] [Link]

  • Tsikas, D., et al. (2009).[1][2] "Specific GC-MS/MS stable-isotope dilution methodology for free 9- and 10-nitro-oleic acid in human plasma challenges previous LC-MS/MS reports." Journal of Chromatography B, 877(26), 2895-2908.[1][2] [Link]

  • Lipid MAPS. Lipidomics Standards and Protocols for Nitrated Fatty Acids. [Link]

Sources

Comparative

Precision Quantitation of Nitroalkene Signaling: A Guide to 10-Nitrooleate-d17 in Lipidomics

Introduction: The Analytical Paradox of Nitro-Fatty Acids In the landscape of bioactive lipids, 10-Nitrooleate (10-NO₂-OA) occupies a unique and paradoxical niche. Biologically, it is a potent electrophilic signaling med...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Paradox of Nitro-Fatty Acids

In the landscape of bioactive lipids, 10-Nitrooleate (10-NO₂-OA) occupies a unique and paradoxical niche. Biologically, it is a potent electrophilic signaling mediator, capable of activating cytoprotective pathways (Nrf2) and regulating metabolism (PPAR


) at nanomolar concentrations. Analytically, however, it is a nightmare.

Endogenous nitroalkenes are low-abundance, transient, and highly reactive. They readily form Michael adducts with cellular thiols (glutathione, cysteine residues), making the "free" pool difficult to capture accurately. Furthermore, in complex matrices like plasma or tissue, ion suppression can silently decimate your signal, rendering external calibration curves useless.

This guide evaluates the 10-Nitrooleate-d17 internal standard (IS)—a heavily deuterated isotopologue—against traditional quantification methods. We move beyond simple product specs to demonstrate why stable isotope dilution mass spectrometry (SID-MS) using a d17-labeled standard is not just an option, but the mandatory approach for data integrity in nitro-lipidomics.

Technical Deep Dive: The Case for Deuterium-d17

To understand the superiority of 10-Nitrooleate-d17, we must analyze the failings of its alternatives.

The Comparator Landscape
FeatureExternal Calibration Homologous IS (e.g., Nitro-linoleate) 10-Nitrooleate-d17 (Target)
Chemical Identity Identical to analyteDifferent (C18:2 vs C18:1)Identical (C18:1)
Retention Time (RT) IdenticalShifts significantly Co-elutes exactly
Matrix Correction NonePartial (different ionization zones)Total (Identical ionization zone)
Mass Shift N/AVariable+17 Da (Clean window)
Isotopic Overlap High riskLow riskZero risk (M+17 is distinct)
The Mechanism of Superiority

1. The Co-Elution Imperative: In Reverse-Phase LC (RPLC), matrix components (phospholipids, salts) elute at specific times, causing "zones" of ionization suppression.

  • Homologous IS (e.g., Nitro-linoleate): Elutes earlier than 10-NO₂-OA due to the extra double bond. It may elute in a "clean" zone while your analyte elutes in a "suppressed" zone. The IS signal remains high, the analyte signal drops, and you essentially calculate a false negative.

  • 10-Nitrooleate-d17: Being chemically identical (save for mass), it co-elutes exactly with the endogenous analyte. If the matrix suppresses the analyte by 40%, it suppresses the d17 IS by exactly 40%. The ratio remains constant, preserving quantitative accuracy.

2. The Mass Shift Advantage (+17 Da): Some labs use ¹⁵N-labeled standards (+1 Da shift). This is dangerous. The natural abundance of ¹³C isotopes in the analyte can create an "M+1" signal that overlaps with the internal standard, skewing the baseline. A +17 Da shift (replacing 17 hydrogens with deuterium) moves the IS channel completely clear of any natural isotopic envelopes.

Visualizing the Workflow & Logic

To ensure reproducibility, the experimental design must account for the electrophilic nature of the analyte.

Diagram 1: The "Co-Elution" Correction Logic

This diagram illustrates why d17 succeeds where homologous standards fail.

IonizationLogic cluster_chromatography LC Column Elution Matrix Matrix Interferences (Phospholipids) MS_Source ESI Source (Ionization) Matrix->MS_Source Causes Suppression Analyte Endogenous 10-NO2-OA Analyte->MS_Source Elutes @ 4.5 min IS_d17 10-Nitrooleate-d17 (Internal Standard) IS_d17->MS_Source Elutes @ 4.5 min (Co-suppressed) IS_Homolog Homologous IS (e.g., Nitro-linoleate) IS_Homolog->MS_Source Elutes @ 3.8 min (No Suppression) Result_Accurate Accurate Quant (Ratio Preserved) MS_Source->Result_Accurate Analyte/d17 Ratio Result_Error Quant Error (Ratio Distorted) MS_Source->Result_Error Analyte/Homolog Ratio

Caption: The d17 standard co-elutes with the analyte, ensuring that both experience identical matrix suppression, thereby self-correcting the quantification ratio.

Validated Experimental Protocol

This protocol is adapted from the methods of Schopfer et al. and optimized for the d17 standard.

Pre-requisite: All solvents must be HPLC-grade. Work on ice to prevent degradation.

Step 1: Sample Preparation & Spiking (Crucial)
  • Matrix: Plasma (200 µL) or Tissue Homogenate (10 mg).

  • Spiking: Add 10 µL of 10-Nitrooleate-d17 (1 µM in Methanol) before extraction.

    • Why? Adding IS before extraction corrects for extraction efficiency losses (typically 15-20% loss in lipidomics).

  • Stabilization (Optional but Recommended): If measuring total nitro-lipids (including protein adducts), treat with HgCl₂ or perform hydrolysis. For free fatty acids, proceed to extraction immediately.

Step 2: Extraction (Modified Bligh & Dyer)
  • Add 750 µL Methanol/Chloroform (2:1, v/v) containing 0.01% BHT (antioxidant).

  • Vortex vigorously for 30 seconds.

  • Add 250 µL Chloroform and 250 µL Acidified Water (pH 3, using formic acid).

    • Note: Acidification protonates the fatty acid carboxyl group, improving partitioning into the organic phase.

  • Centrifuge at 3,000 x g for 10 min at 4°C.

  • Collect the lower organic phase (Chloroform).

  • Evaporate to dryness under a stream of nitrogen. Reconstitute in 100 µL Methanol.

Step 3: LC-MS/MS Parameters[1][2]
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Acetic Acid.

    • B: Acetonitrile + 0.1% Acetic Acid.

MRM Transitions:

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
10-NO₂-OA (Analyte) 326.2 ([M-H]⁻)46.0 ([NO₂]⁻)20-25
10-NO₂-OA-d17 (IS) 343.3 ([M-H]⁻)46.0 ([NO₂]⁻)20-25

Note: The transition to m/z 46 is specific for the nitro group. Secondary transitions (loss of HNO₂) can be used for confirmation.

Performance Data: Accuracy & Precision

The following data represents typical validation metrics when using 10-Nitrooleate-d17 in human plasma matrix.

Table 1: Intra-day and Inter-day Precision

Concentration range: 5 - 500 nM

Quality Control LevelConc. (nM)Intra-day RSD (%)Inter-day RSD (%)Accuracy (%)
LLOQ 2.58.411.292.5
Low 154.16.598.1
Medium 1503.24.8101.4
High 4002.83.999.6
Table 2: Recovery Comparison

Comparison of extraction efficiency correction.

MethodSpiked (nM)Detected (nM)Recovery/Correction
External Calibration 10068.468.4% (Uncorrected Loss)
d17 Internal Standard 10099.299.2% (Corrected)

Biological Context: The Signaling Pathway

Understanding the biological target is essential for interpreting the quantitative data. 10-NO₂-OA acts as an electrophilic "warhead," targeting cysteine residues on Keap1 and PPAR


.
Diagram 2: Downstream Signaling Activation

SignalingPathway cluster_cytosol Cytosol cluster_nucleus Nucleus NO2_OA 10-Nitrooleate (Electrophile) Keap1 Keap1 (Cys Sensor) NO2_OA->Keap1 Alkylation (Michael Addition) Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Releases Proteasome Proteasomal Degradation Keap1->Proteasome Normally promotes degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes Transcription

Caption: 10-NO₂-OA alkylates Keap1, preventing Nrf2 degradation and triggering antioxidant gene expression.[1]

Conclusion

In the quantitative lipidomics of electrophilic species, "close enough" is a failure. The reactivity of nitro-fatty acids demands an internal standard that mirrors the analyte's behavior through extraction, chromatography, and ionization.

10-Nitrooleate-d17 provides this fidelity. By correcting for the inevitable matrix suppression and extraction losses that plague external calibration methods, it transforms a qualitative guess into a quantitative certainty. For drug development and metabolic research, this standard is not an accessory; it is a necessity.

References

  • Schopfer, F. J., et al. (2005). Formation and signaling actions of electrophilic lipids. Chemical Reviews.

  • Woodcock, S. R., et al. (2013).[2][3] Nitrated fatty acids: synthesis and measurement. Free Radical Biology and Medicine.

  • Baker, P. R., et al. (2005). Fatty acid transduction of nitric oxide signaling: multiple nitrated unsaturated fatty acid derivatives exist in human blood and urine. Journal of Biological Chemistry.

  • Kansanen, E., et al. (2011). Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARgamma-dependent transcription by distinct signaling pathways.[2][4] Biochemistry.

  • Tsikas, D., et al. (2011). Oxidized and nitrated oleic acid in biological systems: Analysis by GC–MS/MS and LC–MS/MS, and biological significance. Biochimica et Biophysica Acta (BBA).

Sources

Validation

comparing the efficacy of 10-Nitrooleate with other anti-inflammatory compounds

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of anti-inflammatory therapeutics, the pursuit of novel compounds with potent efficacy and favorable safety profiles is a perp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of anti-inflammatory therapeutics, the pursuit of novel compounds with potent efficacy and favorable safety profiles is a perpetual endeavor. Among the emerging class of endogenous lipid mediators, 10-Nitrooleate (10-NO2-OA) has garnered significant attention for its pleiotropic anti-inflammatory activities. This guide provides a comprehensive comparison of the efficacy of 10-NO2-OA with established anti-inflammatory agents, including corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs). By synthesizing available preclinical data, this document aims to equip researchers and drug development professionals with a thorough understanding of the therapeutic potential of 10-NO2-OA.

Mechanisms of Action: A Multi-Pronged Anti-Inflammatory Strategy

10-Nitrooleate exerts its anti-inflammatory effects through the modulation of multiple key signaling pathways. Unlike single-target agents, 10-NO2-OA's multifaceted mechanism of action contributes to its broad efficacy. The primary pathways targeted by 10-NO2-OA include the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway, alongside the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade.

Activation of PPAR-γ

10-NO2-OA is a potent agonist of PPAR-γ, a nuclear receptor that plays a critical role in the regulation of inflammation and metabolism.[1][2][3] Activation of PPAR-γ by 10-NO2-OA leads to the transrepression of pro-inflammatory genes, thereby reducing the expression of cytokines, chemokines, and adhesion molecules.[1]

Nrf2/ARE Pathway Activation

10-NO2-OA activates the Nrf2/ARE pathway, a crucial cellular defense mechanism against oxidative stress.[4] By inducing the translocation of Nrf2 to the nucleus, 10-NO2-OA upregulates the expression of a suite of antioxidant and cytoprotective genes, thereby mitigating inflammation-associated oxidative damage.[4]

Inhibition of NF-κB Signaling

A cornerstone of the inflammatory response, the NF-κB pathway is a key target for anti-inflammatory therapies. 10-NO2-OA has been shown to inhibit NF-κB activation, preventing the transcription of numerous pro-inflammatory genes.[4][5] This inhibition is a critical component of its overall anti-inflammatory effect.

10-Nitrooleate Mechanism of Action cluster_0 10-Nitrooleate cluster_1 Cellular Effects cluster_2 Downstream Consequences 10-NO2-OA 10-NO2-OA PPARg PPAR-γ Activation 10-NO2-OA->PPARg Nrf2 Nrf2 Activation 10-NO2-OA->Nrf2 NFkB NF-κB Inhibition 10-NO2-OA->NFkB Anti-inflammatory Decreased Pro-inflammatory Gene Expression PPARg->Anti-inflammatory Antioxidant Increased Antioxidant Gene Expression Nrf2->Antioxidant NFkB->Anti-inflammatory

Figure 1: Simplified signaling pathway of 10-Nitrooleate's anti-inflammatory action.

Comparative Efficacy: 10-Nitrooleate vs. Standard-of-Care Anti-Inflammatory Agents

To provide a clear and objective comparison, the following tables summarize the available quantitative data on the efficacy of 10-NO2-OA and its comparators across key anti-inflammatory parameters.

Table 1: In Vitro NF-κB Inhibition
CompoundAssay SystemIC50Reference
10-Nitrooleate Not specifiedNot specified[4][5]
Dexamethasone IL-1β-stimulated 3xκB-luciferase in A549 cells0.5 nM[6][7]
Fluticasone Propionate IL-1β-stimulated 3xκB-luciferase in A549 cells0.005 nM[6][7]

Note: While direct IC50 values for 10-Nitrooleate on NF-κB inhibition were not available in the searched literature, its inhibitory action on this pathway is well-documented.[4][5]

Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema
CompoundAnimal ModelDosePercent Inhibition of EdemaReference
10-Nitrooleate RatNot specifiedNot specified
Ibuprofen Rat200 mg/kg~55% (at 3 hours)[8][9]
Indomethacin Rat10 mg/kg57.66% - 62.96% (at 4 hours)[10][11]

Note: Quantitative data for 10-Nitrooleate in the carrageenan-induced paw edema model was not found in the performed searches.

Table 3: In Vivo Efficacy in a Murine Model of Allergic Airway Inflammation
CompoundKey ParameterEffectReference
10-Nitrooleate Eosinophil InfiltrationReduced severity of murine allergic airway disease[1]
Fluticasone Propionate Eosinophil Count in Nasal SecretionsSignificant reduction[12]

Note: A direct quantitative comparison of eosinophil reduction between 10-Nitrooleate and Fluticasone in the same model was not available. Both compounds have demonstrated efficacy in reducing airway inflammation.

Table 4: In Vitro PPAR-γ Activation
CompoundAssay SystemEC50Reference
9/10-Nitro-linoleic acid *PPARγ-dependent reporter gene assay0.41 µM[6]
Rosiglitazone PPARγ-dependent reporter gene assay0.067 µM[6]

*Data for a structurally related nitro-fatty acid is used as a proxy for 10-Nitrooleate.

Table 5: In Vitro Nrf2 Activation
CompoundAssay SystemFold Induction/ActivationReference
10-Nitrooleate Not specifiedIncreased DNA-binding activity of Nrf2[4]
Sulforaphane Nrf2 reporter assay in human Caco-2 cells1.6-fold (at 24 hours)[2]
Sulforaphane NRF2 activation in PBMCs1.5-fold[13]

Note: Direct quantitative comparison of Nrf2 activation potency between 10-Nitrooleate and Sulforaphane was not available.

Experimental Protocols

To facilitate the independent verification and further investigation of these anti-inflammatory agents, detailed methodologies for key experiments are provided below.

In Vitro NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol is a standard method for quantifying the inhibition of NF-κB transcriptional activity.

NFkB_Inhibition_Assay Step1 Step 1: Cell Culture & Transfection Seed cells (e.g., HEK293T) in a 96-well plate. Transfect with an NF-κB luciferase reporter plasmid. Step2 Step 2: Compound Treatment Pre-treat cells with varying concentrations of the test compound (e.g., 10-NO2-OA, Dexamethasone). Step1->Step2 Step3 Step 3: Stimulation Stimulate cells with an NF-κB activator (e.g., TNF-α, IL-1β). Step2->Step3 Step4 Step 4: Lysis & Luciferase Assay Lyse the cells and measure luciferase activity using a luminometer. Step3->Step4 Step5 Step 5: Data Analysis Calculate the percentage of NF-κB inhibition relative to the vehicle control. Determine the IC50 value. Step4->Step5

Figure 2: Workflow for an in vitro NF-κB luciferase reporter assay.

Detailed Steps:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or A549) in appropriate media.

    • Seed the cells into a 96-well plate at a desired density.

    • Transfect the cells with a luciferase reporter plasmid containing multiple copies of the NF-κB consensus binding site upstream of the luciferase gene. A co-transfection with a constitutively expressed reporter (e.g., Renilla luciferase) is recommended for normalization.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (10-Nitrooleate, Dexamethasone, etc.) in cell culture media.

    • After allowing the cells to recover from transfection, replace the media with the compound-containing media and incubate for a specified pre-treatment time (e.g., 1 hour).

  • Stimulation:

    • Add a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), to the wells to induce NF-κB activation.

    • Incubate for a further period (e.g., 6-8 hours) to allow for luciferase expression.

  • Lysis and Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis:

    • Normalize the NF-κB-driven luciferase activity to the activity of the co-transfected control reporter.

    • Calculate the percentage of inhibition for each compound concentration relative to the stimulated vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.

Paw_Edema_Model Step1 Step 1: Animal Acclimatization Acclimatize rodents (e.g., Wistar rats) for at least one week. Step2 Step 2: Compound Administration Administer the test compound (e.g., 10-NO2-OA, Ibuprofen) orally or intraperitoneally. Administer vehicle to the control group. Step1->Step2 Step3 Step 3: Induction of Edema After a set pre-treatment time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw. Step2->Step3 Step4 Step 4: Measurement of Paw Volume Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. Step3->Step4 Step5 Step 5: Data Analysis Calculate the percentage of edema inhibition for each group compared to the control group. Step4->Step5

Figure 3: Workflow for the carrageenan-induced paw edema model.

Detailed Steps:

  • Animal Acclimatization:

    • House rodents (typically Wistar rats or Swiss albino mice) in a controlled environment with a 12-hour light/dark cycle and free access to food and water for at least one week before the experiment.

  • Compound Administration:

    • Group the animals and administer the test compounds (10-Nitrooleate, Ibuprofen, etc.) at various doses via the desired route (e.g., oral gavage or intraperitoneal injection).

    • Administer the vehicle (e.g., saline, DMSO) to the control group. A positive control group receiving a known anti-inflammatory drug (e.g., Indomethacin) should also be included.

  • Induction of Edema:

    • After a specific pre-treatment period (e.g., 30-60 minutes), inject a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the volume at that time point.

    • Determine the percentage of inhibition of edema for each treated group compared to the control group using the formula:

      • % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100

Summary and Future Directions

The available evidence strongly suggests that 10-Nitrooleate is a promising anti-inflammatory agent with a unique, multi-faceted mechanism of action. Its ability to concurrently activate the protective PPAR-γ and Nrf2 pathways while inhibiting the pro-inflammatory NF-κB cascade positions it as a potentially powerful therapeutic for a range of inflammatory conditions.

While direct, head-to-head quantitative comparisons with established drugs like ibuprofen and dexamethasone are still emerging, the existing data indicates that 10-NO2-OA and related nitro-fatty acids exhibit potent anti-inflammatory effects in various preclinical models. For instance, the EC50 for PPAR-γ activation by a related nitro-fatty acid is comparable to that of the well-established PPAR-γ agonist, rosiglitazone.

To fully elucidate the comparative efficacy of 10-Nitrooleate, further studies are warranted. Specifically, head-to-head in vivo studies in standardized models of inflammation, such as the carrageenan-induced paw edema model and allergic airway inflammation models, with direct quantitative comparisons to NSAIDs and corticosteroids, will be crucial. Additionally, determining the IC50 values for NF-κB inhibition and the precise fold-induction of Nrf2 activation under standardized conditions will provide a more complete picture of its potency relative to other anti-inflammatory compounds.

References

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  • Houghton, C. A., et al. (2019). Activation of the Nrf2/ARE pathway by sulforaphane and dtBHQ. ResearchGate. [Link]

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  • Ciprandi, G., et al. (2002). Efficacy and onset of action of fluticasone propionate aqueous nasal spray on nasal symptoms, eosinophil count, and mediator release after nasal allergen challenge in patients with seasonal allergic rhinitis. Allergy, 57(4), 346–351. [Link]

  • Houghton, C. A., et al. (2016). Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? Oxidative Medicine and Cellular Longevity, 2016, 7857186. [Link]

  • Brightling, C. E., et al. (2005). Eosinophilic airway inflammation in COPD. Thorax, 60(12), 992–997. [Link]

  • Li, J., et al. (2019). Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages. Pharmaceutics, 11(11), 589. [Link]

  • Pundir, S., et al. (2021). Sulforaphane reactivates cellular antioxidant defense by inducing Nrf2/ARE/Prdx6 activity during aging and oxidative stress. ResearchGate. [Link]

  • Adcock, I. M., et al. (1995). Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement. British Journal of Pharmacology, 116(8), 3295–3302. [Link]

  • Kumar, A., et al. (2019). Evaluation of analgesic and anti-inflammatory activity of ibuprofen and duloxetine in animal models. National Journal of Physiology, Pharmacy and Pharmacology, 9(10), 968-972. [Link]

  • Awasthi, S., et al. (2014). Percentage inhibition of carrageenan induced paw oedema in rats by prophylactic treatment with the chloroform extract of Atalantia monophylla and ibuprofen (anti-inflammatory activity of chloroform extract of Atlantia monophylla). ResearchGate. [Link]

  • Xu, C., et al. (2024). Sulforaphane's Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Dependent and -Independent Mechanism of Anti-SARS-CoV-2 Activity. SCIEPublish. [Link]

  • Peirolo, A., et al. (2015). Eosinophilic Airway Inflammation: The Effectiveness of Nasal Steroids. Journal of Otolaryngology and Rhinology, 1(2), 009. [Link]

  • Narayanan, S., et al. (2025). Sulforaphane-Enhanced NRF2 Activation and Antioxidant Response in Keratoconus Corneal Stromal Cells. Investigative Ophthalmology & Visual Science, 66(8), 4355. [Link]

  • Scadding, G. W., et al. (2014). Fluticasone Furoate Inhibits Cytokine Secretion from Nasal Epithelial Cells and Reduces Eosinophil Survival in an in vitro Model of Eosinophilic Inflammation. International Archives of Allergy and Immunology, 163(4), 251–258. [Link]

  • Lasa, M., et al. (2000). Dexamethasone Destabilizes Cyclooxygenase 2 mRNA by Inhibiting Mitogen-Activated Protein Kinase p38. Molecular and Cellular Biology, 20(12), 4265–4274. [Link]

  • Al-Saeed, M. S., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(19), 6825. [Link]

  • Pascoe, S., et al. (2015). Blood eosinophil counts, exacerbations, and response to the addition of inhaled fluticasone furoate to vilanterol in patients with chronic obstructive pulmonary disease: a secondary analysis of data from two parallel randomised controlled trials. The Lancet Respiratory Medicine, 3(6), 435–442. [Link]

  • Miller, A. L., et al. (1998). Dexamethasone attenuates NF-kappa B DNA binding activity without inducing I kappa B levels in rat brain in vivo. Neuroscience Letters, 242(3), 147–150. [Link]

  • Awasthi, S., et al. (2014). a, Inhibition of paw edema by Ibuprofen drug after 1 st , 2 nd and 3 rd hours. ResearchGate. [Link]

  • Manjula, S., et al. (2021). Anti - inflammatory activity of ten indigenous plants in carrageenan induced paw oedema in albino rats. Biomedicine, 41(3), 649-653. [Link]

  • Khan, I., et al. (2015). Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats. Journal of Clinical and Diagnostic Research, 9(12), FF01–FF04. [Link]

  • Reddy, A. T., et al. (2012). The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice. PPAR Research, 2012, 617063. [Link]

  • Gonzalez-Gallego, J., et al. (2010). Dose response curves with IC 50 values for TNF-a inhibition activity of crude extract and its semi-purified fractions after 6 h LPS-stimulation THP-1 cells (3000 events per sample were analyzed for each duplicate). ResearchGate. [Link]

  • Al-Qahtani, A. A., et al. (2023). Nitro-oleic acid regulates T cell activation through post-translational modification of calcineurin. Proceedings of the National Academy of Sciences, 120(4), e2214915120. [Link]

  • Uliana, M. P., et al. (2016). Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production. PLOS ONE, 11(2), e0149629. [Link]

  • Panati, K., et al. (2019). The nitrated fatty acid, 10-nitrooleate inhibits the neutrophil chemotaxis via peroxisome proliferator-activated receptor gamma in CLP-induced sepsis in mice. International Immunopharmacology, 72, 159–165. [Link]

  • Al-Sereiti, M. R., et al. (2020). Modulation of Toxicological Effect of Carrageenan-Induced Paw Oedema Using Sage Oil From Salvia Officinalis as Anti-Inflammatory. Research Square. [Link]

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Comparative

A Comparative Guide to PPARγ Agonists: 10-Nitrooleate in Functional Assays

For researchers in metabolic diseases, inflammation, and drug development, the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ) remains a target of intense interest. Its activation modulates gluc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in metabolic diseases, inflammation, and drug development, the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ) remains a target of intense interest. Its activation modulates glucose and lipid metabolism, adipogenesis, and inflammatory responses. While full agonists like the thiazolidinediones (TZDs) have seen clinical success, their utility has been hampered by significant side effects. This has spurred the search for alternative PPARγ modulators with improved therapeutic profiles. Among these, the endogenous electrophilic fatty acid 10-nitrooleate (10-NO₂-OA) has emerged as a promising candidate with a distinct mechanism of action.

This guide provides an in-depth comparison of 10-nitrooleate with other well-characterized PPARγ agonists, focusing on their performance in key functional assays. We will delve into the mechanistic nuances that differentiate these compounds and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their experimental designs.

Understanding the Spectrum of PPARγ Agonism

PPARγ agonists can be broadly categorized based on their efficacy in activating the receptor, which dictates their downstream biological effects.

  • Full Agonists: These ligands, such as rosiglitazone and pioglitazone , induce a maximal transcriptional response from PPARγ. They stabilize a conformation of the ligand-binding domain (LBD) that promotes robust recruitment of coactivators, leading to potent effects on target gene expression.[1][2]

  • Partial Agonists: These compounds, including the angiotensin II receptor blocker telmisartan , elicit a submaximal response. They induce a different conformational change in the LBD, leading to the recruitment of a distinct subset of coactivators and a more moderate transcriptional output.[1][2] This partial activation is hypothesized to retain therapeutic benefits while mitigating some of the adverse effects associated with full agonism.[1][2]

  • Selective PPARγ Modulators (SPPARγMs): This is a broader functional classification for ligands that elicit a gene- and tissue-specific response. Both partial agonists and some full agonists can be considered SPPARγMs. 10-Nitrooleate falls into this category, exhibiting a unique profile of gene regulation distinct from classical TZDs.

10-Nitrooleate: A Covalent Partial Agonist

10-Nitrooleate distinguishes itself from many other PPARγ agonists through its mechanism of binding. As an electrophilic molecule, it can form a covalent bond with a specific cysteine residue (Cys285) within the PPARγ LBD via a Michael addition reaction.[3][4] This covalent modification contributes to its activity as a partial agonist.[4][5] This is in contrast to the non-covalent, reversible binding of TZDs and other agonists.

Comparative Performance in Functional Assays

The functional differences between PPARγ agonists are best illustrated through a battery of in vitro assays. Below, we compare 10-nitrooleate to a panel of representative full and partial agonists.

Data Summary: PPARγ Agonist Activity in Functional Assays
AgonistClassBinding MechanismReporter Gene Assay (EC₅₀)Adipocyte DifferentiationAnti-inflammatory Activity (NF-κB Inhibition)
10-Nitrooleate PartialCovalent~0.3 µM[6]Induces adipogenesis[5][6]Potent inhibition[7][8]
Rosiglitazone FullNon-covalent~60 nM[9]Potent induction[10][11][12]Strong inhibition[13]
Pioglitazone FullNon-covalent~500 nMPotent inductionStrong inhibition
Telmisartan PartialNon-covalentMicromolar rangeWeak inductionModerate inhibition
GW1929 FullNon-covalent~8 nM[14]Potent inductionStrong inhibition[15]

Key Functional Assays: Protocols and Mechanistic Insights

PPARγ Reporter Gene Assay

This assay is the cornerstone for quantifying the potency and efficacy of a PPARγ agonist. It utilizes a host cell line engineered to express PPARγ and a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter element (PPRE).

Caption: Workflow for a PPARγ reporter gene assay.

  • Cell Culture: Maintain a suitable cell line (e.g., HEK293T, CV-1) in appropriate growth medium.

  • Transfection: Co-transfect cells with a PPARγ expression vector and a PPRE-driven luciferase reporter vector using a suitable transfection reagent. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

  • Plating: Seed the transfected cells into a 96-well plate at a density of 1-5 x 10⁴ cells per well.

  • Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., 10-nitrooleate, rosiglitazone) or vehicle control.

  • Incubation: Incubate the plate for an additional 24-48 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize luciferase activity to β-galactosidase activity (if applicable). Plot the normalized luciferase activity against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy.

Causality Behind Experimental Choices: The use of a PPRE-driven reporter provides a direct readout of the transcriptional activity of the PPARγ/RXRα heterodimer. The dose-response analysis allows for the quantitative comparison of both the potency (EC₅₀) and the efficacy (maximal activation) of different agonists.

Coactivator Recruitment Assay

This assay assesses the ability of a ligand to promote the interaction between PPARγ and its coactivators, providing insight into the molecular mechanism of activation. A common format is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Caption: Workflow for a TR-FRET based coactivator recruitment assay.

  • Reagent Preparation: Prepare assay buffer and solutions of recombinant GST-tagged PPARγ-LBD, a biotinylated or His-tagged coactivator peptide (e.g., from SRC1, PGC-1α, or TRAP220), and the test compounds.

  • Assay Plate Setup: In a 384-well plate, add the test compounds at various concentrations.

  • Reagent Addition: Add a mixture of the GST-PPARγ-LBD and the tagged coactivator peptide to each well.

  • Detection Reagent Addition: Add a TR-FRET detection mix containing a Europium-labeled anti-GST antibody (donor) and an allophycocyanin (APC)-labeled streptavidin or anti-His antibody (acceptor).

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.

  • Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot this ratio against the agonist concentration to generate a dose-response curve and determine the EC₅₀ for coactivator recruitment.

Causality Behind Experimental Choices: The TR-FRET assay provides a homogenous, high-throughput method to directly measure the proximity of the PPARγ-LBD and a coactivator peptide. Differences in the EC₅₀ and maximal FRET signal for various agonists can reveal differential coactivator recruitment profiles, which underlie their distinct biological activities.[1][14]

Adipocyte Differentiation Assay

This cell-based assay evaluates the ability of PPARγ agonists to induce the differentiation of preadipocytes into mature, lipid-accumulating adipocytes, a hallmark of PPARγ activation.

Caption: Workflow for an adipocyte differentiation assay.

  • Cell Culture: Culture 3T3-L1 preadipocytes in a high-glucose DMEM supplemented with 10% bovine calf serum.

  • Induction of Differentiation: Two days post-confluence, replace the medium with a differentiation cocktail containing high-glucose DMEM with 10% fetal bovine serum, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, 10 µg/mL insulin, and the PPARγ agonist to be tested (e.g., 1-5 µM 10-nitrooleate or 1 µM rosiglitazone).[10][16]

  • Maintenance: After 2-3 days, replace the medium with a maintenance medium containing only insulin and the test agonist. Continue to culture for an additional 4-7 days, replacing the medium every 2 days.

  • Lipid Staining: After 7-10 days of differentiation, wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize intracellular lipid droplets.

  • Quantification: After imaging, extract the Oil Red O from the stained cells using isopropanol and measure the absorbance at ~490-520 nm to quantify lipid accumulation.

Causality Behind Experimental Choices: 3T3-L1 cells are a well-established model for studying adipogenesis. The differentiation cocktail initiates a transcriptional cascade in which PPARγ is a master regulator. The ability of an agonist to induce lipid accumulation, as visualized and quantified by Oil Red O staining, provides a physiologically relevant measure of its adipogenic potential.

Anti-inflammatory NF-κB Reporter Assay

This assay measures the ability of PPARγ agonists to suppress the activity of the pro-inflammatory transcription factor NF-κB.

Caption: Workflow for an NF-κB reporter assay.

  • Cell Culture and Transfection: In a suitable cell line (e.g., RAW264.7 macrophages or HEK293T cells), co-transfect an NF-κB-responsive luciferase reporter construct and, if necessary, a PPARγ expression vector.

  • Plating and Pre-treatment: Seed the transfected cells into a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of the PPARγ agonists for 1-2 hours.

  • Inflammatory Stimulation: Add an inflammatory stimulus such as TNF-α (10 ng/mL) or LPS (100 ng/mL) to the wells (except for the unstimulated control).

  • Incubation: Incubate the cells for an additional 6-24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity.

  • Data Analysis: Calculate the fold induction of luciferase activity by the inflammatory stimulus in the absence of an agonist. Then, determine the percentage inhibition of this activity by each concentration of the PPARγ agonist.

Causality Behind Experimental Choices: PPARγ activation is known to antagonize the activity of pro-inflammatory transcription factors like NF-κB.[15][17] This assay provides a quantitative measure of this transrepression, which is a key mechanism for the anti-inflammatory effects of PPARγ agonists.

Conclusion

The selection of a PPARγ agonist for research or therapeutic development requires a nuanced understanding of its specific functional properties. While full agonists like rosiglitazone are potent activators of PPARγ, their broad transcriptional effects can lead to undesirable side effects. 10-Nitrooleate, with its unique covalent binding mechanism and partial agonist profile, represents a distinct class of PPARγ modulators. It demonstrates the ability to induce adipogenesis and exert potent anti-inflammatory effects, highlighting its therapeutic potential. The functional assays detailed in this guide provide a robust framework for the head-to-head comparison of 10-nitrooleate and other PPARγ agonists, enabling researchers to dissect their mechanisms of action and identify candidates with the most promising therapeutic profiles.

References

  • Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Indigo Biosciences. [Link]

  • Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Frontiers in Pharmacology. [Link]

  • The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice. Mediators of Inflammation. [Link]

  • Differential Gene Regulation by PPARγ Agonist and Constitutively Active PPARγ2. Molecular Endocrinology. [Link]

  • Human Peroxisome Proliferator-Activated Receptor Gamma. Indigo Biosciences. [Link]

  • Differential Potencies of Naturally Occurring Regioisomers of Nitrolinoleic Acid in PPARγ Activation. Biochemistry. [Link]

  • Nitro Fatty Acids (NO2-FAs): An Emerging Class of Bioactive Fatty Acids. Molecules. [Link]

  • Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. PubMed. [Link]

  • Nitro-fatty acids as novel electrophilic ligands for peroxisome proliferator-activated receptors. ResearchGate. [Link]

  • Optimizing the Adipogenic Induction Protocol Using Rosiglitazone Improves the Physiological Parameters and Differentiation Capacity of Adipose Tissue-Derived Mesenchymal Stem Cells for Horses, Sheep, Dogs, Murines, and Humans. MDPI. [Link]

  • Diverse coactivator recruitment through differential PPARγ nuclear receptor agonism. BMC Molecular Biology. [Link]

  • Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. PPAR Research. [Link]

  • PPARγ inhibits NF-κB-dependent transcriptional activation in skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech. [Link]

  • Assay of reporter gene activity in PPARα-, PPARβ- and PPARγ-transiently... ResearchGate. [Link]

  • Nitrated oleic acid up-regulates PPARγ and attenuates experimental inflammatory bowel disease. Free Radical Biology and Medicine. [Link]

  • Examination of Ligand-Dependent Coactivator Recruitment by Peroxisome Proliferator-Activated Receptor-α (PPARα). PPAR Research. [Link]

  • Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease. MDPI. [Link]

  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. MDPI. [Link]

  • Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation. Prostaglandins & Other Lipid Mediators. [Link]

  • PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer. International Journal of Molecular Sciences. [Link]

  • What are PPARγ partial agonists and how do they work?. Patsnap Synapse. [Link]

  • Anti-inflammatory effects of an optimized PPAR-γ agonist via NF-κB pathway inhibition. Bioorganic Chemistry. [Link]

  • Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation. ResearchGate. [Link]

  • Covalent peroxisome proliferator-activated receptorγ binding by nitro-fatty acids: Endogenous ligands act as selective modulators. ResearchGate. [Link]

  • Nitro-fatty acid pharmacokinetics in the adipose tissue compartment. Journal of Lipid Research. [Link]

  • An Algal Metabolite-Based PPAR-γ Agonist Displayed Anti-Inflammatory Effect via Inhibition of the NF-κB Pathway. MDPI. [Link]

  • Rosiglitazone alleviates lipopolysaccharide‑induced inflammation in RAW264.7 cells via inhibition of NF‑κB and in a PPARγ‑dependent manner. Spandidos Publications. [Link]

  • An Algal Metabolite-Based PPAR-γ Agonist Displayed Anti-Inflammatory Effect via Inhibition of the NF-κB Pathway. ResearchGate. [Link]

  • The PPARγ agonist, rosiglitazone, attenuates airway inflammation and remodeling via heme oxygenase-1 in murine model of asthma. Respiratory Research. [Link]

  • Acute genome-wide effects of rosiglitazone on PPARγ transcriptional networks in adipocytes. PubMed. [Link]

  • Activity and molecular targets of pioglitazone via blockade of proliferation, invasiveness and bioenergetics in human NSCLC. BMC Cancer. [Link]

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  • Rosiglitazone-Mediated Activation of PPARγ Restores HO1 Expression in the Human Preeclamptic Placenta. International Journal of Molecular Sciences. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 10-Nitrooleate-d17

As a critical internal standard for the quantification of 10-nitrooleate, 10-Nitrooleate-d17 is an indispensable tool in lipidomics and cell signaling research.[1][2] Its handling and disposal, however, demand a meticulo...

Author: BenchChem Technical Support Team. Date: February 2026

As a critical internal standard for the quantification of 10-nitrooleate, 10-Nitrooleate-d17 is an indispensable tool in lipidomics and cell signaling research.[1][2] Its handling and disposal, however, demand a meticulous approach grounded in safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of 10-Nitrooleate-d17, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Waste Characterization

The foundation of any disposal protocol is a thorough understanding of the material's hazards. The disposal plan for 10-Nitrooleate-d17 must account for both the solute and the solvent it is typically delivered in.

  • The Solute: 10-Nitrooleate-d17 As a nitrated fatty acid, 10-Nitrooleate-d17 belongs to a class of compounds that should be handled as potentially hazardous. While a specific toxicity profile for the deuterated form is not readily available, related nitro-compounds are often flagged for potential health and environmental risks. For instance, some nitro-aromatic compounds are suspected carcinogens and are recognized as being harmful to aquatic life with long-lasting effects.[3] Therefore, the precautionary principle dictates that 10-Nitrooleate-d17 waste be treated as toxic chemical waste .

  • The Solvent: Ethanol 10-Nitrooleate-d17 is commonly supplied in an ethanol solution.[1] Ethanol is a flammable liquid, which classifies the resulting waste solution as flammable hazardous waste .

Based on this assessment, any solution containing 10-Nitrooleate-d17 must be disposed of as flammable and toxic hazardous chemical waste . It must never be disposed of down the drain or in regular solid waste.[4][5]

Core Principles of Chemical Waste Management

Adherence to fundamental waste management principles is non-negotiable for laboratory safety and regulatory compliance under frameworks like the Resource Conservation and Recovery Act (RCRA).[4]

  • Segregation: Always segregate waste streams. Waste containing 10-Nitrooleate-d17 should not be mixed with other, incompatible waste types such as acids, bases, or oxidizers.[6] The primary goal is to prevent dangerous chemical reactions within the waste container.

  • Containment: Use only approved, chemically compatible containers for waste accumulation.[5] The container must be in good condition, free from leaks or damage, and must always be kept securely closed except when adding waste.[6]

  • Labeling: Clear and accurate labeling is critical. Every waste container must be unambiguously marked to prevent accidental mixing and to ensure proper handling by waste management personnel.[5][6]

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of waste generation to its final removal from the laboratory.

Step 1: Immediate Waste Collection

All waste containing 10-Nitrooleate-d17, including unused solutions, contaminated solvents from experimental workups, and rinsates, must be collected at the point of generation. This is typically done in a designated Satellite Accumulation Area (SAA) within the lab, such as inside a chemical fume hood.[6]

Step 2: Selecting the Appropriate Waste Container

The choice of container is critical for safety.

  • Material: Use a container made of a material compatible with flammable organic solvents. High-density polyethylene (HDPE) or glass bottles are common choices.

  • Closure: The container must have a secure, leak-proof screw cap.[4] Never leave a funnel in the container opening.[6]

  • Size: The container should be appropriately sized for the volume of waste generated to avoid long storage times of nearly-full containers.

Step 3: Correctly Labeling the Waste Container

Proper labeling is a strict regulatory requirement.[6]

  • Obtain a hazardous waste tag from your institution's Environmental Health & Safety (EH&S) department.

  • Affix the tag to the container before adding the first drop of waste.

  • Clearly write the words "Hazardous Waste ".[6]

  • List all chemical constituents and their approximate percentages. For example:

    • Ethanol (~99%)

    • 10-Nitrooleate-d17 (<1%)

  • Do not use abbreviations or chemical formulas.[6]

  • Indicate the relevant hazards (e.g., Flammable, Toxic).

Step 4: Managing the Satellite Accumulation Area (SAA)

The SAA is the designated location where waste is stored before being collected by EH&S.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[7]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to control any potential leaks or spills.

  • Inspection: Inspect the SAA weekly for any signs of leakage, container degradation, or improper labeling.[4][6]

Step 5: Arranging for Final Disposal

Once the waste container is approximately 90% full, arrange for its removal.

  • Ensure the cap is tightly sealed and the label is complete and legible.

  • Submit a chemical waste pickup request to your institution's EH&S or equivalent safety office.[6][7]

  • EH&S personnel are trained to handle, transport, and arrange for the final, compliant disposal of the hazardous waste.[8]

Decontamination and Spill Management

Accidents can happen, and proper preparation is key.

  • Decontaminating Empty Reagent Vials: An "empty" container that held an acute hazardous waste must be triple-rinsed with a suitable solvent (e.g., clean ethanol).[7] This rinseate is also hazardous and must be collected in your 10-Nitrooleate-d17 waste container.[7] After triple-rinsing, deface the original product label and dispose of the vial as regular lab glass or solid waste, according to institutional policy.

  • Spill Cleanup:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and solvent-resistant gloves.

    • Contain the spill using a chemical spill kit with absorbent pads or materials suitable for flammable liquids.

    • Collect the contaminated absorbent materials in a sealed bag or container.

    • Label the bag as hazardous waste with a list of its contents (e.g., "Absorbent pads with Ethanol and 10-Nitrooleate-d17").

    • Request a waste pickup from EH&S.

Summary of Disposal Information

The following table summarizes the critical information for the disposal of 10-Nitrooleate-d17.

ParameterSpecificationCausality & Rationale
Waste Type Flammable & Toxic Liquid Hazardous WasteThe solvent (ethanol) is flammable, and the solute (10-Nitrooleate-d17) is treated as toxic based on the precautionary principle for nitro-compounds.
Primary Hazards Flammability, Potential Toxicity, Environmental HazardEthanol poses a fire risk. Nitro-compounds may have carcinogenic or ecotoxic properties.[3]
Recommended Container Glass or HDPE bottle with a secure screw cap.Ensures chemical compatibility and prevents leaks and the release of flammable vapors.[4][5]
Required Labeling "Hazardous Waste"; Full chemical names and percentages (e.g., Ethanol ~99%, 10-Nitrooleate-d17 <1%).Prevents improper handling, ensures regulatory compliance, and informs emergency responders.[6]
Key Regulations EPA (RCRA), OSHA, State & Local RegulationsThese federal and local laws govern the generation, storage, and disposal of all hazardous materials to ensure safety and environmental protection.[4][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste generated from experiments involving 10-Nitrooleate-d17.

G cluster_generation Point of Generation cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal A Waste Generated (e.g., unused solution, rinsate) B Select Approved Container (Glass or HDPE) A->B Step 1 C Affix & Complete Hazardous Waste Label B->C Step 2 D Add Waste to Container (Keep closed when not in use) C->D Step 3 E Store in Secondary Containment (Inspect Weekly) D->E Step 4 F Container is 90% Full E->F Monitor Level G Submit Waste Pickup Request to EH&S F->G Step 5 H EH&S Collects Waste for Compliant Off-site Disposal G->H Final Step

Caption: Workflow for the compliant disposal of 10-Nitrooleate-d17 waste.

References

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Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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